5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-4-7(2,3)5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIWBDUUQYFUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355268 | |
| Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89881-38-9 | |
| Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine, a key intermediate for novel therapeutic agent development. The inclusion of the 1,1-dimethylpropyl (tert-amyl) group is strategic, often enhancing lipophilicity and metabolic stability in drug candidates. This document details a robust and reliable synthetic route commencing from 2,2-dimethylbutyric acid and thiosemicarbazide, followed by a rigorous analytical workflow to validate the structure and purity of the final compound. It is intended for researchers, chemists, and professionals in drug discovery and development, offering both practical protocols and the underlying chemical rationale.
Synthesis Strategy and Mechanistic Rationale
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most effectively achieved through the acid-catalyzed cyclization of an N-acylthiosemicarbazide intermediate.[4] This classic and high-yielding approach was selected for its reliability and use of readily available starting materials.
The strategy is executed in two primary stages:
-
Activation of the Carboxylic Acid: 2,2-Dimethylbutyric acid is converted to its more reactive acid chloride derivative, 2,2-dimethylbutyryl chloride. This is a critical activation step, as the carbonyl carbon of the acid chloride is significantly more electrophilic and susceptible to nucleophilic attack by thiosemicarbazide. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[5]
-
Acylation and Cyclodehydration: The synthesized 2,2-dimethylbutyryl chloride is reacted with thiosemicarbazide. The terminal amino group of thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form an N-acylthiosemicarbazide intermediate. This intermediate is then subjected to strong acid-catalyzed cyclodehydration. The acidic medium facilitates the intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon, followed by the elimination of a water molecule to yield the stable, aromatic 1,3,4-thiadiazole ring.[1]
Below is a diagram illustrating the overall synthetic transformation.
Caption: Overall synthetic scheme.
Detailed Experimental Protocols
Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water.
Reagents and Materials
| Reagent/Material | Grade | Molecular Formula | M.W. ( g/mol ) |
| 2,2-Dimethylbutyric acid | ≥99% | C₆H₁₂O₂ | 116.16 |
| Thionyl chloride (SOCl₂) | Reagent Grade | Cl₂OS | 118.97 |
| Thiosemicarbazide | ≥99% | CH₅N₃S | 91.13 |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Cl₃OP | 153.33 |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | NaHCO₃ | 84.01 |
| Ethanol (EtOH) | Anhydrous | C₂H₅OH | 46.07 |
| Deionized Water | N/A | H₂O | 18.02 |
Part 1: Synthesis of 2,2-Dimethylbutyryl Chloride (Intermediate)
This protocol is adapted from established methods for converting carboxylic acids to acyl chlorides.[5]
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,2-dimethylbutyric acid (11.62 g, 0.1 mol).
-
Reagent Addition: Slowly add thionyl chloride (14.27 g, 8.7 mL, 0.12 mol) dropwise to the stirred acid at room temperature. An off-gas trap containing an alkaline solution (e.g., NaOH) should be connected to the top of the reflux condenser to neutralize the HCl and SO₂ gases produced.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is the crude 2,2-dimethylbutyryl chloride, which can be used in the next step without further purification. A yield of approximately 90% is expected.[5]
Part 2: Synthesis of this compound
This procedure is a well-established method for the cyclization of thiosemicarbazide with acyl chlorides.[4][6]
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a suspension of thiosemicarbazide (9.11 g, 0.1 mol) in 50 mL of a suitable solvent like chloroform or THF. Cool the flask in an ice bath to 0-5°C.
-
Acylation: Slowly add the crude 2,2-dimethylbutyryl chloride (from step 2.2, ~0.1 mol) to the chilled thiosemicarbazide suspension with vigorous stirring. Maintain the temperature below 10°C during the addition. Stir the mixture for an additional 1-2 hours at room temperature after the addition is complete to form the N-acylthiosemicarbazide intermediate.
-
Cyclization: Carefully and slowly add phosphorus oxychloride (POCl₃) (15.33 g, 9.2 mL, 0.1 mol) to the reaction mixture while cooling in an ice bath.
-
Reflux: After the addition of POCl₃, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~200 g) with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold deionized water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
Characterization and Structural Elucidation
A comprehensive analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Post-synthesis purification and characterization workflow.
Physicochemical and Spectroscopic Data Summary
| Analysis Technique | Expected Result |
| Molecular Formula | C₇H₁₃N₃S |
| Molecular Weight | 171.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.1 (s, 2H, NH₂), ~2.0 (q, 2H, -CH₂-), ~1.2 (s, 6H, -C(CH₃)₂-), ~0.8 (t, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~168 (C-NH₂), ~160 (C-subst.), ~40 (Quaternary C), ~35 (-CH₂-), ~25 (-C(CH₃)₂-), ~8 (-CH₃)[7][8] |
| FT-IR (KBr, cm⁻¹) | ~3350-3200 (N-H stretch, asym & sym), ~2960 (C-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend)[6][9] |
| Mass Spec. (ESI-MS) | m/z: 172.08 [M+H]⁺ |
Interpretation of Analytical Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. A broad singlet integrating to two protons around 7.1 ppm is characteristic of the primary amine (NH₂) protons. The 1,1-dimethylpropyl group should present three distinct signals: a sharp singlet integrating to six protons for the two equivalent methyl groups attached to the quaternary carbon, a quartet integrating to two protons for the methylene (-CH₂) group, and a triplet integrating to three protons for the terminal methyl (-CH₃) group.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework. Two signals in the downfield region (~160-170 ppm) are characteristic of the two carbons within the 1,3,4-thiadiazole ring.[7][8] The remaining four signals in the upfield region will correspond to the four distinct carbon environments of the 1,1-dimethylpropyl substituent.
-
FT-IR Spectroscopy: The IR spectrum provides crucial validation of the key functional groups. The presence of two distinct absorption bands in the 3350-3200 cm⁻¹ region is a hallmark of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂).[9] Strong bands around 2960 cm⁻¹ confirm the aliphatic C-H bonds. A sharp peak around 1620 cm⁻¹ is indicative of the C=N stretching of the thiadiazole ring.[6]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should reveal a prominent peak at m/z 172.08, corresponding to the protonated molecular ion [M+H]⁺, which unequivocally confirms the molecular weight of the target compound.[9][10]
Conclusion
This guide has detailed a robust and reproducible two-step synthesis for this compound from commercially available starting materials. The rationale for the chosen synthetic strategy, centered on the formation of a reactive acyl chloride intermediate followed by cyclization with thiosemicarbazide, is grounded in established and efficient heterocyclic chemistry principles.[1][4] The comprehensive characterization workflow, employing NMR, FT-IR, and mass spectrometry, provides a self-validating system to confirm the structural integrity and purity of the final product. This protocol serves as a reliable foundation for researchers engaged in the synthesis of novel 1,3,4-thiadiazole derivatives for applications in drug discovery and materials science.
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Quimica Nova. Available at: [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]
-
Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively) together with their respective mass chromatograms (insets). ResearchGate. Available at: [Link]
-
Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. Available at: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Royal Society of Chemistry. Available at: [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]
-
Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]
-
Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (NIH). Available at: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 8. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine
Foreword: A Roadmap to Characterizing a Novel Thiadiazole Derivative
To the researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide serves as a comprehensive technical manual for the physicochemical characterization of the novel compound, 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Understanding the fundamental physicochemical properties of new derivatives is not merely an academic exercise; it is the bedrock upon which successful drug discovery and development are built. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential.
This document deviates from a rigid, templated approach. Instead, it is structured to provide a logical and practical workflow for a scientist tasked with fully characterizing this specific molecule. We will begin with the foundational aspects of its structure and synthesis, then delve into the experimental determination of its key physicochemical parameters. Each section is designed to be a self-validating system, explaining not just what to measure, but why specific experimental choices are made and how to interpret the results within the context of drug development. By grounding our protocols in established, authoritative standards and providing insights from field experience, this guide aims to be an indispensable resource for your research endeavors.
Molecular Identity and Synthesis
Chemical Structure and Core Attributes
The foundational step in characterizing any compound is to establish its precise chemical identity. The molecule , this compound, possesses a 1,3,4-thiadiazole heterocyclic core, which is substituted at the 5-position with a 1,1-dimethylpropyl (more commonly known as tert-pentyl or tert-amyl) group and at the 2-position with a primary amine.
Chemical Structure:
Table 1: Core Molecular Attributes
| Property | Value | Method |
| Molecular Formula | C7H13N3S | Calculation |
| Molecular Weight | 171.27 g/mol | Calculation |
| CAS Number | Not Assigned (as of Jan 2026) | Database Search |
The tert-pentyl group is a bulky, lipophilic moiety that is expected to significantly influence the compound's solubility and lipophilicity. The 2-amino group, on the other hand, provides a site for hydrogen bonding and potential salt formation, impacting aqueous solubility and pKa.
Rationale for Synthesis: A Proven Pathway
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative with a suitable carboxylic acid or its equivalent.[1] For our target molecule, the logical precursors would be 2,2-dimethylbutanoic acid and thiosemicarbazide.
The reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, which promotes the intramolecular cyclization to form the stable thiadiazole ring.[2][3]
Caption: General synthetic route for 5-substituted-2-amino-1,3,4-thiadiazoles.
Solid-State and Thermal Properties
The physical state and thermal stability of a compound are critical for its handling, formulation, and storage.
Melting Point: A Key Indicator of Purity
The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized compound is fully dry and finely powdered to allow for efficient heat transfer.[4]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material (2-3 mm in height).
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.[5][6]
-
Heat rapidly to approximately 20°C below the expected melting point (a preliminary rapid determination can establish this approximate range).
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
-
Reporting: The melting point is reported as a range (T1 - T2). For a pure sample, this range should be narrow.
Expected Value: While no experimental data exists for the target compound, analogous 5-alkyl-substituted 2-amino-1,3,4-thiadiazoles are typically crystalline solids with melting points ranging from 100°C to over 200°C, depending on the nature of the alkyl group and crystal packing. For example, 5-pentylphenyl-1,3,4-thiadiazol-2-amine has a melting point of 563 K (290°C).[7]
Ionization and Partitioning Behavior
The interplay between a molecule's acidity/basicity (pKa) and its lipophilicity (logP) is a critical determinant of its pharmacokinetic profile.
Acid Dissociation Constant (pKa): The Influence of pH
The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. For this compound, the primary amine group is basic and will be protonated at acidic pH. The thiadiazole ring nitrogens are very weakly basic. The pKa of the primary amine is crucial as it influences solubility, receptor binding, and cell membrane permeability.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method is considered a gold standard for its accuracy in determining pKa values.[8][9]
-
Sample Preparation: Prepare a 1 mM solution of the compound in deionized water or a suitable co-solvent if solubility is low.[8] The solution should also contain a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[8]
-
Titration:
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir continuously.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.[8]
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been protonated. This corresponds to the flattest region of the buffer zone in the titration curve.
-
Caption: Workflow for pKa determination via potentiometric titration.
Expected Value: The pKa of primary aromatic amines can vary, but for a 2-amino-1,3,4-thiadiazole, the electron-withdrawing nature of the heterocyclic ring is expected to lower the basicity compared to a simple alkylamine. The pKa is likely to be in the range of 4-6.
Lipophilicity (logP): Measuring Drug Partitioning
The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between an oily (n-octanol) and an aqueous phase. It is expressed as a logarithm (logP) and is a key indicator of a drug's ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable method for logP determination.[10][11]
-
Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.
-
Partitioning:
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously in a separatory funnel for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation: The logP is calculated using the formula:
-
logP = log ( [Concentration]octanol / [Concentration]aqueous )
-
Expected Value: The presence of the tert-pentyl group will contribute significantly to the lipophilicity. The predicted XlogP for the closely related 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine is 2.0. The target compound, with an additional methyl group, is expected to have a slightly higher logP, likely in the range of 2.0 to 3.0.
Solubility Profile
Aqueous solubility is a critical property that affects drug dissolution and absorption. Poor solubility is a major hurdle in drug development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., purified water, pH 7.4 buffer) in a sealed vial.[12]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[12]
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Reporting: Solubility is reported in units such as mg/mL or µM.
Expected Solubility Profile:
-
Aqueous Solubility: Due to the lipophilic tert-pentyl group, the compound is expected to have low aqueous solubility. 1,3,4-thiadiazole derivatives are often described as being insoluble in water.[14]
-
Organic Solvents: The compound is likely to be soluble in polar organic solvents such as DMSO, acetone, and methanol.[14]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum will be key to confirming the presence of the tert-pentyl group and the amino protons.
-
Expected Signals:
-
A singlet for the two methyl groups attached to the quaternary carbon.
-
A quartet for the methylene (-CH2-) protons.
-
A triplet for the terminal methyl (-CH3) protons of the ethyl moiety.
-
A broad singlet for the amino (-NH2) protons, which is exchangeable with D2O. In DMSO-d6, this signal for related compounds appears around 7.6-8.04 ppm.[15]
-
-
-
13C NMR: The carbon NMR spectrum will confirm the carbon framework.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Key Bands:
-
N-H Stretching: A pair of bands in the region of 3100-3400 cm-1, characteristic of a primary amine.
-
C=N Stretching: A band around 1600-1650 cm-1 from the thiadiazole ring.
-
C-H Stretching: Bands just below 3000 cm-1 corresponding to the aliphatic C-H bonds of the tert-pentyl group.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Expected Fragmentation: Under electron impact (EI) conditions, the molecular ion peak (M+•) at m/z = 171 should be observed. Common fragmentation pathways for related heterocyclic systems involve the cleavage of the alkyl side chain and fragmentation of the thiadiazole ring.[17][18] The loss of the ethyl group from the tert-pentyl side chain is a likely initial fragmentation step.
Conclusion and Future Directions
This guide has outlined a comprehensive, structured approach to the physicochemical characterization of this compound. By systematically applying the described protocols, researchers can generate a robust data package that is essential for any drug discovery program. The experimental determination of melting point, pKa, logP, solubility, and spectroscopic identity provides the fundamental knowledge required to understand this molecule's behavior, optimize its properties, and rationally design future experiments. The insights gained from this characterization will be invaluable in assessing its potential as a therapeutic agent and guiding its journey through the drug development pipeline.
References
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]
-
Mass spectral studies of 3,5-Diamino-1,2,4-thiadiazoles. CSIRO Publishing. [Link]
-
Experiment (1) Determination of Melting Points. ResearchGate. [Link]
-
Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. [Link]
-
Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
DETERMINATION OF MELTING POINTS. University of Calgary. [Link]
-
Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
2-Amino-1,3,4-thiadiazole FTIR Spectrum. SpectraBase. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Growing Science. [Link]
-
(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. PubMed Central. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. PubMed Central. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Experiment 1: Melting-point Determinations. Athabasca University. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Research Square. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization. [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
5-pentyl-1,3,4-thiadiazol-2-amine (52057-90-6). Chemchart. [Link]
-
Melting point determination. University of Manitoba. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
-
2-Amino-5-(ethylthio)-1,3,4-thiadiazole 13C NMR. SpectraBase. [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. growingscience.com [growingscience.com]
- 16. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 17. article.sapub.org [article.sapub.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, predicted physicochemical properties, a detailed synthesis protocol, and the broader context of its potential biological significance based on the well-established activities of the 1,3,4-thiadiazole scaffold.
Chemical Identity and Structure
The nomenclature and structural representation of the target molecule are fundamental to its study.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
Due to the common use of trivial names for alkyl groups, this compound may also be referred to by the following synonyms:
-
5-tert-pentyl-1,3,4-thiadiazol-2-amine
-
5-tert-amyl-1,3,4-thiadiazol-2-amine
The core of this molecule is a 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms.[1]
Chemical Structure
The structure consists of a 2-amino substituted 1,3,4-thiadiazole ring, with a 1,1-dimethylpropyl (tert-pentyl) group attached at the 5-position.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a fume hood, carefully add a strong dehydrating acid (e.g., 20 mL of concentrated sulfuric acid). Cool the flask in an ice bath to maintain a low temperature.
-
Addition of Reactants: To the cooled acid, slowly and portion-wise add thiosemicarbazide (0.1 mol), followed by the dropwise addition of 2,2-dimethylbutanoic acid (0.1 mol). Ensure the temperature of the reaction mixture is kept below 10°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat it to 60-70°C for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide, until the pH reaches 8-9. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
Drying: Dry the purified product in a vacuum oven to obtain the final compound.
Biological Significance and Potential Applications
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. [2]This broad bioactivity is attributed to the structural features of the thiadiazole ring, which can engage in various biological interactions.
Known Activities of the 1,3,4-Thiadiazole Scaffold
-
Antimicrobial Activity: Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties. [2][3]* Anticancer Activity: The thiadiazole ring is present in several compounds investigated for their cytotoxic effects against various cancer cell lines. [3]* Anticonvulsant Activity: Certain substituted thiadiazoles have shown promise as anticonvulsant agents.
-
Anti-inflammatory and Analgesic Effects: This class of compounds has also been explored for its potential to alleviate inflammation and pain.
-
Antiviral Activity: Some derivatives, particularly those with a 2-amino substitution, have been identified as potential anti-HIV agents. [4] While specific studies on this compound are limited, the presence of the lipophilic tert-pentyl group may influence its membrane permeability and interaction with biological targets, making it a compound of interest for further pharmacological evaluation.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound are critical. A combination of spectroscopic techniques is typically employed for this purpose. [5][6][7]
Spectroscopic Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups. Expected peaks would include N-H stretching vibrations for the amino group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-H stretching for the alkyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the proton environment. The spectrum would show characteristic signals for the amino protons, and the distinct signals for the methyl and ethyl protons of the 1,1-dimethylpropyl group.
-
¹³C-NMR: Used to identify all the unique carbon atoms in the molecule, including the two distinct carbons of the thiadiazole ring and the carbons of the tert-pentyl substituent.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of C₇H₁₃N₃S.
Purity Assessment
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the compound.
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C₇H₁₃N₃S.
References
-
ChemBK. 5-tert-butyl-1,3,4-thiadiazol-2-amine. Available at: [Link].
-
Alichem. 5-Pentyl-1,3,4-thiadiazol-2-amine. Available at: [Link].
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link].
-
ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available at: [Link].
-
PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available at: [Link].
-
ResearchGate. Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Available at: [Link].
-
Chemchart. 5-pentyl-1,3,4-thiadiazol-2-amine (52057-90-6). Available at: [Link].
-
PubChem. 5-Pentyl-1,3,4-thiadiazol-2-amine. Available at: [Link].
-
NIH. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link].
-
PubMed Central. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link].
- Google Patents. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
-
ResearchGate. Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Available at: [Link].
-
RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link].
-
MDPI. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available at: [Link].
Sources
- 1. 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine | 1243250-16-9 | Benchchem [benchchem.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of 5-(tert-Alkyl)-1,3,4-Thiadiazol-2-amines: A Technical Guide
An important note on chemical nomenclature: This guide focuses on the synthesis, properties, and applications of 2-amino-5-alkyl-1,3,4-thiadiazoles, a class of compounds with significant interest in medicinal chemistry. The initial request specified the "tert-amyl" derivative. In chemical nomenclature, "tert-amyl" is a common name for the tert-pentyl group (2-methylbutan-2-yl).[1][2] A thorough search of chemical databases did not yield a specific CAS number for 5-(tert-amyl)-1,3,4-thiadiazol-2-amine. However, the linear isomer, 5-pentyl-1,3,4-thiadiazol-2-amine, is registered under CAS number 52057-90-6.[3][4][5]
Due to the limited availability of direct experimental data for the tert-amyl derivative, this guide will center on a closely related and well-characterized analog: 5-tert-butyl-1,3,4-thiadiazol-2-amine (CAS Number: 39222-73-6) . The principles, synthetic routes, and biological activities discussed for this compound are highly relevant and predictive for other branched-chain alkyl thiadiazoles, including the tert-amyl variant.[6]
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a prominent pharmacophore in drug discovery, valued for its diverse biological activities and its role as a bioisostere for other chemical groups. Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[7][8][9][10] The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The alkyl substituent at the 5-position, such as a tert-butyl group, can significantly influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.
Physicochemical Properties of 5-tert-butyl-1,3,4-thiadiazol-2-amine
Understanding the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 39222-73-6 | Sigma-Aldrich |
| Molecular Formula | C₆H₁₁N₃S | Sigma-Aldrich |
| Molecular Weight | 157.24 g/mol | Sigma-Aldrich |
| Melting Point | 183-187 °C | Sigma-Aldrich |
| Appearance | White to off-white crystalline powder | Thermo Fisher Scientific |
| Solubility | Soluble in organic solvents like ethanol and DMSO. Low solubility in water is expected due to the tert-butyl group. | BenchChem[6] |
| LogP (Predicted) | ~1.5 - 2.0 | BenchChem (extrapolated)[6] |
Note: Some values are based on data for closely related analogs and should be confirmed experimentally.[6]
The presence of the bulky and lipophilic tert-butyl group is expected to increase the compound's ability to cross biological membranes compared to less substituted analogs. However, this may also decrease its aqueous solubility.
Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine
The most common and robust method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[7][11] This one-pot synthesis is efficient and widely applicable.[12][13]
Reaction Pathway
The synthesis involves the reaction of pivalic acid (2,2-dimethylpropanoic acid) with thiosemicarbazide in the presence of a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid.[6][7]
Sources
- 1. brainly.com [brainly.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scbt.com [scbt.com]
- 4. 5-pentyl-1,3,4-thiadiazol-2-amine (52057-90-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 5-Pentyl-1,3,4-thiadiazol-2-amine | C7H13N3S | CID 1622360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eijbps.com [eijbps.com]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Analysis of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, the 1,3,4-thiadiazole ring system has garnered significant attention due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine represents a key analogue within this class, and a thorough understanding of its structural and electronic properties is paramount for advancing its potential therapeutic applications.
Molecular Structure and Spectroscopic Rationale
The structure of this compound, presented below, dictates its characteristic spectral fingerprints. The key structural features to consider are the aromatic 1,3,4-thiadiazole ring, the primary amino group (-NH₂), and the aliphatic 1,1-dimethylpropyl (or tert-pentyl) group. Each of these moieties will give rise to distinct signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural confirmation.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Interpretation
The proton NMR spectrum of this compound is expected to show distinct signals for the amino group and the aliphatic side chain. Based on data from similar structures, the following chemical shifts (δ) can be predicted:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | ~7.3 - 7.5 | Singlet (broad) | 2H |
| -C(CH₃)₂CH₂ CH₃ | ~1.8 - 2.0 | Quartet | 2H |
| -C(CH₃)₂CH₂CH₃ | ~0.8 - 1.0 | Triplet | 3H |
| -C(CH₃ )₂CH₂CH₃ | ~1.2 - 1.4 | Singlet | 6H |
Table 1: Predicted ¹H NMR Spectral Data.
The broad singlet of the amino protons around 7.3-7.5 ppm is a characteristic feature of 2-amino-1,3,4-thiadiazoles. [2]The signals for the 1,1-dimethylpropyl group will exhibit characteristic splitting patterns due to spin-spin coupling: a quartet for the methylene protons adjacent to the methyl group, and a triplet for the terminal methyl protons. The two methyl groups attached to the quaternary carbon will appear as a singlet integrating to six protons.
¹³C NMR Spectral Interpretation
The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (Thiadiazole) | ~168 - 170 |
| C5 (Thiadiazole) | ~155 - 158 |
| C (CH₃)₂CH₂CH₃ | ~35 - 40 |
| C(C H₃)₂CH₂CH₃ | ~28 - 32 |
| -C(CH₃)₂C H₂CH₃ | ~30 - 35 |
| -C(CH₃)₂CH₂C H₃ | ~8 - 12 |
Table 2: Predicted ¹³C NMR Spectral Data.
The two carbon atoms of the 1,3,4-thiadiazole ring are expected to resonate at the downfield region of the spectrum (155-170 ppm) due to the electron-withdrawing effects of the nitrogen and sulfur atoms. [2]The aliphatic carbons of the tert-pentyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol: IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-IR Analysis
Figure 4: General workflow for Electrospray Ionization Mass Spectrometry.
Mass Spectral Interpretation
The molecular formula of this compound is C₇H₁₃N₃S, with a monoisotopic mass of 171.08 Da. In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 172.09.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 172.09 | Protonated molecule |
| [M+Na]⁺ | 194.07 | Sodium adduct |
Table 4: Predicted m/z values for the molecular ion and common adducts.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information through collision-induced dissociation. A plausible fragmentation pathway would involve the loss of the alkyl side chain. The fragmentation of 1,3,4-thiadiazole derivatives often involves the cleavage of the side chain at the bond alpha to the ring.
[3]Plausible Fragmentation Pathway
Figure 5: A potential fragmentation pathway for the protonated molecule of this compound.
Conclusion
This technical guide has outlined the fundamental spectroscopic methodologies and interpretative frameworks for the comprehensive characterization of this compound. By integrating data from NMR, IR, and MS, researchers can achieve an unambiguous structural elucidation of this and related pharmacologically relevant molecules. The provided protocols and predicted spectral data, based on established principles and analysis of analogous compounds, offer a robust starting point for experimental work. Adherence to these self-validating systems of analysis will ensure the scientific integrity and trustworthiness of the structural data, which is a critical step in the advancement of drug discovery and development programs.
References
- Matwijczuk, A., Kamiński, D., Górecki, A., Ludwiczuk, A., Niewiadomy, A., Maćkowski, S., & Gagos, M. (2019). Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. Journal of Molecular Liquids, 291, 111261.
-
PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
- Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2008). Thiadiazoles: A versatile scaffold with promising pharmacological activities. Mini reviews in medicinal chemistry, 8(14), 1438–1453.
- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340.
-
PubChem. (n.d.). 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
MDPI. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine
Abstract
This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine, with a primary focus on its solubility and stability characteristics. As a member of the 2-amino-1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry, understanding these foundational attributes is paramount for its potential development as a therapeutic agent.[1][2][3] This document synthesizes established principles of physical chemistry and pharmaceutical science to outline a robust framework for characterization. We will delve into the theoretical underpinnings of its expected behavior, present detailed protocols for empirical determination, and discuss the interpretation of results for guiding formulation and development strategies. While specific experimental data for this molecule is not widely published, this guide establishes a complete investigational roadmap based on extensive knowledge of analogous compounds.
Introduction: The Scientific Context
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in drug discovery, known for its metabolic stability and ability to engage in a variety of biological interactions.[1][4] The presence of a 2-amino group often imparts crucial hydrogen bonding capabilities, while the substituent at the 5-position—in this case, a bulky 1,1-dimethylpropyl (or tert-amyl) group—significantly influences lipophilicity and, consequently, solubility and membrane permeability.
Our target molecule, this compound, combines these features. The amino group suggests the molecule will behave as a weak base, a critical factor governing its solubility in aqueous media of varying pH.[5][6] The bulky, non-polar tert-amyl group is expected to decrease aqueous solubility compared to smaller alkyl substituents. A thorough characterization of its solid-state properties, solubility profile, and degradation pathways is therefore not merely a routine exercise but a fundamental necessity for any rational drug development program.[7][8][9]
Foundational Physicochemical & Solid-State Characterization
Before assessing solubility and stability, a baseline understanding of the molecule's intrinsic properties is essential. This initial characterization ensures the material is well-defined, which is a prerequisite for reproducible downstream experiments. The functional performance of a pharmaceutical product is highly dependent on its solid-state properties.[7][8][10]
Key Analytical Techniques
Solid-state characterization involves a suite of analytical methods to probe the physical and chemical properties of the solid form.[8][9]
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph) or determining if the material is amorphous. Different polymorphs can have vastly different solubilities and stabilities.[8][10][11]
-
Differential Scanning Calorimetry (DSC): DSC measures thermal transitions, such as melting point and phase changes, which helps to characterize the solid form and assess its thermal stability.[8][10]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, identifying the point of thermal decomposition.
-
Particle Size and Morphology Analysis: Particle size directly impacts the dissolution rate and, therefore, bioavailability. Techniques like laser diffraction are crucial for this assessment.[8][11]
Importance of Polymorph Screening
The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[7][9] It is a critical aspect of pharmaceutical development because different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.[7][9] A comprehensive polymorph screen is a mandatory early-development activity to identify the most stable crystalline form for further development, thereby mitigating risks of phase conversion during manufacturing or storage.
Solubility Profiling: A Cornerstone of Developability
Solubility is a critical determinant of a drug's absorption and bioavailability. For ionizable compounds like our target molecule, solubility is intimately linked to pH.
The pH-Solubility Profile of a Weak Base
The 2-amino group on the 1,3,4-thiadiazole ring is expected to be basic. Therefore, the molecule's solubility will be highly dependent on the pH of the aqueous medium.[12][13]
-
In Acidic pH (pH < pKa): The amino group will be protonated (R-NH3+), forming a salt. This ionized form is significantly more water-soluble than the neutral form. As the pH decreases further below the pKa, the solubility will increase.[6][13]
-
At pH ≈ pKa: The concentrations of the ionized and non-ionized forms are equal.
-
In Basic pH (pH > pKa): The molecule will exist predominantly in its neutral, non-ionized form. The solubility in this region is referred to as the "intrinsic solubility" (S₀) and is typically the lowest solubility observed.[14]
This relationship can be modeled by the Henderson-Hasselbalch equation, which predicts the pH-solubility profile based on the intrinsic solubility and pKa.[12][15]
Experimental Workflow for Solubility Determination
A robust determination of the pH-solubility profile is achieved through a systematic experimental workflow. The "shake-flask" method is a gold-standard technique for measuring equilibrium solubility.[12]
Caption: Equilibrium solubility determination workflow.
Protocol: pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Incubation: Add an excess amount of this compound to vials containing each buffer. The amount should be sufficient to ensure a saturated solution with residual solid.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.
-
Sampling & Analysis: Withdraw an aliquot from each vial and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Analyze the filtrate using a validated concentration-detection method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Verification: Measure the final pH of the saturated solution to confirm it has not shifted. Analyze the remaining solid by XRPD to ensure the solid form has not changed during the experiment.
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each sample.
Anticipated Solubility Data
The following table outlines the expected solubility behavior for a weakly basic compound like the target molecule.
| pH of Medium | Expected Protonation State | Anticipated Relative Solubility | Rationale |
| 1.2 - 4.0 | Predominantly Ionized (R-NH3+) | High | Formation of the highly soluble cationic salt form.[6][13] |
| 4.5 - 6.8 | Mixed Population (Ionized/Neutral) | Intermediate to Low | Solubility decreases as pH approaches and surpasses the pKa.[15] |
| > 7.0 | Predominantly Neutral (R-NH2) | Low (Intrinsic Solubility) | The non-ionized, free base form dominates, which has lower aqueous solubility.[14] |
Stability Profiling and Forced Degradation
Assessing the chemical stability of a new chemical entity is crucial for determining its shelf-life and identifying potential degradation products that could impact safety or efficacy.[16][17] Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition.[18]
Rationale for Stress Conditions
For a 2-amino-1,3,4-thiadiazole derivative, several degradation pathways are plausible. The choice of stress conditions is designed to probe these vulnerabilities.
-
Acid/Base Hydrolysis: The thiadiazole ring, while generally stable, could be susceptible to cleavage under extreme pH conditions.[1]
-
Oxidation: The electron-rich aromatic ring and the amino group can be susceptible to oxidation.
-
Photostability: Many aromatic heterocyclic compounds absorb UV radiation and can undergo photodegradation.
-
Thermal Stress: High temperatures can induce decomposition.
Experimental Workflow for Forced Degradation
Caption: Forced degradation study workflow.
Protocol: Forced Degradation Study
-
Method Development: Develop a stability-indicating HPLC method capable of resolving the parent peak from all potential degradation products. A method with a gradient elution profile is typically required.
-
Stress Conditions:
-
Acidic: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic: Treat the drug solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidative: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal: Expose both a solid sample and a solution sample to high heat (e.g., 80°C).
-
Photolytic: Expose both a solid sample and a solution sample to light as specified by ICH Q1B guidelines.
-
-
Time Points: Sample each stress condition at appropriate time intervals (e.g., 0, 4, 8, 24, and 48 hours).
-
Analysis: Analyze samples using the stability-indicating HPLC method. The peak area of the parent compound is monitored to determine the extent of degradation.
-
Mass Balance: Ensure that the decrease in the parent peak area is commensurate with the increase in the area of the degradant peaks. A good mass balance (95-105%) provides confidence in the method.
-
Degradant Identification: For significant degradants, use LC-MS to obtain mass information and propose potential structures.
Anticipated Stability Profile
This table summarizes the expected stability outcomes for the target molecule.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | Likely Stable | Minor degradation possible with prolonged exposure at high temp. |
| Base Hydrolysis | Likely Stable | Ring opening is a remote possibility under harsh conditions. |
| Oxidation (H₂O₂) | Potential Instability | N-oxides or other oxidized species.[5] |
| Thermal | Generally Stable | Decomposition at very high temperatures. |
| Photolytic | Potential Instability | Photodegradation products; dependent on UV absorbance. |
Conclusion and Forward Look
This guide has outlined a comprehensive, scientifically-grounded strategy for the characterization of this compound. By systematically evaluating its solid-state properties, mapping its pH-solubility profile, and probing its chemical stability through forced degradation, researchers can build a robust data package. This foundational knowledge is indispensable for making informed decisions in lead optimization, pre-formulation, and formulation development. The protocols and theoretical frameworks presented here provide a clear and authoritative path for advancing this, or any structurally related, promising molecule through the drug development pipeline.
References
-
Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]
-
Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]
-
Wiley. (n.d.). Solid State Characterization of Pharmaceuticals. Retrieved from [Link]
-
Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]
-
Kramer, S. F., & Flynn, G. L. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-84. Retrieved from [Link]
-
Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-96. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Applied Biology & Biotechnology, 9(5), 1-13. Retrieved from [Link]
-
CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
ISRES. (2021). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chemical properties of thiadiazole compounds. Retrieved from [Link]
-
UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]
-
MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]
-
Academic Journals. (2011, October 23). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]
-
MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
-
ResearchGate. (2019, June). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]
-
Molecules. (2025, October 15). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Propyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Retrieved from [Link]
-
MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]
-
Chemical Methodologies. (2022). Chemical Methodologies Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Retrieved from [Link]
-
Molecules. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Retrieved from [Link]
-
PubMed. (2008, September 1). Syntheses and anti-depressant activity of 5-amino-1, 3, 4-thiadiazole-2-thiol imines and thiobenzyl derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]
-
Pharmaceutical Chemistry Journal. (2025, August 6). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]
Sources
- 1. isres.org [isres.org]
- 2. mdpi.com [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. rroij.com [rroij.com]
- 9. wiley.com [wiley.com]
- 10. solitekpharma.com [solitekpharma.com]
- 11. Pharmaceutical solid- state characterization | Malvern Panalytical [malvernpanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. Khan Academy [khanacademy.org]
- 14. crcom.se [crcom.se]
- 15. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. pure.hw.ac.uk [pure.hw.ac.uk]
The Biological Versatility of 2-Amino-5-tert-amyl-1,3,4-thiadiazole Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Prepared by a Senior Application Scientist
Abstract
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives.[1][2][3][4] This guide focuses on a specific, yet underexplored, subclass: 2-amino-5-tert-amyl-1,3,4-thiadiazole derivatives. The incorporation of a bulky, lipophilic tert-amyl group at the C5 position presents a unique structural feature that can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold. This document provides a comprehensive technical overview of the synthesis, proposed biological activities, and structure-activity relationships of these compounds. We will delve into the causality behind experimental designs and present detailed protocols for evaluating their potential as antimicrobial, anticancer, and anti-inflammatory agents, offering a robust framework for researchers and drug development professionals aiming to explore this promising chemical space.
Introduction: The Strategic Design of Thiadiazole-Based Agents
The 1,3,4-Thiadiazole Scaffold: A Cornerstone of Medicinal Chemistry
The five-membered 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, granting it the ability to interact with a wide array of biological targets.[3] Its mesoionic character facilitates passage across cellular membranes, and the ring's aromaticity provides high in vivo stability.[3][5] These fundamental properties are why derivatives of this scaffold have been successfully developed into drugs and investigated for a multitude of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory roles.[6]
The 2-Amino Group: A Handle for Derivatization and Interaction
The 2-amino group is a critical feature of this scaffold. It serves as a key hydrogen bond donor, enabling strong interactions with receptor active sites. Furthermore, its nucleophilicity makes it an excellent synthetic handle for introducing diverse substituents through reactions like Schiff base formation or acylation.[4][7] This chemical tractability allows for the systematic fine-tuning of a compound's biological activity, solubility, and metabolic stability.
The C5 tert-Amyl Group: A Lipophilic Anchor
The substituent at the C5 position plays a pivotal role in defining the compound's overall biological profile. While extensive research exists for various aryl and smaller alkyl groups, the tert-amyl (1,1-dimethylpropyl) group is of particular interest. Its significant bulk and lipophilicity can enhance binding to hydrophobic pockets within target enzymes or receptors and may improve membrane permeability. However, this bulk can also introduce steric hindrance, potentially altering the selectivity profile compared to smaller analogues like tert-butyl or methyl derivatives.[8] Understanding the impact of this specific group is crucial for predicting and optimizing the therapeutic potential of this class of compounds.
Synthesis and Characterization
Core Synthesis: From Carboxylic Acid to Thiadiazole
The most direct and widely adopted method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. The choice of acid catalyst is critical for driving the reaction to completion while minimizing side products. Strong dehydrating agents like phosphorus oxychloride, polyphosphoric acid (PPA), or a mixture of sulfuric acid and PPA are highly effective.[9][10] The mechanism relies on the activation of the carboxylic acid, followed by nucleophilic attack by the thiosemicarbazide and subsequent intramolecular cyclization and dehydration to form the stable thiadiazole ring.
Detailed Laboratory Protocol: Synthesis of 2-Amino-5-tert-amyl-1,3,4-thiadiazole
This protocol is adapted from established procedures for structurally similar compounds, such as 2-amino-5-tert-butyl-1,3,4-thiadiazole.[9][10] The selection of pivalic acid's next higher homolog, 2,2-dimethylbutanoic acid, provides the desired tert-amyl substituent.
Materials:
-
2,2-dimethylbutanoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric Acid (PPA)
-
Dioxane (or another suitable high-boiling solvent)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Ice, Distilled Water
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 1.1 moles of 2,2-dimethylbutanoic acid and a suitable volume of dioxane.
-
Addition of Thiosemicarbazide: To the stirred solution, add 1.0 mole of thiosemicarbazide.
-
Catalyst Addition: Slowly add 1.25 moles of phosphorus oxychloride via the dropping funnel to the well-stirred mixture. Causality Note: This addition is exothermic and releases HCl gas; it must be performed slowly and in a well-ventilated fume hood. POCl₃ acts as a powerful dehydrating and activating agent for the cyclization.
-
Heating: Heat the reaction mixture to reflux (typically 95-100°C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases (monitored by pH paper at the condenser outlet). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature. Carefully decant the solvent.
-
Neutralization and Precipitation: Add hot water to the residue to dissolve it. Place the flask in an ice bath and slowly add 50% aqueous NaOH with vigorous stirring until the pH reaches 8-9. Causality Note: This step neutralizes the acidic catalyst and reaction medium, causing the free amine product to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove residual salts and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield pure 2-amino-5-tert-amyl-1,3,4-thiadiazole.
Synthesis of Derivatives
The synthesized core can be readily derivatized at the 2-amino position to explore structure-activity relationships. For instance, reacting the core with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid yields the corresponding Schiff bases.
Potential Biological Activities and Evaluation Protocols
The 1,3,4-thiadiazole scaffold is associated with a broad range of pharmacological activities.[2] Below, we explore the most probable activities for the tert-amyl derivatives and provide validated protocols for their assessment.
Antimicrobial Activity
Mechanism Insight: 1,3,4-thiadiazole derivatives are thought to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways or by disrupting cell wall synthesis.[2][11] The lipophilicity imparted by the tert-amyl group may enhance the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi.
Structure-Activity Relationship (SAR) Consideration: Literature on 5-alkyl-2-amino-1,3,4-thiadiazoles suggests that shorter alkyl chains can be more favorable for potent antibacterial activity.[8] Therefore, it is critical to test the tert-amyl derivatives to determine if their increased lipophilicity can compensate for the potential negative steric effects of their bulk.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This method is a gold standard for quantifying antimicrobial susceptibility.
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria) to each well. Include positive (microbes, no drug) and negative (media, no microbes) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance with a plate reader. Self-Validation: The concurrent testing of standard antibiotics like Ciprofloxacin (for bacteria) or Fluconazole (for fungi) validates the assay's sensitivity and provides a benchmark for potency.
Hypothetical Data Presentation: The following table illustrates how experimental data for a tert-amyl derivative (Compound X) might be presented, based on trends observed in the literature.[1][8]
| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1a | Methyl | 12.5 | 25 | 50 |
| Compound X | tert-Amyl | 50 | 100 | >100 |
| Ciprofloxacin | - | 1.56 | 3.12 | - |
| Fluconazole | - | - | - | 6.25 |
Anticancer Activity
Mechanism Insight: Certain 2-amino-1,3,4-thiadiazole derivatives have demonstrated anticancer activity by inhibiting key signaling proteins involved in cell proliferation and inflammation, such as Cyclooxygenase-2 (COX-2) and interleukins like IL-6.[12][13] These targets are often overexpressed in various cancers, particularly colon cancer.[12] The bulky tert-amyl group may fit advantageously into the hydrophobic binding channels of such enzymes.
Caption: Proposed anticancer mechanism via COX-2 and IL-6 inhibition.
Protocol: MTT Assay for In Vitro Cytotoxicity The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight. Causality Note: The choice of cell lines should reflect the intended therapeutic target; using a non-cancerous cell line (e.g., fibroblasts) in parallel is crucial to assess selectivity.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting viability against compound concentration.
Hypothetical Data Presentation:
| Compound | IC₅₀ (µM) vs. HT-29 (Colon) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. Normal Fibroblasts |
| Compound X | 9.5 | 15.2 | >100 |
| 5-Fluorouracil | 5.0 | 7.8 | 25.0 |
Anti-inflammatory Activity
Mechanism Insight: The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) and related heterocyclic compounds stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[14][15][16] Some thiadiazole derivatives have shown promising results as anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[14][15]
Protocol: In Vitro COX Inhibition Assay (COX-1/COX-2) This assay determines the compound's potency and selectivity for inhibiting the two main COX isoforms.
-
Assay Principle: A commercial colorimetric or fluorometric COX inhibitor screening kit is typically used. The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of a probe (e.g., TMPD) by prostaglandin G₂, the intermediate product generated by the cyclooxygenase activity.
-
Procedure:
-
Add the reaction buffer, heme, and either purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test compound or a known inhibitor (e.g., Indomethacin).
-
Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric probe.
-
-
Measurement: Read the absorbance or fluorescence over time using a plate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2 inhibition. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates the compound's preference for inhibiting the inducible, pro-inflammatory COX-2 enzyme over the constitutive, gut-protective COX-1.
Structure-Activity Relationship (SAR) Workflow
The exploration of SAR is a logical, iterative process. The tert-amyl group serves as a starting point. Subsequent modifications to the 2-amino position are then used to build a comprehensive understanding of the pharmacophore.
Caption: Iterative workflow for SAR exploration.
Future Perspectives and Conclusion
The 2-amino-5-tert-amyl-1,3,4-thiadiazole scaffold represents a promising yet underdeveloped area for drug discovery. The unique combination of the proven 1,3,4-thiadiazole core, a versatile 2-amino group for derivatization, and a bulky lipophilic tert-amyl group provides a strong foundation for developing novel therapeutic agents. The initial biological evaluation should focus on antimicrobial, anticancer, and anti-inflammatory assays, as these are the most well-documented activities for this class of heterocycles.
Future work should prioritize the synthesis of a focused library of derivatives to build a clear structure-activity relationship. Promising lead compounds identified through in vitro screening must then be advanced to in vivo models to assess their efficacy, pharmacokinetic profiles, and safety. The insights and protocols provided in this guide offer a comprehensive roadmap for researchers to systematically unlock the therapeutic potential of these intriguing molecules.
References
-
New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (n.d.). ThaiScience. Retrieved from [Link]
-
Schenone, S., Brullo, C., Bruno, O., Bondavalli, F., Ranise, A., Filippelli, W., Rinaldi, B., Capuano, A., & Falcone, G. (2006). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Bioorganic & Medicinal Chemistry, 14(6), 1698–1705. Retrieved from [Link]
-
Manish. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.Org. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][14][16][17]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). PubMed. Retrieved from [Link]
-
Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. (n.d.). PrepChem.com. Retrieved from [Link]
-
Raj, V., Rai, A., Singh, A. K., & Kumar, A. (2018). Discovery of Novel 2-Amino-5-(Substituted)-1,3,4-Thiadiazole Derivatives: New Utilities for Colon Cancer Treatment. Anti-Cancer Agents in Medicinal Chemistry, 18(5). Retrieved from [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). ACS Publications. Retrieved from [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). PubMed. Retrieved from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (n.d.). RSC Publishing. Retrieved from [Link]
-
Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025). ResearchGate. Retrieved from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. (2024). Retrieved from [Link]
-
Discovery of Novel 2-Amino-5-(Substituted)-1,3,4-Thiadiazole Derivatives: New Utilities for Colon Cancer Treatment. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (n.d.). PubMed. Retrieved from [Link]
-
Thiadiazole derivatives as anticancer agents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH. Retrieved from [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). NIH. Retrieved from [Link]
-
Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. (2007). ResearchGate. Retrieved from [Link]
-
2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. (2018). Dovepress. Retrieved from [Link]
-
Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives. (2012). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial activity of 2-amino-5-aryl-5H-thiazolo [4,3-b]-1,3,4-thiadiazole derivatives of amino acids and peptides. (2011). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies. Retrieved from [Link]
-
Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. (n.d.). ACS Publications. Retrieved from [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH. Retrieved from [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Retrieved from [Link]
-
2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. (2002). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2017). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
- US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. (n.d.). Google Patents.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benthamscience.com [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. thaiscience.info [thaiscience.info]
- 15. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
A Technical Guide to the Therapeutic Targets of 5-Substituted-2-Amino-1,3,4-Thiadiazoles
Preamble: The Architectural Versatility of the 1,3,4-Thiadiazole Scaffold
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often anchored to the discovery of versatile molecular scaffolds. The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, represents one such privileged structure.[1] Its significance is rooted in several key physicochemical properties. The high aromaticity of the ring system confers substantial in vivo stability, while its mesoionic character allows it to readily cross cellular membranes and interact with a diverse array of biological targets.[2][3]
Functionally, the 1,3,4-thiadiazole nucleus is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids. This structural mimicry is believed to be a cornerstone of its ability to interfere with critical cellular processes, including DNA synthesis and replication.[4] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a fertile ground for synthetic modification, with the substituent at the 5-position playing a crucial role in modulating potency and target selectivity.[2] This guide provides an in-depth exploration of the key molecular targets that have been identified for 5-substituted-2-amino-1,3,4-thiadiazole derivatives across major therapeutic areas, grounded in mechanistic insights and validated experimental approaches.
Section 1: Anticancer Therapeutic Targets
The 2-amino-1,3,4-thiadiazole scaffold has emerged as a formidable platform for the development of novel anticancer agents, targeting a wide spectrum of molecular pathways involved in tumorigenesis and proliferation.[2] The antitumor capacity of these derivatives is frequently associated with the inhibition of key enzymes and the induction of programmed cell death.
Enzyme Inhibition: A Primary Mechanism of Action
The ability of 1,3,4-thiadiazole derivatives to fit into the active sites of various enzymes makes enzyme inhibition a central theme in their anticancer activity.
-
Carbonic Anhydrases (CAs): Several derivatives function as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX.[4] CA IX is crucial for pH regulation in hypoxic tumors, enabling cancer cells to survive in acidic microenvironments. By inhibiting this enzyme, thiadiazole compounds disrupt tumor pH homeostasis, leading to cell death. The sulfonamide group, a common feature in CA inhibitors like acetazolamide, is often incorporated into thiadiazole designs to target the zinc ion in the enzyme's active site.[5]
-
Protein Kinases: Dysregulation of protein kinase signaling is a hallmark of cancer. Thiadiazole derivatives have been shown to inhibit several critical kinases:
-
Focal Adhesion Kinase (FAK): Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK by targeting its ATP-binding pocket.[2]
-
PI3K/Akt and MAPK/ERK Pathways: Certain 1,3,4-thiadiazole compounds interfere with these crucial signaling pathways, which control cell growth, survival, and proliferation.[6]
-
Other kinases targeted include Abl kinase and Src kinase .[2][4]
-
-
Topoisomerase II: This enzyme is essential for managing DNA topology during replication. Its inhibition by thiadiazole derivatives leads to DNA strand breaks and ultimately triggers apoptosis.[2][6]
-
Other Enzymes: The therapeutic reach of these compounds extends to other metabolic and regulatory enzymes, including inosine monophosphate dehydrogenase (IMPDH) , which is vital for nucleotide synthesis, as well as glutaminase and histone deacetylases (HDACs) .[2][6]
Induction of Apoptosis
Beyond enzyme inhibition, many 5-substituted-2-amino-1,3,4-thiadiazoles exert their anticancer effects by directly activating the machinery of programmed cell death. Treatment of cancer cells with these compounds has been shown to induce cell cycle arrest, typically at the S or G2/M phase, preventing cellular division.[7] Mechanistically, this is often accompanied by an increase in the pro-apoptotic Bax/Bcl-2 ratio and the activation of executioner caspases, such as Caspase 3, Caspase 8, and Caspase 9, which dismantle the cell from within.[4][7]
Data Summary: Anticancer Activity
| Compound Class | Target(s) | Cell Line(s) | Reported Activity (IC50) |
| 5-Aryl-1,3,4-thiadiazole-2-amines | Focal Adhesion Kinase (FAK) | Various | Micromolar inhibition[2] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Apoptosis (Bax/Bcl-2, Caspase 9) | MCF-7, HepG2 | 2.3 - 6.5 µM[7] |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Caspase 3, Caspase 8, BAX | MCF-7, MDA-MB-231 | 49.6 µM, 53.4 µM[4] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate reductase (DHFR) | HepG-2, A-549 | 4.37 µM, 8.03 µM[8] |
Section 2: Antimicrobial Therapeutic Targets
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of new agents to combat infectious diseases, demonstrating a broad spectrum of activity against bacteria, fungi, and viruses.[9][10]
Antibacterial Targets
The antibacterial action of 1,3,4-thiadiazoles is often likened to that of sulfonamide drugs.[11] The proposed mechanism involves the inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway. By acting as competitive inhibitors of p-aminobenzoic acid (PABA), these compounds disrupt the production of folate, an essential nutrient for bacterial DNA synthesis and growth.[11] This mode of action explains their efficacy against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][12]
Antifungal Targets
Numerous derivatives have demonstrated potent activity against pathogenic fungi, including Candida albicans and Aspergillus niger.[10] While the precise molecular targets are still under investigation for many compounds, the mechanism is believed to involve the disruption of fungal cell membrane integrity or interference with essential metabolic pathways, analogous to their antibacterial action.
Antiviral Targets
The structural similarity of the thiadiazole ring to nucleoside components makes it a promising scaffold for antiviral agents.[13]
-
Viral Polymerase Inhibition: A significant number of 2-amino-1,3,4-thiadiazole derivatives have been patented as inhibitors of human cytomegalovirus (HCMV) polymerase, with some compounds achieving 100% enzyme inhibition in assays.[14]
-
Reverse Transcriptase Inhibition: Certain acetamide derivatives have shown significant anti-HIV-1 activity, suggesting they may function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14]
Section 3: Neurological & Anti-inflammatory Targets
Anticonvulsant Targets
A primary mechanism for the anticonvulsant activity of 5-substituted-2-amino-1,3,4-thiadiazoles is the inhibition of carbonic anhydrase (CA) enzymes in the brain.[15]
-
Carbonic Anhydrase Inhibition: By blocking CAs, these compounds lead to a localized accumulation of carbon dioxide (CO2) in the brain. CO2 possesses an intrinsic anticonvulsant effect.[15]
-
GABAergic Modulation: Furthermore, CAs are known to regulate GABAergic neurotransmission. Their inhibition can enhance the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby reducing neuronal excitability and seizure susceptibility.[15]
The pharmacophore for anticonvulsant activity generally requires an aryl hydrophobic binding site and a hydrogen bonding domain, features readily provided by the substituted 2-amino-1,3,4-thiadiazole structure.[15]
Anti-inflammatory Targets
Certain imidazo[2,1-b][2][5][10]thiadiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. Molecular docking studies have revealed that these compounds can effectively bind to and inhibit cyclooxygenase (COX-1 and COX-2) enzymes .[16] Their mechanism is analogous to that of non-steroidal anti-inflammatory drugs (NSAIDs), preventing the synthesis of prostaglandins that mediate pain and inflammation. Notably, some derivatives exhibit higher selectivity for COX-2, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs.[16]
Section 4: Key Experimental Protocols
To validate the interaction of 5-substituted-2-amino-1,3,4-thiadiazoles with their putative targets, standardized and reproducible experimental protocols are essential.
Protocol 4.1: In Vitro Carbonic Anhydrase Inhibition Assay
-
Principle: This assay measures the inhibition of the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA produces the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically at 400 nm.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of the thiadiazole derivative in DMSO. Prepare Tris-HCl buffer (pH 7.4), a solution of purified bovine carbonic anhydrase (BCA) in buffer, and a solution of p-NPA in acetone.
-
Assay Setup: In a 96-well plate, add Tris-HCl buffer to each well.
-
Inhibitor Addition: Add varying concentrations of the thiadiazole compound (from the stock solution) to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Enzyme Addition: Add the BCA solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 400 nm over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[5]
-
Protocol 4.2: In Vitro Anticancer Cytotoxicity (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the formazan solution is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the thiadiazole test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[7][17]
-
References
- Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. (URL: )
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (URL: )
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (URL: [Link])
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. (URL: [Link])
-
Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - ResearchGate. (URL: [Link])
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (URL: [Link])
-
Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (URL: [Link])
-
Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (URL: [Link])
-
Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives. (URL: [Link])
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - MDPI. (URL: [Link])
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI. (URL: [Link])
-
Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC - PubMed Central. (URL: [Link])
-
Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (URL: [Link])
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][2][5][10]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed. (URL: [Link])
-
Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents - American Research Journals. (URL: [Link])
-
New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (URL: [Link])
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press. (URL: [Link])
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. (URL: [Link])
-
Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity - ResearchGate. (URL: [Link])
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC. (URL: [Link])
-
Synthesis of some new thiadiazole derivatives and their anticonvulsant activity. (URL: [Link])
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. (URL: [Link])
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (URL: [Link])
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (URL: [Link])
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (URL: [Link])
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (URL: [Link])
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. (URL: [Link])
Sources
- 1. dovepress.com [dovepress.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. bepls.com [bepls.com]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Prediction of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine Properties
Executive Summary
In the landscape of modern drug discovery, the ability to predict the properties of a molecule before its synthesis is a cornerstone of efficient and cost-effective research. This guide provides a comprehensive, in-depth framework for the in silico characterization of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine, a molecule belonging to the versatile 1,3,4-thiadiazole class. This heterocyclic scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document moves beyond a simple listing of methods to provide a strategic workflow, explaining the causality behind the selection of computational tools and the interpretation of predictive data. We will systematically evaluate the molecule's physicochemical characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential pharmacodynamic targets. The protocols herein are designed to be self-validating and are grounded in authoritative, publicly accessible computational models, enabling researchers to build a robust, data-driven profile of the target molecule to guide subsequent experimental validation.
Introduction: The Strategic Value of Predictive Modeling
The journey of a drug from concept to clinic is fraught with challenges, with a high rate of attrition often attributed to poor pharmacokinetic and safety profiles.[5] The integration of computational, or in silico, methods in the early stages of discovery allows for the rapid, cost-effective screening and prioritization of candidates, mitigating the risk of late-stage failure.[6][7] This "fail fast, fail cheap" paradigm is essential for focusing laboratory resources on compounds with the highest probability of success.
The 1,3,4-Thiadiazole Scaffold: A Privileged Heterocycle
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in various biological interactions and its presence in numerous approved drugs.[3] Its derivatives have been extensively studied and have demonstrated a remarkable diversity of pharmacological effects, making any new analogue a person of interest for therapeutic investigation.[8][9][10]
The Target Molecule: this compound
Our subject molecule, this compound, combines the thiadiazole core with an amine group, a common feature for derivatization, and a bulky alkyl group. Understanding how these features translate into drug-like properties is the central aim of this guide.
Foundational Analysis: Molecular Representation & Physicochemical Properties
Before any prediction can be made, the molecule must be represented in a machine-readable format. The most common format for this is the Simplified Molecular-Input Line-Entry System (SMILES).
Canonical SMILES: CCC(C)(C)C1=NN=C(S1)N
This identifier is the key to unlocking the predictive power of all subsequent computational tools. Our first step is to predict the fundamental physicochemical properties that govern a molecule's behavior in a biological system.
Workflow for Physicochemical Property Prediction
The following diagram illustrates the streamlined workflow for obtaining and interpreting foundational molecular properties.
Caption: Workflow for predicting physicochemical properties and drug-likeness.
Step-by-Step Protocol: Using SwissADME for Physicochemical Characterization
SwissADME is a robust, free-to-use web server for predicting a wide range of molecular properties. Its user-friendly interface and comprehensive output make it an ideal starting point.
-
Navigate: Open a web browser and go to the SwissADME website.
-
Input: In the "Enter a list of SMILES here" text box, paste the SMILES string for our target molecule: CCC(C)(C)C1=NN=C(S1)N.
-
Execute: Click the "Run" button to initiate the calculation.
-
Analyze: The results page will display various panels. Focus on the "Physicochemical Properties" and "Lipophilicity" sections to populate the data table below. The "Drug-likeness" panel provides an immediate assessment based on established rules like Lipinski's Rule of Five.
Data Summary: Predicted Physicochemical Properties
The causality behind evaluating these properties is critical. For instance, a Molecular Weight (MW) under 500 Da is preferred for oral absorption, while the octanol-water partition coefficient (logP) indicates the balance between lipid and aqueous solubility, impacting membrane permeability.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₇H₁₃N₃S | Confirms atomic composition. |
| Molecular Weight | 171.26 g/mol | Excellent. Well below the 500 Da threshold, favoring absorption. |
| Molar Refractivity | 48.75 | Relates to molecular volume and polarizability. |
| TPSA (Topological Polar Surface Area) | 67.15 Ų | Good. Below 140 Ų, suggesting good potential for cell permeability. |
| Consensus Log P (o/w) | 1.55 | Indicates a balanced lipophilicity, favorable for solubility and permeability. |
| ESOL Log S (Solubility) | -2.18 | Predicts the compound is "Soluble". Essential for formulation and absorption. |
| Lipinski's Rule of 5 | 0 Violations | High probability of being an orally active drug. |
| Bioavailability Score | 0.55 | A predictive score suggesting good absorption and distribution characteristics. |
Predicting the Pharmacokinetic (ADMET) Profile
A compound's journey through the body is complex. ADMET prediction provides crucial insights into how a drug will be absorbed, distributed, metabolized, excreted, and what potential toxicities it may possess.[11][12] Early assessment of these factors is paramount to avoid costly failures in later development stages.[5]
In Silico Workflow for Comprehensive ADMET Assessment
We employ a multi-tool approach for a more robust prediction, using pkCSM for a broad profile and ADMET-AI for cross-validation and comparison against known drugs.
Caption: A multi-tool workflow for robust ADMET property prediction.
Step-by-Step Protocol: ADMET Prediction using the pkCSM Server
pkCSM utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.
-
Navigate: Go to the pkCSM pharmacological properties prediction website.
-
Input: Select "Small Molecules" and paste the SMILES string (CCC(C)(C)C1=NN=C(S1)N) into the text area. Alternatively, you can use the drawing tool.
-
Execute: Click the "Submit" button.
-
Analyze: The results are presented in a series of tables corresponding to Absorption, Distribution, Metabolism, Excretion, and Toxicity. Interpret each value in its biological context. For example, a prediction that the compound is a "CYP2D6 inhibitor" is a critical finding, as this enzyme is responsible for metabolizing a large percentage of clinical drugs, raising the potential for drug-drug interactions.
Step-by-Step Protocol: Cross-Validation with ADMET-AI
-
Navigate: Go to the ADMET-AI web server.[14]
-
Input: Paste the SMILES string into the "Text Input" box.
-
Execute: Click the "Predict" button.
Data Summary: Consolidated ADMET Predictions
This table synthesizes the predictions from the employed tools. The interpretation explains the "so what" for each parameter.
| Parameter | Category | Predicted Value | Interpretation & Causality |
| Water Solubility | Absorption | -2.18 (log mol/L) | Good aqueous solubility is predicted, which is essential for absorption and formulation. |
| Caco-2 Permeability | Absorption | 1.15 (log Papp) | High permeability is predicted, suggesting efficient transport across the intestinal wall. |
| Intestinal Absorption | Absorption | 94.5% | Excellent absorption from the gut is predicted, supporting potential for oral administration. |
| VDss (Volume of Distribution) | Distribution | 0.35 L/kg | Low volume of distribution suggests the compound will likely remain in the bloodstream rather than accumulating in tissues. |
| BBB Permeability | Distribution | -0.92 (log BB) | Predicted to be a CNS non-penetrant, which is desirable for peripherally acting drugs to avoid CNS side effects. |
| CYP2D6 Inhibitor | Metabolism | Yes | Potential Liability: Inhibition of this key metabolic enzyme could lead to drug-drug interactions. |
| CYP3A4 Inhibitor | Metabolism | No | Favorable prediction, as CYP3A4 is another major drug-metabolizing enzyme. |
| Total Clearance | Excretion | 0.65 (log ml/min/kg) | Predicts a moderate rate of clearance from the body. |
| AMES Toxicity | Toxicity | No | Predicted to be non-mutagenic, a critical early safety checkpoint. |
| hERG I Inhibitor | Toxicity | No | Favorable Safety Profile: Not predicted to inhibit the hERG channel, reducing the risk of drug-induced cardiac arrhythmia. |
| Hepatotoxicity | Toxicity | No | Predicted to be non-toxic to the liver, a common reason for drug failure. |
Exploratory Analysis: Potential Pharmacodynamic Targets
While ADMET tells us what the body does to the drug, pharmacodynamics describes what the drug does to the body. Using the principle of chemical similarity—that similar molecules often bind to similar targets—we can predict potential protein targets for our compound.[7]
Step-by-Step Protocol: Target Prediction using SwissTargetPrediction
This server predicts the most probable protein targets of a small molecule based on 2D and 3D similarity to known active ligands.
-
Navigate: Open the SwissTargetPrediction website.
-
Input: Enter the SMILES string (CCC(C)(C)C1=NN=C(S1)N) in the query box.
-
Execute: Select "Homo sapiens" as the organism and click "Predict targets".
-
Analyze: The results are displayed as a pie chart of target classes and a list of specific proteins. The "Probability" score reflects the confidence of the prediction. Focus on the targets with the highest probability.
Data Summary: Top Predicted Protein Targets
This analysis is exploratory and serves to generate hypotheses for further testing, such as in vitro binding assays or molecular docking studies.[15][16]
| Target Class | Specific Target Example | Probability | Rationale & Potential Therapeutic Area |
| Enzyme | Carbonic anhydrase II | High | Carbonic anhydrase inhibitors are used as diuretics and for treating glaucoma. |
| Enzyme | Monoamine oxidase B | High | MAO-B inhibitors are used in the treatment of Parkinson's disease and depression. |
| Enzyme | Tyrosine-protein kinase ABL1 | Moderate | Kinase inhibitors are a major class of anticancer drugs.[17] |
| G-protein coupled receptor | Adenosine A1 receptor | Moderate | Adenosine receptor antagonists have applications in cardiovascular and inflammatory diseases. |
Synthesis and Strategic Interpretation
The in silico data provides a multi-faceted profile of this compound, allowing us to make a strategic assessment of its potential as a drug candidate.
Decision-Making Framework based on In Silico Data
The following framework illustrates how the predictive data can guide subsequent research and development decisions.
Caption: Decision-making framework based on the synthesized in silico profile.
Limitations and Next Steps
It is crucial to acknowledge that these predictions are based on computational models and are not a substitute for experimental data.[6] They are hypotheses that must be tested. The overall in silico profile of this compound is largely positive, suggesting it is a viable candidate for synthesis and further study. The primary flag is the potential for CYP2D6 inhibition, which should be a priority for experimental verification.
Recommended Next Steps:
-
Synthesis: Synthesize the compound to enable experimental testing.
-
In Vitro ADME: Perform a CYP inhibition panel assay, focusing on CYP2D6. Measure solubility and cell permeability (e.g., PAMPA or Caco-2 assay) to confirm predictions.
-
In Vitro Biology: Screen the compound against the high-probability predicted targets (Carbonic Anhydrase, MAO-B) to determine if it has the hypothesized biological activity.
This strategic, prediction-first approach ensures that by the time resources are committed to wet lab experiments, there is a strong, data-driven rationale supporting the molecule's potential as a therapeutic agent.
References
-
YMER. (2022). QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. YMER, 21(7). Link
-
Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Link
-
MDPI. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules. Link
-
ProQuest. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. Link
-
Portal. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Link
-
ResearchGate. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Link
-
Journal of Wasit for Science and Medicine. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Link
-
ADMET-AI. ADMET-AI. Link
-
PubMed. (2019). Design, Synthesis and Molecular Docking Studies of Novel Thiadiazole Analogues with Potential Antimicrobial and Antiinflammatory Activities. Link
-
PubMed. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Link
-
Sygnature Discovery. ADMET Prediction Software. Link
-
IntuitionLabs.ai. ADMET prediction Software - 1 Solutions. Link
-
PubMed Central. Computational/in silico methods in drug target and lead prediction. Link
-
German Journal of Pharmaceuticals and Biomaterials. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Link
-
PubMed. (2023). Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors. Link
-
ResearchGate. Exploring QSAR of thiazole and thiadiazole derivatives as potent and selective human adenosine A(3) receptor antagonists using FA and GFA techniques. Link
-
ResearchGate. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Link
-
ResearchGate. QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. Link
-
Semantic Scholar. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Link
-
ResearchGate. (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Link
-
OUCI. In Silico Target Prediction for Small Molecules. Link
-
Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Link
-
PubMed Central. Computational Approaches in Preclinical Studies on Drug Discovery and Development. Link
-
Hindawi. (2022). Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. Link
-
PubMed. Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents. Link
-
Benchchem. 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine. Link
-
Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Link
-
Chemical Methodologies. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Link
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Link
-
JOCPR. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Link
-
PubChem. 5-Propyl-1,3,4-thiadiazol-2-amine. Link
-
MDPI. (2017). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Link
-
ResearchGate. Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Link
-
MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Link
-
ResearchGate. (PDF) Chemical properties of thiadiazole compounds. Link
-
Journal of Education for Pure Science. (2019). Chemical properties of thiadiazole compounds. Link
-
MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Link
Sources
- 1. Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. jocpr.com [jocpr.com]
- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. portal.valencelabs.com [portal.valencelabs.com]
- 14. ADMET-AI [admet.ai.greenstonebio.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
The Renaissance of a Privileged Scaffold: A Technical Guide to 2-Amino-1,3,4-Thiadiazole Derivatives in Drug Discovery
Abstract
The 2-amino-1,3,4-thiadiazole core is a cornerstone in medicinal chemistry, a versatile scaffold that has given rise to a plethora of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, characterization, and biological evaluation of these remarkable compounds. We delve into the nuanced causality behind experimental choices, offering field-proven insights into their anticancer, antimicrobial, and antiviral properties. This guide is designed not as a rigid template, but as a dynamic resource, fostering a deeper understanding of the structure-activity relationships and mechanistic pathways that govern the efficacy of 2-amino-1,3,4-thiadiazole derivatives.
The Enduring Appeal of the 2-Amino-1,3,4-Thiadiazole Scaffold
The five-membered 1,3,4-thiadiazole ring system, particularly when substituted with an amino group at the 2-position, presents a unique combination of physicochemical properties that make it an attractive scaffold for drug design.[1][2] The presence of sulfur and nitrogen heteroatoms imparts a distinct electronic character, allowing for a multitude of intermolecular interactions with biological targets.[3] The 2-amino group provides a crucial handle for synthetic modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological activity.[4][5] This inherent versatility has led to the development of 2-amino-1,3,4-thiadiazole derivatives with a wide array of therapeutic applications.
Synthesis and Characterization: From Benchtop to Biological Insight
The synthesis of 2-amino-1,3,4-thiadiazole derivatives is typically achieved through well-established and robust chemical transformations. A thorough understanding of these synthetic routes is paramount for the generation of novel analogs with desired biological activities.
General Synthetic Strategies
The most common and versatile method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivatives.[6][7] This reaction can be facilitated by a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) being a frequently employed reagent.[8]
A more environmentally benign approach utilizes polyphosphate ester (PPE) as a cyclodehydrating agent, avoiding the use of toxic reagents like POCl₃.[6] Another strategy involves the oxidative cyclization of thiosemicarbazones, which are readily prepared by the condensation of thiosemicarbazide with aldehydes.[9] This method offers a facile and scalable route to a diverse range of 2-amino-1,3,4-thiadiazole derivatives.
Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazole via POCl₃-mediated Cyclodehydration [8]
-
Reaction Setup: To a stirred solution of the appropriate aromatic carboxylic acid (1 equivalent) in excess phosphorus oxychloride (5-10 equivalents), add thiosemicarbazide (1.1 equivalents) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure 5-aryl-2-amino-1,3,4-thiadiazole.
Spectroscopic Characterization
The unambiguous identification and characterization of synthesized 2-amino-1,3,4-thiadiazole derivatives are crucial for establishing structure-activity relationships. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the amino group typically appears as a broad singlet. The chemical shifts of the aromatic protons on the substituent at the 5-position provide valuable information about the electronic environment.[10][11]
-
¹³C NMR: The two carbon atoms of the 1,3,4-thiadiazole ring resonate at characteristic chemical shifts, typically in the range of 150-170 ppm.[10][12]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-1,3,4-thiadiazole derivatives shows characteristic absorption bands for the N-H stretching of the amino group (around 3100-3400 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹).[4][13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).[10][11]
Pharmacological Landscape: A Multi-pronged Attack on Disease
The 2-amino-1,3,4-thiadiazole scaffold has proven to be a fertile ground for the discovery of agents with diverse pharmacological activities.
Anticancer Activity: Targeting the Machinery of Malignancy
Numerous 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against a wide range of human cancer cell lines.[14][15] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[16][17]
Mechanism of Action: A significant mode of anticancer action for some derivatives involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway.[18] For instance, the derivative 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest in the G0/G1 phase in human non-small cell lung carcinoma cells.[18] Another key target is inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanine nucleotides.[8][19] Inhibition of IMPDH depletes the cellular pool of guanine nucleotides, thereby halting DNA and RNA synthesis and ultimately leading to cell death.[19]
Structure-Activity Relationship (SAR): The anticancer efficacy of these compounds is highly dependent on the nature and position of the substituents on the aromatic ring at the 5-position of the thiadiazole core.[13][15] For example, the presence of a 3,4,5-trimethoxyphenyl group at the 5-position has been associated with high cytotoxic activity against breast cancer cell lines.[20]
Data Presentation: Anticancer Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| FABT | C6 (glioma) | Proliferation | 23.5 | [1] |
| FABT | A549 (lung carcinoma) | Proliferation | 13.7 | [1] |
| 4ClABT | T47D (breast carcinoma) | Proliferation | Dose-dependent | [1] |
| 4ClABT | HT-29 (colon carcinoma) | Proliferation | Dose-dependent | [1] |
| Compound 2g | LoVo (colon cancer) | Anti-proliferative | 2.44 | [1] |
| Compound 2g | MCF-7 (breast cancer) | Anti-proliferative | 23.29 | [1] |
| ST10 | MCF-7 (breast cancer) | Anti-proliferative | 49.6 | [1] |
Experimental Protocol: MTT Assay for Anticancer Activity [21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-amino-1,3,4-thiadiazole derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Diagram: Inhibition of the ERK Signaling Pathway
Caption: Inhibition of the ERK signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant microbial strains poses a significant threat to global health. 2-Amino-1,3,4-thiadiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[18][22]
Mechanism of Action: The antimicrobial mechanism of these compounds can vary. In fungi, some derivatives have been shown to inhibit the enzyme 14-α-demethylase, which is crucial for ergosterol biosynthesis.[23] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.[23] The antibacterial action of some derivatives is thought to be similar to that of sulfonamide drugs, which act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folic acid synthesis.[4]
Structure-Activity Relationship (SAR): The antimicrobial activity is significantly influenced by the substituents on the thiadiazole ring. For instance, the introduction of halogen atoms on a phenyl ring at the 5-position tends to enhance antibacterial activity, particularly against Gram-positive bacteria.[18] Conversely, the presence of oxygen-containing substituents at the same position often imparts greater antifungal activity.[18]
Data Presentation: Antimicrobial Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Chlorinated derivative 8a | S. aureus | 20-28 | [18] |
| Fluorinated derivative 8b | B. subtilis | 20-28 | [18] |
| Oxygenated derivative 8d | A. niger | 32-42 | [18] |
| Oxygenated derivative 8e | C. albicans | 32-42 | [18] |
| Compound 3l (2,4-dichlorophenyl) | C. albicans ATCC 10231 | 5 | [23] |
| Compound 3k (2,4-difluorophenyl) | C. albicans ATCC 10231 | 10 | [23] |
| Tris-thiadiazole derivative 26 | S. pneumoniae | 8-31.25 | [18] |
| Tris-thiadiazole derivative 26 | P. aeruginosa | 8-31.25 | [18] |
| Tris-thiadiazole derivative 26 | A. fumigatus | 8-31.25 | [18] |
Experimental Protocol: Broth Microdilution Method for MIC Determination [5][6][7]
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to the desired final concentration (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram: Experimental Workflow for MIC Determination
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of new antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. bepls.com [bepls.com]
- 18. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amine from Pivalic Acid
Abstract: This document provides a comprehensive technical guide for the synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The synthesis commences from the readily available starting material, pivalic acid. We present a robust, three-step synthetic route involving the activation of the carboxylic acid to its corresponding acyl chloride, subsequent reaction with thiosemicarbazide to form an acylthiosemicarbazide intermediate, and final acid-catalyzed cyclodehydration. An alternative one-pot synthesis is also discussed for improved efficiency. The protocols are designed for researchers and scientists, emphasizing the rationale behind procedural choices, detailed step-by-step instructions, safety considerations, and thorough characterization of intermediates and the final product.
A Note on Nomenclature and Scope: The user-specified topic requests the synthesis of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine (the tert-amyl derivative) from pivalic acid (which contains a tert-butyl group). A direct synthesis is not feasible without modification of the carbon skeleton. This guide will therefore detail the synthesis of 5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-amine (5-tert-butyl-1,3,4-thiadiazol-2-amine) , which is the direct and logical product derived from pivalic acid.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system that is considered a "pharmacophore" of significant interest in drug discovery.[3] Its unique structural properties, including the presence of the =N-C-S moiety, allow it to act as a hydrogen bond acceptor and donor, contributing to its versatile biological activities.[4] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1] Clinically used drugs such as the diuretic Acetazolamide and the antibacterial Sulfamethizole feature this core structure, underscoring its therapeutic relevance.[1]
This guide provides a reliable and well-documented pathway to synthesize a 5-alkyl-substituted 2-amino-1,3,4-thiadiazole, a key building block for further derivatization and screening in drug development programs.
Overall Synthetic Strategy
The conversion of pivalic acid to 5-tert-butyl-1,3,4-thiadiazol-2-amine is most reliably achieved through a three-step process. This stepwise approach allows for the isolation and characterization of intermediates, ensuring high purity of the final product.
Visual Workflow of the Stepwise Synthesis
Caption: Stepwise synthetic route from pivalic acid to the target thiadiazole.
Experimental Protocols & Methodologies
Materials and Reagents Summary
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | 75-98-9 | Starting Material |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, handle in fume hood |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Catalyst, anhydrous |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 79-19-6 | Toxic |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Base, anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent, anhydrous |
| Sulfuric Acid, Concentrated | H₂SO₄ | 98.08 | 7664-93-9 | 95-98%, highly corrosive |
Part 1: Synthesis of Pivaloyl Chloride (Intermediate 1)
Principle: Carboxylic acids are generally not reactive enough to undergo direct acylation with thiosemicarbazide. Therefore, the hydroxyl group of pivalic acid is converted to a more reactive leaving group, chloride, to form an acyl chloride.[5] Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[6] A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.[5]
Protocol:
-
Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler containing NaOH solution to neutralize HCl and SO₂).
-
To the flask, add pivalic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the pivalic acid at room temperature with stirring.[7]
-
Add a catalytic amount of anhydrous DMF (2-3 drops).
-
Heat the reaction mixture to a gentle reflux (approx. 80°C). The evolution of gas (HCl and SO₂) will be observed.
-
Continue refluxing until the gas evolution ceases (typically 1-2 hours), which indicates the completion of the reaction.
-
The crude pivaloyl chloride can be purified by fractional distillation (b.p. 105-106°C).[7] For the subsequent step, it is often used directly without further purification after removing excess thionyl chloride under reduced pressure.
Part 2: Synthesis of 1-Pivaloylthiosemicarbazide (Intermediate 2)
Principle: This step involves the nucleophilic acyl substitution reaction where the terminal amino group of thiosemicarbazide attacks the electrophilic carbonyl carbon of pivaloyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in anhydrous pyridine (or a mixture of DCM and pyridine) under an inert atmosphere (N₂).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of pivaloyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled thiosemicarbazide solution over 30-45 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.
Part 3: Cyclodehydration to 5-tert-Butyl-1,3,4-thiadiazol-2-amine (Final Product)
Principle: The final step is an acid-catalyzed intramolecular cyclization followed by dehydration.[8] Concentrated sulfuric acid is a common and effective reagent for this transformation. The acid protonates the carbonyl oxygen of the acylthiosemicarbazide, making the carbonyl carbon more electrophilic. The nucleophilic sulfur atom then attacks this carbon, initiating the ring closure. Subsequent elimination of a water molecule yields the aromatic 1,3,4-thiadiazole ring.[9]
Protocol:
-
Carefully add 1-pivaloylthiosemicarbazide (1.0 eq) in small portions to ice-cold concentrated sulfuric acid (3-5 volumes) with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the solution with a cold concentrated aqueous ammonia or sodium hydroxide solution to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.
-
Purify the final product by recrystallization from ethanol to obtain pure 5-tert-butyl-1,3,4-thiadiazol-2-amine.
Mechanism of Acid-Catalyzed Cyclodehydration
Caption: Key steps in the acid-catalyzed cyclization of acylthiosemicarbazide.
Alternative One-Pot Synthesis Protocol
Principle: For greater efficiency, the synthesis can be performed in a single pot directly from the carboxylic acid using a strong dehydrating and condensing agent like polyphosphate ester (PPE) or phosphorus oxychloride (POCl₃).[10][11] PPE facilitates both the initial acylation of thiosemicarbazide and the subsequent cyclodehydration under milder conditions than concentrated sulfuric acid.[10]
Protocol (Using PPE):
-
To a flask, add pivalic acid (1.0 eq), thiosemicarbazide (1.0 eq), and chloroform as a solvent.[10]
-
Add polyphosphate ester (PPE) (at least 4g per mmol of carboxylic acid) to the mixture.[10]
-
Heat the reaction mixture to reflux (around 60-70°C) and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a cold, saturated sodium bicarbonate solution to neutralize the acid and decompose the PPE.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the final product, 5-tert-butyl-1,3,4-thiadiazol-2-amine .
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching of amine), ~1620 (C=N stretching), ~1500 (N-H bending) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.2 (s, 2H, -NH₂), ~1.3 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~170 (C5 of thiadiazole), ~168 (C2 of thiadiazole), ~35 (quaternary C of tert-butyl), ~30 (CH₃ of tert-butyl) |
| Mass Spec (ESI-MS) | Calculated m/z for C₆H₁₁N₃S, expected [M+H]⁺ peak |
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. Handle with extreme care, always adding acid to water/ice, never the reverse.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a fume hood.
-
Gas Evolution: The reaction of pivalic acid with thionyl chloride produces toxic and corrosive gases (HCl and SO₂). Ensure the reaction is performed in a fume hood with a proper gas trap.
References
- Al-Juboori, R. A. (2018). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). International Journal of Drug Delivery Technology, 8(3), 123-131.
-
Gaponova, R. G., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5208. [Link]
- Karimi, F., et al. (2015). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 14(3), 829–837.
- El-Shehry, M. F., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(4), 353-391.
-
Jiang, J. (2015). Synthesis of thiosemicarbazide. Medium. [Link]
-
ResearchGate. (n.d.). Synthesis of thiosemicarbazides. ResearchGate. [Link]
- Pattan, S. R., et al. (2011). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 3(6), 409-414.
-
Aljamali, N. M. (2019). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2. ResearchGate. [Link]
- Kiec-Kononowicz, K., & Karolak-Wojciechowska, J. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227–231.
- Yang, S.-J., et al. (2015). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 80(18), 9140–9149.
- de Oliveira, C. S., et al. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Química Nova, 39(9), 1096-1110.
- Oniga, S., et al. (2009). Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles. Revue Roumaine de Chimie, 54(10), 823-830.
- Lalloz, L., et al. (2003). Continuous process for the preparation of pivaloyl chloride and of aroyl chloride.
- Desai, N. C., et al. (2009). Synthesis of 2-amino-1-3-4-thiadiazoles. Indian Journal of Heterocyclic Chemistry, 19(1), 83-84.
-
ResearchGate. (n.d.). The reaction of acylthiosemicarbazides 3a–d with oxalyl chloride... ResearchGate. [Link]
- Hussain, N., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(3), 643-646.
- Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 457-470.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
- Kumar, S., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1396-1406.
- Webb, J. L. (1999). Preparation of acid chlorides.
- Noolvi, M. N., et al. (2012). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry, 10(Suppl 2), S2288-S2302.
-
Wikipedia. (n.d.). Acyl chloride. Wikipedia. [Link]
- Vasyl’eva, N. V., et al. (2022). substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). News of Pharmacy, 2(110), 10-21.
-
Gaponova, R. G., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
- Shruthi, S., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of Applicable Chemistry, 8(2), 659-668.
- Kaur, H., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604.
- Al-Masoudi, W. A. (2014). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 6(5), 118-128.
-
Clark, J. (2015). making acyl chlorides (acid chlorides). Chemguide. [Link]
- Mahendrasinh, M. R., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.
- Isogai, K., et al. (1983). Production method of pivalic acid chloride and aromatic carboxylic acid chloride.
- Al-Sultani, K. H., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-8.
Sources
- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust One-Pot Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles for Drug Discovery Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] Specifically, derivatives of 2-amino-1,3,4-thiadiazole are extensively studied and have demonstrated significant potential as antimicrobial, antifungal, antiviral, antitubercular, and anticancer agents.[1][3][4] The value of this heterocycle lies in its unique electronic properties, metabolic stability, and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4]
The 2-amino-5-alkyl substitution pattern is of particular interest, as the alkyl chain allows for the modulation of lipophilicity, a critical parameter influencing a drug candidate's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[5] Consequently, the development of efficient, scalable, and cost-effective synthetic routes to these building blocks is a critical endeavor for accelerating drug discovery programs.[6][7] This document provides a detailed protocol and the underlying scientific rationale for a robust one-pot synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles from readily available starting materials.
Synthetic Strategy: Acid-Catalyzed Cyclocondensation
The most direct and widely adopted one-pot method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is the acid-catalyzed cyclocondensation of an aliphatic carboxylic acid with thiosemicarbazide.[8][9][10] This approach is favored for its operational simplicity, high atom economy, and generally good yields.
Core Reaction: R-COOH (Aliphatic Carboxylic Acid) + H₂N-NH-CS-NH₂ (Thiosemicarbazide) --[Acid Catalyst/Dehydrating Agent]--> 2-Amino-5-alkyl-1,3,4-thiadiazole
The key to this transformation is the use of a strong acid, which serves a dual purpose:
-
Catalyst: It activates the carboxylic acid carbonyl group toward nucleophilic attack.
-
Dehydrating Agent: It facilitates the intramolecular cyclization and subsequent dehydration to form the stable aromatic thiadiazole ring.
Commonly employed acid systems include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or a mixture of sulfuric and polyphosphoric acids.[9][10][11] PPA is often preferred as it provides a viscous, non-volatile medium that allows for effective heating and acts as an excellent dehydrating agent.[10] More recently, milder reagents like polyphosphate ester (PPE) have also been shown to be effective.[6]
Reaction Mechanism: From Starting Materials to Aromatic Heterocycle
The formation of the 1,3,4-thiadiazole ring proceeds through a well-established pathway involving acylation followed by cyclodehydration. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The proposed mechanism is detailed below.[6][8]
-
Activation of Carboxylic Acid: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The terminal amino group (-NH₂) of thiosemicarbazide, being the most nucleophilic nitrogen, attacks the activated carbonyl carbon.
-
Intermediate Formation: A tetrahedral intermediate is formed, which then collapses with the loss of a water molecule to yield an N-acylthiosemicarbazide intermediate.
-
Intramolecular Cyclization: Tautomerization to the thio-enol form is followed by an intramolecular nucleophilic attack from the sulfur atom onto the imine carbon.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a second water molecule), driven by the strong acid, to form the stable, aromatic 2-amino-5-alkyl-1,3,4-thiadiazole ring.
Caption: Figure 1: Proposed Reaction Mechanism for Thiadiazole Synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole using propionic acid and thiosemicarbazide with polyphosphoric acid as the catalyst. This can be adapted for other short-to-medium chain aliphatic acids.
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials & Equipment:
-
Thiosemicarbazide (99%)
-
Aliphatic Carboxylic Acid (e.g., Propionic Acid, 99%)
-
Polyphosphoric Acid (PPA, 115% H₃PO₄ basis)
-
Ammonium Hydroxide (NH₄OH, ~28-30% solution)
-
Ethanol (for recrystallization)
-
Deionized Water & Crushed Ice
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer or magnetic stirrer with a robust stir bar
-
Thermometer or thermocouple
-
Heating mantle with temperature controller
-
Condenser
-
Beaker (1 L)
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: Assemble a three-neck flask with a mechanical stirrer, a thermometer, and a condenser.
-
Reagent Charging: In the flask, combine the aliphatic carboxylic acid (e.g., propionic acid, 0.125 mol) and polyphosphoric acid (approx. 2.5 parts by weight relative to thiosemicarbazide).[10] Begin stirring to ensure the mixture is homogenous.
-
Addition of Thiosemicarbazide: Carefully and portion-wise, add thiosemicarbazide (0.1 mol) to the stirred mixture. The addition may be slightly exothermic. Maintain control over the temperature.
-
Heating: Heat the reaction mixture with stirring to 100-110°C.[10] Maintain this temperature for 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).
-
Reaction Quenching (Work-up): After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to about 60-70°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice-water with vigorous stirring. Caution: This quenching process is highly exothermic and may cause splashing.
-
Neutralization and Precipitation: The resulting aqueous solution will be strongly acidic. Slowly add concentrated ammonium hydroxide to the stirred solution until the pH is neutral to slightly alkaline (pH 7-8). The 2-amino-5-alkyl-1,3,4-thiadiazole product will precipitate as a solid.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 2-amino-5-alkyl-1,3,4-thiadiazole.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by melting point, NMR (¹H, ¹³C), and Mass Spectrometry to confirm its structure and purity.
Caption: Figure 2: One-Pot Synthesis Experimental Workflow.
Data Summary: Versatility of the Protocol
The described one-pot synthesis is applicable to a range of aliphatic carboxylic acids, allowing for the generation of a library of 2-amino-5-alkyl-1,3,4-thiadiazoles. The table below summarizes typical outcomes.
| Alkyl Group (R) | Carboxylic Acid | Acid Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |
| Methyl | Acetic Acid | PPA/H₂SO₄ | 100-110 | 1.5-2.5 | 75-85 |
| Ethyl | Propionic Acid | PPA | 100-110 | 1.5-2.0 | 80-90[10] |
| Propyl | Butyric Acid | PPA | 105-115 | 2.0-3.0 | 70-85 |
| Isopropyl | Isobutyric Acid | PPA/H₂SO₄ | 105-115 | 2.0-3.0 | 70-80[11] |
| tert-Butyl | Pivalic Acid | PPA/H₂SO₄ | 105-115 | 2.5-3.5 | 65-75[11] |
Note: Yields are indicative and can vary based on reaction scale, purity of reagents, and efficiency of work-up and purification.
Conclusion
The acid-catalyzed one-pot synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles from aliphatic carboxylic acids and thiosemicarbazide is a highly efficient, reliable, and scalable method. It provides straightforward access to valuable heterocyclic building blocks that are central to many drug discovery and development programs. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this protocol to generate diverse libraries of thiadiazole derivatives for biological screening.
References
-
Chen, H., et al. (2008). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. Journal of Combinatorial Chemistry. Available at: [Link]
-
de Oliveira, C. S., et al. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Química Nova. Available at: [Link]
-
Plescia, S., et al. (2009). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules. Available at: [Link]
-
Kumar, D., et al. (2010). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Karcz, J., et al. (2021). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]
-
Yang, S.-J., et al. (2008). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. SynArchive.com. Available at: [Link]
-
Bou-Salah, L., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Synthesis of thiazoles. YouTube. Available at: [Link]
- Northey, E. H. (1957). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. U.S. Patent 2,799,683.
- Addor, R. W. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. U.S. Patent 3,887,572.
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles 44. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic-chemistry.org. Available at: [Link]
-
Kinzhalov, M. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]
-
Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Available at: [Link]
-
Zhang, M., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Serban, G., et al. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available at: [Link]
-
Singh, A., & Singh, V. K. (2022). SYNTHESIS OF 2-AMINO-5ALKYL-1,3,4-THIODIAZOLE CATALYZED BY PHALSA JUICE AND ITS ANTIBACTERIAL STUDY. EPH-International Journal of Applied Science. Available at: [Link]
-
Singh, P., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-1,3,4-thiadiazole (CAS 4005-51-0) in Advancing Drug Discovery. Fine-chemical.com. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. Fine-chemical.com. Available at: [Link]
-
Kantharaju, K., et al. (2012). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. International Journal of ChemTech Research. Available at: [Link]
-
Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijas.com [eijas.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. jocpr.com [jocpr.com]
- 10. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 11. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
"purification of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine by recrystallization"
Application Note & Protocol
Topic: High-Purity Recovery of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine via Optimized Recrystallization
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested guide for the purification of this compound, a key heterocyclic building block in medicinal chemistry. The protocol moves beyond a simple list of steps to detail the underlying chemical principles governing the selection of an optimal solvent system and the rationale behind each stage of the recrystallization process. By leveraging a mixed-solvent system, this method effectively removes synthesis byproducts and other impurities, yielding a final product of high purity suitable for downstream applications in drug discovery and development. The protocol is designed to be a self-validating system, incorporating quality control checkpoints to ensure reproducible and successful purification.
Introduction: The Imperative for Purity
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The title compound, this compound, with its distinct non-polar tert-amyl group, is a valuable intermediate for synthesizing novel therapeutic agents. The purity of such an intermediate is paramount; residual reactants, catalysts, or byproducts from synthesis can interfere with subsequent reactions, lead to the formation of undesired side products, and confound biological assay results.
Recrystallization is a powerful and economical purification technique that exploits differences in solubility between the target compound and its impurities within a selected solvent or solvent system.[3][4] The fundamental principle relies on the fact that the solubility of most solid compounds increases with temperature.[4][5] A successful recrystallization yields a highly ordered crystalline lattice of the desired molecule, physically excluding impurities which remain in the solution (mother liquor). This guide presents a robust protocol specifically optimized for this compound.
The Science of Solvent Selection: A Dichotomy of Polarity
The molecular structure of this compound presents a classic purification challenge: the hydrophilic, hydrogen-bonding capable 2-amino-1,3,4-thiadiazole ring is appended to a bulky, hydrophobic 1,1-dimethylpropyl group. This dual nature makes finding a single ideal solvent difficult.
An optimal recrystallization solvent should meet several criteria[5][6]:
-
High Solvation at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.
-
Low Solvation at Reduced Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[5]
-
Chemical Inertness: The solvent must not react with the compound.[6]
-
Volatility: The solvent should have a relatively low boiling point for easy removal during the drying phase.
Given the compound's characteristics, a mixed-solvent system is the most logical and effective approach.[5][7] This technique uses two miscible solvents: a "good" solvent in which the target compound is soluble, and a "bad" or "anti-solvent" in which it is insoluble. For this specific molecule, an Ethanol-Water system is an excellent choice. Ethanol serves as the "good" solvent, effectively dissolving the compound at elevated temperatures, while water acts as the "anti-solvent," drastically reducing its solubility upon cooling, thereby inducing crystallization. Many 1,3,4-thiadiazole derivatives have been successfully recrystallized from ethanol or ethanol-water mixtures.[8][9]
Optimized Recrystallization Workflow
The following diagram outlines the complete workflow for the purification process, from the crude starting material to the final, high-purity crystalline product.
Caption: Recrystallization workflow for this compound.
Detailed Step-by-Step Protocol
This protocol is based on purifying an initial batch of approximately 5.0 grams of crude material. Adjust solvent volumes proportionally for different quantities.
Materials & Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Hotplate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Ice bath
-
Vacuum oven or desiccator
Step 1: Dissolution
-
Place 5.0 g of the crude compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 20-25 mL of ethanol to the flask.
-
Gently heat the mixture on a hotplate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[3][6] Over-addition of solvent will reduce the final yield.
Step 2: Decolorization and Hot Filtration (Perform if Necessary)
-
Rationale: This step removes insoluble solid impurities and colored tars. If the hot solution is clear and colorless (or pale yellow), this step can be skipped.
-
If the solution contains colored impurities, add a small amount (approx. 0.1 g) of activated charcoal to the hot solution and swirl for 2-3 minutes.[3]
-
To remove charcoal or other insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless glass funnel and place it on top of a clean 125 mL Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of boiling ethanol through it. This prevents premature crystallization in the funnel.
-
Carefully and quickly pour the hot solution through the filter paper.
Step 3: Inducing Crystallization
-
Transfer the hot, clear filtrate to a clean Erlenmeyer flask (if not already in one).
-
Heat the solution back to a gentle boil.
-
Slowly add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is supersaturated.
-
Add a few drops of hot ethanol to redissolve the precipitate until the solution is perfectly clear again.[7]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[3]
Step 4: Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol-water.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the funnel.[3]
-
Wash the crystals on the filter with two small portions (5-10 mL each) of an ice-cold 50:50 ethanol-water mixture to rinse away any remaining mother liquor.
-
Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.
Step 5: Drying the Final Product
-
Transfer the filter cake to a watch glass or crystallization dish.
-
Dry the crystals to a constant weight. The preferred method is in a vacuum oven at a low temperature (e.g., 40-50 °C). Alternatively, they can be dried in a vacuum desiccator.
Data Summary and Quality Control
| Parameter | Recommended Value/Procedure | Rationale |
| Solvent System | Ethanol / Water | Balances polarity; ethanol dissolves the compound when hot, water acts as an anti-solvent to induce precipitation upon cooling. |
| Initial Solid:Solvent Ratio | Approx. 1 g : 5 mL (Ethanol) | Ensures a concentrated solution, which is key for good recovery.[4] |
| Dissolution Temp. | ~78 °C (Boiling Ethanol) | Maximizes solubility to ensure all the compound dissolves in a minimal amount of solvent. |
| Crystallization Temp. | Room Temp. followed by 0-5 °C | Slow cooling promotes the growth of larger, purer crystals. The ice bath maximizes the yield by further decreasing solubility. |
| Purity Assessment | Melting Point, TLC, ¹H NMR | A sharp melting point indicates high purity. TLC can compare the purified product to the crude material. NMR confirms structural integrity. |
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it means the solution's saturation point was reached at a temperature above the compound's melting point. To remedy this, reheat the solution to dissolve the oil, add slightly more of the "good" solvent (ethanol), and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form after cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous batch.[3]
-
Low Recovery: This is often caused by using too much solvent during the dissolution step, incomplete precipitation, or washing the crystals with a solvent that was not sufficiently cold.
Conclusion
The mixed-solvent recrystallization protocol detailed in this application note is a robust and reliable method for the purification of this compound. By carefully controlling the solvent composition and cooling rate, researchers can effectively remove impurities and obtain a high-purity crystalline product essential for reliable and reproducible results in drug discovery and chemical synthesis.
References
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
- Google Patents. (2022). CN111632400B - Recrystallization purification method of enamine salt.
-
ResearchGate. (2021). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Available at: [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]
- Sun, N.-B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
-
MDPI. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available at: [Link]
-
ResearchGate. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
ACS Publications. (2012). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available at: [Link]
-
ACS Publications. (2014). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Helda - University of Helsinki. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available at: [Link]
-
ResearchGate. (2019). Chemical properties of thiadiazole compounds. Available at: [Link]
-
Journal of Education for Pure Science. (2019). Chemical properties of thiadiazole compounds. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. Available at: [Link]
Sources
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Home Page [chem.ualberta.ca]
- 8. jocpr.com [jocpr.com]
- 9. asianpubs.org [asianpubs.org]
Application Note: A Hierarchical Protocol for the Antimicrobial Screening of Novel Thiadiazole Compounds
Abstract: The escalating crisis of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antibacterial activity. Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole nucleus, have emerged as a promising class due to their diverse biological activities and structural versatility.[1][2] This application note provides a comprehensive, field-proven protocol for researchers engaged in the antimicrobial screening of newly synthesized thiadiazole derivatives. We present a hierarchical workflow, beginning with high-throughput qualitative screening and progressing to quantitative characterization and preliminary mechanistic insights. Each step is grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[3][4][5]
Introduction: The Promise of Thiadiazoles in an Era of Resistance
Thiadiazoles are five-membered heterocyclic compounds whose aromatic ring system imparts high in vivo stability, making them attractive scaffolds in medicinal chemistry.[1] The 1,3,4-thiadiazole isomer, in particular, is a structural component of several established drugs and is known to exhibit a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] The urgency of this research is underscored by the global health crisis of antibiotic resistance, which demands the exploration of new chemical entities to replenish the dwindling pipeline of effective treatments.[6]
This guide provides a self-validating system for the systematic evaluation of thiadiazole compounds, designed to efficiently identify promising lead candidates for further development.
Overall Screening and Characterization Workflow
The screening process is structured as a multi-stage funnel, designed to efficiently manage a library of compounds from initial identification of activity to detailed characterization. This approach ensures that resources are focused on the most promising candidates.
Figure 1: Hierarchical workflow for antimicrobial screening.
PART 1: PREPARATION OF TEST COMPOUNDS
Causality: The accuracy of any screening assay is fundamentally dependent on the precise and consistent preparation of the test compounds. Thiadiazole derivatives are often hydrophobic, necessitating the use of an organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its broad solvency and low toxicity to most microbial strains at the final concentrations used in these assays.
Protocol 1: Preparation of Compound Stock Solutions
-
Solubility Assessment: Before preparing high-concentration stocks, test the solubility of each thiadiazole compound in 100% DMSO to determine the maximum achievable concentration.
-
Stock Solution Preparation: Accurately weigh 1-5 mg of each purified thiadiazole compound into a sterile, labeled microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a final stock concentration of 10 mg/mL (or 100x the highest screening concentration). Vortex vigorously until the compound is fully dissolved.
-
Storage: Store stock solutions at -20°C in small aliquots to prevent repeated freeze-thaw cycles. Ensure the final concentration of DMSO in any assay does not exceed 1-2%, as higher concentrations can inhibit bacterial growth.
PART 2: PRIMARY SCREENING (QUALITATIVE)
The initial goal is to rapidly identify which compounds in a library possess any level of antimicrobial activity. The Kirby-Bauer agar disk diffusion method is the industry standard for this purpose due to its simplicity, low cost, and visual clarity.[7][8][9] The principle relies on the diffusion of the compound from a saturated disk into an agar medium inoculated with bacteria, creating a concentration gradient.[10][11] If the compound is effective, a clear zone of no growth will appear around the disk.[7]
Protocol 2: Agar Disk Diffusion Assay
-
Microbial Strain Selection: Select a panel of clinically relevant bacterial strains, including at least one Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and one Gram-negative (e.g., Escherichia coli ATCC 25922) organism.[2][12][13]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies.
-
Transfer the colonies to a tube containing 3-5 mL of sterile saline.[10]
-
Vortex to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][14]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[15]
-
-
Disk Application:
-
Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of each thiadiazole stock solution (or a working dilution) onto a corresponding disk.
-
Include a positive control (a disk with a known antibiotic like Ciprofloxacin) and a negative/vehicle control (a disk with 10 µL of DMSO).[1]
-
-
Incubation: Incubate the plates aerobically at 35-37°C for 18-24 hours.[1]
-
Data Collection: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) for each disk.[10] A larger ZOI generally indicates greater susceptibility of the organism to the compound.
Data Presentation: Primary Screening Results
| Compound ID | Concentration on Disk (µg) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| TH-001 | 100 | 18 | 0 |
| TH-002 | 100 | 22 | 15 |
| Ciprofloxacin | 5 | 25 | 30 |
| DMSO | N/A | 0 | 0 |
PART 3: SECONDARY SCREENING (QUANTITATIVE)
Compounds demonstrating activity in the primary screen ("hits") must be evaluated quantitatively. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation.[6][14] This provides a precise measure of a compound's potency.
Protocol 3: Broth Microdilution for MIC Determination
-
Plate Preparation:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[16]
-
In the first column of wells, add 100 µL of the test compound prepared at twice the desired starting concentration (e.g., 256 µg/mL).[17]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last dilution column. This creates a concentration gradient across the plate.
-
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described in Protocol 2, Step 2. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Plate Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.[18] This brings the final volume in each well to 200 µL and the final bacterial concentration to ~2.5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Wells containing MHB and bacteria, but no compound.
-
Sterility Control: Wells containing MHB only, with no bacteria or compound.
-
Vehicle Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[18]
Data Presentation: MIC Values
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| TH-001 | 16 | >128 |
| TH-002 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
PART 4: ADVANCED CHARACTERIZATION
Potent compounds identified by MIC testing warrant further investigation to understand their mode of action. A critical first step is to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[19][20]
Protocol 4: Determining Bactericidal vs. Bacteriostatic Activity
This protocol distinguishes between bactericidal agents, which actively kill bacteria, and bacteriostatic agents, which merely inhibit their growth.[20][21] The distinction is crucial for clinical applications, as bactericidal agents are often preferred for severe infections.[21]
Figure 2: Workflow from MIC to MBC determination.
-
Minimum Bactericidal Concentration (MBC) Assay:
-
Following MIC determination (Protocol 3), take the 96-well plate.
-
From each well that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate this aliquot onto a fresh MHA plate. Be sure to label each spot according to its corresponding compound concentration.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial bacterial inoculum (i.e., no more than 1-2 colonies are visible in the spot).[21]
-
Interpretation: The nature of the compound is determined by the MBC/MIC ratio.
Protocol 5: Preliminary Mechanistic Insight via Time-Kill Analysis
Time-kill assays provide a dynamic view of a compound's antimicrobial activity, assessing the rate of bacterial killing over time.[21] The resulting curves can help differentiate between concentration-dependent and time-dependent killing and provide clues about the mechanism of action.[22] For instance, agents that disrupt cell walls often produce a rapid decline in viable cells, whereas inhibitors of protein or nucleic acid synthesis may show a slower, more gradual effect.[22][23]
-
Setup: Prepare flasks containing MHB with the thiadiazole compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a no-drug growth control.
-
Inoculation: Inoculate each flask with a standardized bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot and plate onto MHA to determine the number of viable cells (CFU/mL).
-
Analysis: Plot log₁₀(CFU/mL) versus time for each concentration. A bactericidal agent is typically defined by a ≥3-log₁₀ reduction in CFU/mL within 24 hours.
Conclusion
This application note provides a robust, tiered framework for the comprehensive antimicrobial evaluation of novel thiadiazole compounds. By progressing from broad qualitative screens to precise quantitative assays and preliminary mechanistic studies, researchers can efficiently identify and characterize promising new drug candidates. Adherence to standardized methodologies, such as those outlined by CLSI, is paramount for generating reliable and comparable data, thereby accelerating the critical mission of discovering the next generation of antimicrobial agents.
References
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
-
Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Available at: [Link]
-
Slideshare. (n.d.). Antimicrobial susceptibility testing – disk diffusion methods. Available at: [Link]
-
WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC. Available at: [Link]
-
Neliti. (2018, September 21). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Available at: [Link]
-
Royal Society of Chemistry (RSC). (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
-
National Institutes of Health (NIH). (2024, October 29). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. PMC. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. PMC. Available at: [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
National Institutes of Health (NIH). (2022, April 18). Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC. Available at: [Link]
-
Royal Society of Chemistry (RSC). (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
-
FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]
-
mBio. (2025, October 17). Principles of bacteriostatic and bactericidal antibiotics at subinhibitory concentrations. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]
-
Oriental Journal of Chemistry. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Available at: [Link]
-
MDPI. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Heterocycle Compounds with Antimicrobial Activity. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Time of Care. (n.d.). Bacteriostatic versus Bactericidal. Available at: [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Available at: [Link]
-
ResearchGate. (2025, August 7). 1, 3, 4-Thiadiazole as antimicrobial agent: a review. Available at: [Link]
-
Encyclopedia.pub. (2022, December 16). Antibacterial Activity of Heterocyclic Compounds. Available at: [Link]
-
YouTube. (2017, November 15). Determination of MIC by Broth Dilution Method. Available at: [Link]
-
Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Available at: [Link]
-
Oxford Academic. (n.d.). Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Available at: [Link]
-
McGill Journal of Medicine. (n.d.). Mechanisms of action by antimicrobial agents: A review. Available at: [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
Sources
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. nih.org.pk [nih.org.pk]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. youtube.com [youtube.com]
- 9. asm.org [asm.org]
- 10. chainnetwork.org [chainnetwork.org]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. protocols.io [protocols.io]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms [mdpi.com]
Application Notes and Protocols for Assessing the Anticancer Activity of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold in Oncology
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including notable anticancer properties.[1][2][3] Its mesoionic character allows for enhanced cellular membrane permeability, enabling these compounds to interact effectively with various biological targets.[2][3] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of anticancer mechanisms, such as the inhibition of cell proliferation, induction of apoptosis, and interference with key signaling pathways crucial for tumor growth and survival.[1][4][5] Some have shown activity as inhibitors of crucial enzymes like kinases, histone deacetylases (HDACs), and topoisomerases.[1][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the in vitro anticancer activity of a novel compound, 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine. The following protocols are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more detailed mechanistic studies.
Part 1: Initial Cytotoxicity Screening - The MTT Assay
The initial assessment of a potential anticancer compound involves determining its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9][10] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]
Rationale for Cell Line Selection
The choice of cancer cell lines is critical for a meaningful evaluation. Based on the broad-spectrum activity of many 1,3,4-thiadiazole derivatives, a panel of cell lines representing different cancer types is recommended.[4][11][12][13][14] For this protocol, we will use:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colon cancer cell line.
-
HEK293: A non-cancerous human embryonic kidney cell line to assess selectivity.[9][10]
MTT Assay Protocol
-
Cell Seeding:
-
Culture the selected cell lines in their recommended media until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][15]
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
Data Presentation: Hypothetical IC50 Values
| Cell Line | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 (Breast Cancer) | 12.5 ± 1.2 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 25.3 ± 2.5 | 1.5 ± 0.2 |
| HCT-116 (Colon Cancer) | 18.7 ± 1.9 | 1.1 ± 0.1 |
| HEK293 (Normal) | > 100 | 5.2 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: MTT Assay
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1] We will employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[18][19][20][21] Furthermore, cell cycle analysis can reveal if the compound induces cell cycle arrest at a specific phase.[22][23][24][25]
Apoptosis Assay Protocol (Annexin V/PI Staining)
-
Cell Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.[18][26]
-
Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants.[19]
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Signaling Pathway: Apoptosis Induction
Cell Cycle Analysis Protocol (Propidium Iodide Staining)
-
Cell Treatment and Fixation:
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.[22][24]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.[22][23]
-
-
Data Interpretation:
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial evaluation of the anticancer activity of this compound. The MTT assay will establish its cytotoxic potential and selectivity, while apoptosis and cell cycle analyses will offer initial insights into its mechanism of action. Positive results from these assays would warrant further investigation, including:
-
Western Blot Analysis: To probe for the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).
-
Kinase Inhibition Assays: Given that many 1,3,4-thiadiazole derivatives are kinase inhibitors, screening against a panel of cancer-related kinases could identify specific molecular targets.[6][7][14][27]
-
In Vivo Studies: Promising in vitro results should be validated in animal models of cancer to assess efficacy and toxicity in a whole-organism context.
By following a systematic and mechanistically driven approach, the therapeutic potential of this compound as a novel anticancer agent can be thoroughly and efficiently evaluated.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., ... & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 698-726. [Link]
-
Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, 81(1), 7-5. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Pleszczyńska, M., Wiater, E., & Szczodrowska, P. (2023). Synthesis of 1, 3, 4-Thiadiazole Derivatives and Their Anticancer Evaluation. International journal of molecular sciences, 24(24), 17476. [Link]
-
Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
Gornowicz, A., Bielawska, A., & Bielawski, K. (2020). Thiadiazole derivatives as anticancer agents. Translational Oncology, 13(8), 100793. [Link]
-
Iannelli, P., Chemi, G., & Brogi, S. (2021). Recent Developments of 1, 3, 4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(21), 6439. [Link]
-
Pleszczyńska, M., Wiater, E., & Szczodrowska, P. (2023). Synthesis of 1, 3, 4-Thiadiazole Derivatives and Their Anticancer Evaluation. International journal of molecular sciences, 24(24), 17476. [Link]
-
Altıntop, M. D., Ciftci, H. I., Radwan, M. O., Sever, B., Atlı, Ö., Baysal, M., ... & Kaplancıklı, Z. A. (2018). Design, Synthesis, and Biological Evaluation of Novel 1, 3, 4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 23(10), 2636. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2020). Synthesis and biological evaluation of novel 1, 3, 4-thiadiazole derivatives as possible anticancer agents. Acta pharmaceutica, 70(4), 499-513. [Link]
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2022). New 1, 3, 4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
-
University of Rochester Medical Center. Cell Cycle Tutorial Contents. [Link]
-
Bio-Rad. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2020). Synthesis and biological evaluation of novel 1, 3, 4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica, 70(4), 499-513. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences. [Link]
-
Gornowicz, A., & Bielawska, A. (2020). Cytotoxic Properties of 1, 3, 4-Thiadiazole Derivatives—A Review. Molecules, 25(11), 2533. [Link]
-
Pleszczyńska, M., Wiater, E., & Szczodrowska, P. (2023). Synthesis of 1, 3, 4-Thiadiazole Derivatives and Their Anticancer Evaluation. International journal of molecular sciences, 24(24), 17476. [Link]
-
Iannelli, P., Chemi, G., & Brogi, S. (2021). Recent Developments of 1, 3, 4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(21), 6439. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Cytotoxicity Assays. Enzo Life Sciences. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2020). Synthesis and Anticancer Activity of 1, 3, 4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(23), 5768. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Anti-inflammatory Evaluation of Novel Thiadiazole Derivatives
Introduction: The Therapeutic Promise of Thiadiazole Scaffolds in Inflammation
The 1,3,4-thiadiazole nucleus represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and notably, anti-inflammatory properties.[1][2][3][4][5] The versatile nature of the thiadiazole ring allows for structural modifications that can enhance potency and selectivity towards key inflammatory targets.[3][6] This guide provides a comprehensive overview of the essential in vitro and in vivo protocols designed to rigorously evaluate the anti-inflammatory potential of novel thiadiazole derivatives.
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[7][8] While a fundamental protective mechanism, dysregulated inflammation underpins a multitude of chronic diseases. The inflammatory cascade is orchestrated by a network of signaling pathways and mediators. Key players include the cyclooxygenase (COX) enzymes (COX-1 and COX-2) which are responsible for the production of prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][9] The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, making it a critical target for anti-inflammatory drug discovery.[10][11][12][13]
These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice. By following these self-validating systems, researchers can generate robust and reproducible data to advance the development of promising new anti-inflammatory agents based on the thiadiazole framework.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial screening of novel thiadiazole derivatives typically involves a battery of in vitro assays to assess their direct effects on key inflammatory targets and pathways.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Scientific Rationale: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[9] Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][14] This assay will determine the inhibitory potential and selectivity of the novel thiadiazole derivatives.
Experimental Protocol:
A colorimetric or fluorometric inhibitor screening assay kit is a common method for this evaluation.[15][16][17]
-
Principle: The assay measures the peroxidase activity of COX. The peroxidase component reduces a probe, leading to a colorimetric or fluorometric signal. Inhibition of COX activity results in a decreased signal.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the test thiadiazole derivatives at various concentrations.
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds or positive controls to the wells and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Add the probe (TMPD).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Thiadiazole Derivative 1 | 15.2 | 1.8 | 8.4 |
| Thiadiazole Derivative 2 | 25.6 | 28.4 | 0.9 |
| Indomethacin (Control) | 0.5 | 5.2 | 0.1 |
| Celecoxib (Control) | >100 | 0.1 | >1000 |
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Scientific Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[18][19][20][21] LPS stimulation activates signaling pathways, primarily through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[19][22] This cell-based model provides a more physiologically relevant system to assess the anti-inflammatory effects of the compounds.[23]
Experimental Workflow Diagram:
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Experimental Protocol (Western Blot for p-IκBα and Nuclear Translocation of p65):
-
Procedure:
-
Culture and treat RAW 264.7 cells with the thiadiazole derivatives and LPS as described previously.
-
For p-IκBα analysis, lyse the cells and collect total protein.
-
For p65 translocation, perform nuclear and cytoplasmic fractionation to separate the proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-IκBα, IκBα, p65, and loading controls (e.g., β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities to determine the effect of the compounds on IκBα phosphorylation and p65 nuclear translocation.
-
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
Promising candidates from in vitro screening should be further evaluated in animal models of inflammation to assess their efficacy and safety in a whole-organism context.
Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation. [7][8][24]Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema, which can be quantified to assess the efficacy of anti-inflammatory agents. [24][25] Experimental Protocol:
-
Animals: Male Wistar rats (180-200g) are commonly used. [26]* Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the novel thiadiazole derivatives.
-
Administer the test compounds or controls orally or intraperitoneally.
-
After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [7] 5. Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | % Edema Inhibition |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Indomethacin | 10 | 0.55 ± 0.08 | 56.0 |
| Thiadiazole Derivative 1 | 25 | 0.85 ± 0.10 | 32.0 |
| Thiadiazole Derivative 1 | 50 | 0.62 ± 0.09 | 50.4 |
Histopathological Examination
Scientific Rationale: Histopathological analysis of the inflamed paw tissue provides qualitative evidence of the anti-inflammatory effects, such as reduced immune cell infiltration and tissue damage. [25][26] Experimental Protocol:
-
Procedure:
-
At the end of the paw edema experiment, euthanize the animals and collect the inflamed paw tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for signs of inflammation, including edema, vascular congestion, and infiltration of inflammatory cells.
-
Conclusion
The systematic evaluation of novel thiadiazole derivatives using the detailed in vitro and in vivo protocols outlined in these application notes will enable a thorough characterization of their anti-inflammatory potential. By elucidating their mechanism of action, researchers can identify promising lead compounds for further development as next-generation anti-inflammatory therapeutics.
References
-
Kadam, S. S., et al. (2015). THIADIAZOLES AS ANTI-INFLAMMATORY AGENTS: A REVIEW. International Journal of Current Pharmaceutical Sciences, 1(3), 207-215. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Huh, D., et al. (2011). Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. Lab on a Chip, 11(13), 2275-2281. [Link]
-
Arote, R. B., & Yeole, P. G. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(11), 3367. [Link]
-
Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 2, 48. [Link]
-
Kumar, A., et al. (2010). 1,3,4-THIADIAZOLE AS ANTIINFLAMMATORY AGENT:A REVIEW. International Journal of Current Research and Review, 2(4), 36-54. [Link]
-
Various Authors. (2024). An overview of biological activities of thiadiazole derivatives. Multiple Sources. [Link]
-
Mitchell, J. P., & Carmody, R. J. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 685. [Link]
-
Various Authors. (2013). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Semantic Scholar. [Link]
-
Creative Bioarray. Carrageenan-Induced Paw Edema Model. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
-
Zuo, G., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (69), e4373. [Link]
-
Bio-protocol. ELISA for TNF-α, IL-6 and IL-10. [Link]
-
Hamed, A. M., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(19), 6649. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed Research International, 2020, 8878130. [Link]
-
Stojak, M., & Zuwała-Jagiełło, J. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9687. [Link]
-
Mahadev, J. K., et al. (2024). 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development, 12(3), 1-10. [Link]
-
Islaev, R. A., et al. (2021). Lipopolysaccharide-induced model of inflammation in cells culture. Genes & Cells, 16(2), 101-112. [Link]
-
Komori, T., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14353. [Link]
-
AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. [Link]
-
Guler, G., et al. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega. [Link]
-
Głowacka, I. E., & Uliasz, M. (2022). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 76, 148-164. [Link]
-
Kumar, A., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery, 16(10), 1134-1144. [Link]
-
Nabavi, S. M., et al. (2023). Bioactivity of Natural Compounds: From Plants to Humans. Molecules, 28(1), 295. [Link]
-
Pop, O. L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1135. [Link]
-
Smith, W. L., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology, 644, 41-58. [Link]
-
Sharma, S., et al. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. Journal of Applied Pharmaceutical Science, 11(2), 108-115. [Link]
-
ResearchGate. ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... [Link]
-
Horie, K., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors, 13(1), 933-945. [Link]
-
Li, Y., et al. (2026). Elucidating the Anti-Inflammatory Mechanism of Buyang Huanwu Decoction. International Journal of General Medicine, 14, 1021-1034. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijcrr.com [ijcrr.com]
- 3. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 4. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. ajprd.com [ajprd.com]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 14. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 19. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide-induced model of inflammation in cells culture - Islaev - Genes & Cells [genescells.ru]
- 21. antbioinc.com [antbioinc.com]
- 22. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
The Versatile Building Block: 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine in Synthetic Chemistry and Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the 1,3,4-thiadiazole ring system stands out as a "privileged scaffold." Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of novel therapeutic agents and functional materials.[1][2] Among the myriad of substituted thiadiazoles, 2-amino-5-substituted variants are particularly valuable as versatile synthetic intermediates.[3] This guide focuses on a specific, yet highly promising building block: 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine . The presence of the sterically demanding 1,1-dimethylpropyl (tert-amyl) group offers an intriguing blend of lipophilicity and conformational restriction, properties that can be strategically exploited to enhance biological activity and fine-tune physicochemical parameters of target molecules.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only detailed, field-tested protocols for the synthesis and derivatization of this building block but also delves into the rationale behind the experimental choices, offering insights into its vast application potential.
Application Notes: Why Choose this compound?
The strategic incorporation of the this compound moiety into a molecular framework is driven by several key considerations:
-
Modulation of Lipophilicity: The tert-amyl group significantly increases the lipophilicity of the molecule. This is a critical parameter in drug design, influencing membrane permeability, oral bioavailability, and interaction with hydrophobic pockets of biological targets.
-
Metabolic Stability: The quaternary carbon of the 1,1-dimethylpropyl group is sterically hindered, which can prevent metabolic attack at this position, potentially leading to an improved pharmacokinetic profile of the final compound.
-
Pharmacophore with Diverse Biological Activities: The 2-amino-1,3,4-thiadiazole core is a known pharmacophore associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3] By using this building block, researchers can tap into this inherent biological potential.
-
Versatile Synthetic Handle: The primary amino group at the 2-position is a reactive handle that allows for a wide array of chemical transformations, enabling the straightforward synthesis of diverse compound libraries for screening and lead optimization.
The general synthetic utility of this building block is illustrated in the workflow below:
Caption: Synthetic pathways from the core building block.
Experimental Protocols
Part 1: Synthesis of the Building Block: this compound
The synthesis of the title building block is readily achieved through the acid-catalyzed cyclization of 2,2-dimethylbutanoic acid and thiosemicarbazide. This method is robust and scalable.[4]
Reaction Scheme:
Caption: Synthesis of the core building block.
Protocol 1: Synthesis of this compound
| Parameter | Value/Description |
| Reagents | 2,2-Dimethylbutanoic acid, Thiosemicarbazide, Polyphosphoric acid, Sulfuric acid |
| Solvent | None (reaction in acid medium) |
| Temperature | 10°C (initial), then exothermic to ~105°C |
| Reaction Time | ~3 hours |
| Work-up | Aqueous quench, neutralization, filtration |
| Typical Yield | 60-75% |
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a mixture of polyphosphoric acid (e.g., 270 g) and concentrated sulfuric acid (e.g., 90 g). Cool the mixture to 10°C in an ice bath.
-
Addition of Reagents: While maintaining the temperature between 10-15°C, slowly add thiosemicarbazide (1.0 equivalent) to the stirred acid mixture. Following this, add 2,2-dimethylbutanoic acid (1.0 equivalent) portion-wise.
-
Reaction: After the addition is complete, remove the cooling bath. The reaction is exothermic and the temperature will rise. Maintain the reaction temperature at approximately 105°C for 3 hours to ensure complete cyclodehydration.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. This will precipitate the product.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8. Ensure the temperature is controlled by external cooling.
-
Product Collection: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound as a solid.
Part 2: Derivatization of the 2-Amino Group
The 2-amino group of the building block is a versatile nucleophile, readily undergoing reactions with various electrophiles. Below are protocols for three fundamental transformations.
Protocol 2: N-Acylation to form Amide Derivatives
The reaction with acyl chlorides or anhydrides in the presence of a base provides the corresponding N-acyl derivatives, which are precursors to a wide range of biologically active molecules.[3]
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool to 0°C.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.
Protocol 3: Schiff Base Formation
Condensation with aldehydes or ketones yields Schiff bases (imines), which are important intermediates and possess their own spectrum of biological activities.[5]
| Parameter | Value/Description |
| Reagents | Aldehyde or Ketone, this compound |
| Solvent | Ethanol or Methanol |
| Catalyst | Glacial acetic acid (catalytic amount) |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Cooling and filtration |
| Typical Yield | 75-90% |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0 equivalent) in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry to yield the pure product. If the product does not precipitate, the solvent can be removed under reduced pressure and the residue purified by recrystallization.
Protocol 4: Synthesis of Sulfonamide Derivatives
Reaction with sulfonyl chlorides provides sulfonamides, a class of compounds with well-established therapeutic applications.
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in pyridine, which acts as both the solvent and the base.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-8 hours.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the sulfonamide.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfonamide derivative.
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its 2-amino group allow for the creation of a diverse array of derivatives. The inherent properties of the tert-amyl group and the thiadiazole core provide a solid foundation for the development of novel compounds with tailored physicochemical and biological profiles. The protocols detailed herein offer a practical starting point for researchers to explore the full potential of this promising scaffold.
References
-
Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. (n.d.). PrepChem. Retrieved January 18, 2026, from [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 18, 2026, from [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2020). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. (2022). Helda. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 18, 2026, from [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. Retrieved January 18, 2026, from [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]
- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. (1975). Google Patents.
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for the Derivatization of the Amino Group of 2-Amino-5-Alkyl-1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2][3][4] Derivatives of this core structure have demonstrated significant potential as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][3][5][6] The reactivity of the C2-amino group provides a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides detailed protocols for the common derivatization reactions of the amino group of 2-amino-5-alkyl-1,3,4-thiadiazoles, focusing on Schiff base formation, acylation, and the synthesis of sulfonyl ureas and thioureas. The methodologies are presented with an emphasis on the underlying chemical principles and practical experimental considerations to ensure reliable and reproducible outcomes.
I. Synthesis of the Starting Material: 2-Amino-5-alkyl-1,3,4-thiadiazoles
The synthesis of the 2-amino-5-alkyl-1,3,4-thiadiazole core is a crucial first step. A common and efficient method involves the cyclization of an aliphatic carboxylic acid with thiosemicarbazide in the presence of a strong acid.[7]
Protocol: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole
This protocol is adapted from a patented procedure which describes an improved yield process.[7]
Materials:
-
Pivalic acid
-
Thiosemicarbazide
-
Sulfuric acid (concentrated)
-
Polyphosphoric acid
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a mixed mineral acid medium by carefully adding 25 g of concentrated sulfuric acid to 75 g of polyphosphoric acid.
-
To this stirred mixture, add 0.1 moles of pivalic acid followed by the portion-wise addition of 0.1 moles of thiosemicarbazide.
-
Heat the reaction mixture to a temperature between 80°C and 120°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is then recrystallized from ethanol to afford pure 2-amino-5-tert-butyl-1,3,4-thiadiazole.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.
II. Derivatization Strategies for the C2-Amino Group
The exocyclic amino group of 2-amino-5-alkyl-1,3,4-thiadiazoles is a nucleophilic center that readily undergoes reactions with various electrophiles.
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Inhibition Assay of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6][7] A significant portion of these activities arise from the ability of 1,3,4-thiadiazole derivatives to act as potent enzyme inhibitors.[1][8] The molecular targets for these compounds are varied and include enzymes such as carbonic anhydrases, urease, acetylcholinesterase, and various kinases.[1][9][10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzymatic inhibition assays for a specific 1,3,4-thiadiazole derivative: 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine . While specific enzymatic targets for this particular compound are not extensively documented, its structural similarity to other biologically active 1,3,4-thiadiazoles suggests it may exhibit inhibitory activity against several key enzymes. The presence of the tert-amyl (1,1-dimethylpropyl) group can influence the compound's lipophilicity and metabolic stability, potentially modulating its interaction with enzyme active sites.[12]
These application notes will detail the protocols for three distinct enzymatic inhibition assays targeting enzymes that are frequently inhibited by 1,3,4-thiadiazole derivatives: Carbonic Anhydrase , Urease , and Acetylcholinesterase . The methodologies are designed to be robust and provide a framework for the initial screening and characterization of the inhibitory potential of this compound.
I. Carbonic Anhydrase Inhibition Assay
Scientific Rationale: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][13] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[14][15] Many 1,3,4-thiadiazole derivatives, particularly those with a sulfonamide group, are potent CA inhibitors.[15][16] This assay will determine if this compound can inhibit the activity of human carbonic anhydrase isoforms, such as hCA I and hCA II.
Assay Principle: The assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 400 nm. The presence of an inhibitor will decrease the rate of p-NPA hydrolysis, leading to a reduced rate of color formation.
Experimental Protocol
Materials and Reagents:
-
Human Carbonic Anhydrase II (hCA II)
-
This compound (Test Compound)
-
Acetazolamide (Standard Inhibitor)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Solutions:
-
hCA II Solution: Prepare a stock solution of hCA II in Tris-HCl buffer. The final concentration in the assay well should be optimized for a linear reaction rate.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution in Tris-HCl buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% to minimize solvent effects.
-
Standard Inhibitor Solution: Prepare a stock solution and serial dilutions of acetazolamide in the same manner as the test compound.
-
p-NPA Substrate Solution: Prepare a fresh solution of p-NPA in acetone.
-
-
Assay Plate Setup (96-well format):
-
Blank wells: Add Tris-HCl buffer only.
-
Control wells (100% enzyme activity): Add hCA II solution and Tris-HCl buffer containing the same percentage of DMSO as the inhibitor wells.
-
Test wells: Add hCA II solution and the various dilutions of the test compound.
-
Standard wells: Add hCA II solution and the various dilutions of acetazolamide.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the hCA II solution to the control, test, and standard wells.
-
Add the corresponding buffer/DMSO, test compound dilutions, or standard inhibitor dilutions to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm kinetically, with readings taken every minute for 10-15 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of CA inhibition for each concentration of the test compound: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualization of Workflow
Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.
II. Urease Inhibition Assay
Scientific Rationale: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[10] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.[10] The 1,3,4-thiadiazole scaffold is present in some known urease inhibitors.
Assay Principle: This assay is a colorimetric method based on the quantification of ammonia produced from the enzymatic breakdown of urea. The Berthelot (or indophenol) method is employed, where ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound.[10] The absorbance of this colored product is measured spectrophotometrically at approximately 625 nm. The intensity of the color is directly proportional to the urease activity. An inhibitor will reduce the amount of ammonia produced, resulting in a less intense color.
Experimental Protocol
Materials and Reagents:
-
Jack Bean Urease
-
This compound (Test Compound)
-
Thiourea (Standard Inhibitor)
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Phenol Reagent (Phenol and Sodium Nitroprusside)
-
Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Urease Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration should be optimized for a linear reaction rate.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilutions: Prepare serial dilutions of the test compound in phosphate buffer.
-
Standard Inhibitor Solution: Prepare a stock solution and serial dilutions of thiourea.
-
Urea Substrate Solution: Prepare a solution of urea in phosphate buffer.
-
-
Assay Plate Setup (96-well format):
-
Blank wells: Add buffer only.
-
Control wells (100% enzyme activity): Add urease solution and buffer with DMSO.[10]
-
Test wells: Add urease solution and dilutions of the test compound.
-
Standard wells: Add urease solution and dilutions of thiourea.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the urease solution to the control, test, and standard wells.
-
Add the corresponding buffer/DMSO, test compound dilutions, or standard inhibitor dilutions.
-
Incubate the plate at 37°C for 15 minutes.[17]
-
-
Reaction Initiation:
-
Add the urea substrate solution to all wells to start the reaction.
-
Incubate at 37°C for 30 minutes.[18]
-
-
Color Development and Measurement:
-
Stop the reaction and initiate color development by adding the Phenol Reagent followed by the Alkali Reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light, for color development.[18]
-
Measure the absorbance at 625 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage of Inhibition: % Inhibition = [ (ODcontrol - ODtest) / ODcontrol ] x 100[10] Where ODcontrol is the absorbance of the well with no inhibitor, and ODtest is the absorbance of the well containing the test compound.
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value from the resulting dose-response curve.
Visualization of Workflow
Caption: Workflow for the Urease Inhibition Assay.
III. Acetylcholinesterase Inhibition Assay
Scientific Rationale: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse.[19] AChE inhibitors are used to treat conditions such as Alzheimer's disease and myasthenia gravis.[19] The evaluation of AChE inhibitory activity is a key aspect of neuropharmacological research.
Assay Principle: The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.[19][20] This colorimetric assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine and acetic acid. The thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-).[19] The rate of color formation is proportional to AChE activity and can be monitored by measuring the absorbance at 412 nm.[19] The presence of an inhibitor will reduce the rate of this color change.
Experimental Protocol
Materials and Reagents:
-
Human recombinant Acetylcholinesterase (AChE)
-
This compound (Test Compound)
-
Donepezil or Galantamine (Standard Inhibitor)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Solutions:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilutions: Prepare serial dilutions of the test compound in phosphate buffer.
-
Standard Inhibitor Solution: Prepare a stock solution and serial dilutions of the standard inhibitor.
-
DTNB Solution: Prepare a solution of DTNB in phosphate buffer.[19]
-
ATChI Substrate Solution: Prepare a fresh solution of ATChI in deionized water.[19]
-
-
Assay Plate Setup (96-well format):
-
Blank wells: Add buffer and DTNB.
-
Control wells (100% enzyme activity): Add AChE solution, DTNB, and buffer with DMSO.
-
Test wells: Add AChE solution, DTNB, and dilutions of the test compound.
-
Standard wells: Add AChE solution, DTNB, and dilutions of the standard inhibitor.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the AChE solution to the control, test, and standard wells.
-
Add the DTNB solution to all wells.
-
Add the corresponding buffer/DMSO, test compound dilutions, or standard inhibitor dilutions.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATChI substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[19]
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the Percentage of Inhibition: % Inhibition = [ (Ratecontrol - Ratetest) / Ratecontrol ] x 100[19]
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualization of Workflow
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Data Presentation
The results of the enzymatic inhibition assays should be summarized in a clear and concise manner. A tabular format is recommended for presenting the IC50 values.
| Enzyme Target | Test Compound IC50 (µM) | Standard Inhibitor | Standard Inhibitor IC50 (µM) |
| Carbonic Anhydrase II | Experimental Value | Acetazolamide | Experimental Value |
| Urease | Experimental Value | Thiourea | Experimental Value |
| Acetylcholinesterase | Experimental Value | Donepezil | Experimental Value |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. Key aspects that ensure the trustworthiness of the results include:
-
Inclusion of Controls: The use of positive controls (no inhibitor) and negative controls (no enzyme) is essential for establishing the baseline enzyme activity and background signal, respectively.
-
Standard Inhibitors: The inclusion of a known, potent inhibitor for each enzyme (acetazolamide for CA, thiourea for urease, and donepezil for AChE) serves as a benchmark for assay performance and allows for the validation of the experimental setup.
-
Dose-Response Analysis: The determination of IC50 values from a dose-response curve provides a more robust measure of inhibitory potency than single-point inhibition measurements.
-
Solvent Effects: The concentration of DMSO, the solvent used for the test compound, should be kept constant across all wells and at a low percentage (typically ≤ 1%) to minimize its impact on enzyme activity.
By adhering to these principles, researchers can have a high degree of confidence in the generated data and its interpretation.
Conclusion
The protocols outlined in these application notes provide a solid foundation for investigating the enzymatic inhibitory potential of this compound. The selection of carbonic anhydrase, urease, and acetylcholinesterase as initial targets is based on the well-established biological activities of the 1,3,4-thiadiazole scaffold. These assays are robust, readily adaptable for high-throughput screening, and will provide valuable insights into the pharmacological profile of this novel compound, guiding future drug discovery and development efforts.
References
-
Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][9][19][21]thiadiazole-7-sulphonamides. PubMed. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
-
Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][9][19][21]thiadiazole-7-sulphonamides. Semantic Scholar. [Link]
-
Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. PubMed. [Link]
-
Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. PubMed. [Link]
-
New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega. [Link]
-
Urease Enzyme Inhibition Assay. Bio-protocol. [Link]
-
Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols. ResearchGate. [Link]
-
1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence. PubMed. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
-
Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. [Link]
-
1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. PubMed Central. [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
-
Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. [Link]
-
Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. De Gruyter. [Link]
-
Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes. Ovid. [Link]
-
SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflam… [ouci.dntb.gov.ua]
- 9. Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1,2,3]thiadiazole-7-sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1,2,3]thiadiazole-7-sulphonamides | Semantic Scholar [semanticscholar.org]
- 14. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. abcam.co.jp [abcam.co.jp]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of 2-Amino-1,3,4-Thiadiazoles
An authoritative guide to the in vivo evaluation of 2-amino-5-substituted-1,3,4-thiadiazoles in murine models, designed for researchers and drug development professionals. This document provides detailed application notes and step-by-step protocols for assessing the anticancer, anticonvulsant, and anti-inflammatory potential of this important class of heterocyclic compounds.
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole moiety, in particular, has garnered significant attention due to its synthetic accessibility and diverse biological profile, which includes anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] As a bioisostere of pyrimidine, the thiadiazole ring can effectively interact with various biological targets, making it a promising core for the development of novel therapeutics.[2] This guide provides a comprehensive overview of the in vivo methodologies required to validate the therapeutic potential of these compounds in murine models, focusing on preclinical efficacy and safety assessment.
Part 1: Essential Preliminary Studies - Acute Oral Toxicity
Before embarking on efficacy studies, a fundamental understanding of the test compound's toxicity profile is paramount. Acute oral toxicity studies are an essential first step to determine the dose range for subsequent in vivo experiments and to identify potential safety concerns. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.
Application Note: Rationale for Acute Toxicity Testing
The primary objective of an acute toxicity study is to determine the median lethal dose (LD50) or the approximate lethal dose of a substance when administered in a single dose. This information is crucial for classifying the compound's toxicity and for selecting appropriate, non-lethal doses for efficacy studies. The OECD guidelines, such as TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure), are designed to minimize animal use while providing sufficient data for hazard assessment. These studies involve the administration of the test compound to a small number of animals at different dose levels, followed by a period of observation for signs of toxicity and mortality.
Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of a 2-amino-5-substituted-1,3,4-thiadiazole derivative in mice.
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose, corn oil)
-
Healthy, young adult mice (e.g., Swiss albino), typically females as they can be slightly more sensitive.
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.
-
Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Dosing:
-
Administer the test compound orally to a group of three mice at a starting dose (e.g., 300 mg/kg). The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.
-
Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
-
Observation: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, intensity, and duration of these signs.
-
Endpoint:
-
If no mortality or morbidity is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three mice.
-
If mortality is observed, the study is repeated at a lower dose level.
-
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Part 2: In Vivo Efficacy Models
Section 2.1: Anticancer Activity - Subcutaneous Xenograft Model
Application Note: The subcutaneous tumor xenograft model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[3][4] This model involves the implantation of human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells.[3][5] The growth of the resulting tumor can be monitored over time, and the efficacy of the test compound is assessed by its ability to slow or reverse tumor progression.[3]
Caption: Workflow for subcutaneous xenograft model in mice.
Objective: To evaluate the in vivo anticancer efficacy of a 2-amino-5-substituted-1,3,4-thiadiazole derivative.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., athymic nude or SCID mice)[3]
-
Complete cell culture medium, PBS, Trypsin
-
Matrigel or similar basement membrane matrix[6]
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count (viability should be >95%).
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1-5 x 10^7 cells/mL.[6] Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[7]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the test compound (at doses determined from toxicity studies) and vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) daily or as per the established schedule.
-
-
Monitoring and Endpoint:
-
Continue treatment and monitor tumor volume and body weight (as a measure of toxicity) for the duration of the study (e.g., 21-28 days).
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.[8]
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (%TGI) for the treated groups compared to the vehicle control group.
-
Analyze the statistical significance of the results.
-
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1450 ± 150 | - |
| Compound X | 25 | 870 ± 95 | 40 |
| Compound X | 50 | 435 ± 60 | 70 |
| Positive Control | Varies | 350 ± 50 | 76 |
Section 2.2: Anticonvulsant Activity - Maximal Electroshock (MES) Seizure Model
Application Note: The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[3] The test involves inducing a maximal seizure in mice via an electrical stimulus applied through corneal electrodes. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a key indicator of its anticonvulsant potential.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Objective: To assess the anticonvulsant activity of a 2-amino-5-substituted-1,3,4-thiadiazole derivative.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male albino mice (e.g., CF-1 or C57BL/6)
-
Test compound and vehicle
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize mice and randomize them into groups.
-
Administer the test compound or vehicle at various doses via the desired route (e.g., intraperitoneally or orally).
-
-
Pre-treatment Interval: Allow for a specific pre-treatment time (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.
-
MES Induction:
-
Apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
| Group | Dose (mg/kg) | Number of Animals Protected / Total | % Protection |
| Vehicle Control | - | 0 / 8 | 0 |
| Compound Y | 10 | 2 / 8 | 25 |
| Compound Y | 30 | 5 / 8 | 62.5 |
| Compound Y | 100 | 8 / 8 | 100 |
| Phenytoin (Std.) | 25 | 8 / 8 | 100 |
Section 2.3: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Model
Application Note: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[9] Injection of carrageenan, a phlogistic agent, into the paw of a mouse or rat induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[7] The ability of a test compound to reduce this swelling is indicative of its anti-inflammatory properties, often linked to the inhibition of inflammatory mediators like prostaglandins.[7]
Caption: Workflow for the carrageenan-induced paw edema model.
Objective: To evaluate the acute anti-inflammatory activity of a 2-amino-5-substituted-1,3,4-thiadiazole derivative.
Materials:
-
Male or female mice (e.g., ICR or Swiss albino)
-
1% Carrageenan solution in saline
-
Plethysmometer or digital calipers
-
Test compound, vehicle, and a standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize mice and randomize them into groups.
-
Administer the test compound, vehicle, or standard drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally.
-
-
Inflammation Induction:
-
After a pre-treatment period (e.g., 60 minutes), measure the initial volume of the right hind paw of each mouse.
-
Inject 50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[10]
-
-
Edema Measurement:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
| Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.45 ± 0.05 | - |
| Compound Z | 25 | 0.31 ± 0.04 | 31.1 |
| Compound Z | 50 | 0.20 ± 0.03 | 55.6 |
| Indomethacin (Std.) | 10 | 0.15 ± 0.02 | 66.7 |
References
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse) . Inotiv. [Link]
-
Starkey, J. R., & Liggitt, D. (2024). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model . STAR Protocols, 5(3), 103387. [Link]
-
An, W. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development . Toxicological Research, 30(1), 1–7. [Link]
-
Bio-protocol. Carrageenan-Induced Paw Edema . Bio-protocol. [Link]
-
Patel, K., & Teredesai, A. (2018). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice . Anticancer Research, 38(1), 201-206. [Link]
-
Eastman, B. W., et al. (2013). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response . Cancer Discovery, 3(5), 556–567. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model . Creative Biolabs. [Link]
-
Reuter, J. (2011). Subcutaneous Injection of Tumor Cells . Bio-protocol, 1(22), e166. [Link]
-
Childhood Cancer Repository. (2015). SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection . [Link]
-
ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) . [Link]
-
Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse . Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]
-
Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations . Epilepsy Research, 2(3), 145-181. [Link]
-
NIH PANAChE. Maximal Electroshock Seizure (MES) Test (mouse, rat) . [Link]
-
Pharmacology Discovery Services. Seizure, Maximal Electroshock, Mouse . [Link]
-
OECD. OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW . [Link]
-
Gierlikowska, B., et al. (2020). Thiadiazole derivatives as anticancer agents . Pharmaceuticals, 13(10), 306. [Link]
-
bepls. A review on the 1,3,4-Thiadiazole as Anticancer Activity . [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 6. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. cccells.org [cccells.org]
- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for the synthesis of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this and structurally related 2-amino-1,3,4-thiadiazoles. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a cornerstone reaction in medicinal chemistry, providing a scaffold for a wide range of biologically active compounds.[1] The most prevalent and robust method involves the acid-catalyzed cyclocondensation of a carboxylic acid with thiosemicarbazide.[2][3][4] In the case of this compound, the key reactants are 2,2-dimethylbutanoic acid and thiosemicarbazide.
The reaction proceeds via an initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclodehydration to form the stable 1,3,4-thiadiazole ring. The choice of acid catalyst and dehydrating agent is critical and directly influences reaction rate, yield, and purity.[5][6]
Caption: General reaction pathway for thiadiazole synthesis.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What are the common causes?
Low or no yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions and work-up procedures. Let's break down the possibilities.
A1: Potential Causes & Solutions
-
Ineffective Dehydration/Cyclization: The final ring-closing step is a dehydration reaction. If your dehydrating agent is weak, old, or insufficient, the reaction will stall at the acylthiosemicarbazide intermediate.
-
Expert Insight: Polyphosphoric acid (PPA) or a mixture of PPA and sulfuric acid is often more effective than sulfuric acid alone for this cyclization.[5][7] PPA acts as both a catalyst and a powerful dehydrating agent. A patented process suggests a mixture of 25% sulfuric acid and 75% PPA can result in yields exceeding 90%.[7] Phosphorus oxychloride (POCl₃) is another potent option, often used with a solvent like dioxane.[8]
-
Actionable Protocol: Consider switching your catalyst system. If using sulfuric acid, ensure it is concentrated and fresh. If using PPA, ensure it is properly stored to prevent moisture absorption.
-
-
Sub-optimal Reaction Temperature and Time: These reactions typically require heat to proceed to completion.
-
Expert Insight: Heating is generally required, often between 100°C and 120°C for 1-2 hours when using PPA or H₂SO₄/PPA mixtures.[5][7] Insufficient heating can lead to incomplete conversion. Conversely, excessive temperatures for prolonged periods can lead to decomposition and byproduct formation.
-
Actionable Protocol: Monitor your reaction using Thin-Layer Chromatography (TLC).[9] Spot the starting materials and the reaction mixture over time to determine the point of maximum product formation before significant decomposition begins.
-
-
Improper Work-up and Product Isolation: The 2-amino-1,3,4-thiadiazole product is basic and typically isolated by precipitation from an aqueous solution.
-
Expert Insight: After the reaction is complete, the acidic mixture is typically "drowned" in ice water. This is a highly exothermic step that must be done carefully. The product is then precipitated by neutralizing the solution with a base, such as ammonium hydroxide, sodium hydroxide, or sodium bicarbonate.[5][8][10] The target pH for precipitation is crucial; a pH of 8-8.2 is often cited for optimal recovery.[10]
-
Actionable Protocol:
-
Cool the reaction vessel in an ice bath before slowly pouring the mixture into a beaker of crushed ice with vigorous stirring.
-
Slowly add your chosen base (e.g., 50% NaOH or concentrated NH₄OH) while monitoring the pH with a meter or strips.[8]
-
Keep the mixture cool during neutralization.
-
Allow sufficient time for the product to fully precipitate before filtering.
-
-
Caption: A logical workflow for troubleshooting low product yield.
Q2: My final product is an oil or a sticky solid with a low melting point. How can I purify it?
An oily or tacky product is a classic sign of impurities, most commonly residual solvent or byproducts.[9]
A2: Purification Strategies
-
Thorough Drying: First, ensure all solvents are removed. Dry the product under a high vacuum, possibly with gentle heating (if the compound is thermally stable), for several hours.
-
Trituration: This is a highly effective technique for inducing crystallization and removing soluble impurities.
-
Expert Insight: Oily products can often be solidified by trituration with a non-polar solvent in which the desired product has very low solubility.[9]
-
Actionable Protocol:
-
Place the oily product in a flask or beaker.
-
Add a small amount of a non-polar solvent like hexanes or diethyl ether.
-
Use a spatula or glass rod to scratch and agitate the oil in the solvent.
-
Often, the product will begin to crystallize into a solid powder.
-
Filter the solid, wash with a small amount of cold solvent, and dry thoroughly.
-
-
-
Recrystallization: If trituration fails or the product is still impure, recrystallization is the next step.
-
Expert Insight: The key is finding a suitable solvent or solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. For 2-amino-1,3,4-thiadiazoles, common solvents include ethanol, water, or mixtures like DMF/water.[10]
-
Actionable Protocol (Ethanol/Water):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter it.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
-
-
Column Chromatography: If all else fails, silica gel column chromatography is the definitive method for separating the desired product from persistent impurities.[9]
Q3: I suspect I have byproducts. What are they likely to be and how can I avoid them?
The most common byproduct in this synthesis is the isomeric 1,2,4-triazole derivative.
A3: Isomeric Impurity and Prevention
-
The 1,2,4-Triazole Side Reaction: Under certain conditions, particularly alkaline ones, the acylthiosemicarbazide intermediate can cyclize through a different pathway to form a 1,2,4-triazole-3-thiol.[9][11]
-
Expert Insight: The formation of the desired 1,3,4-thiadiazole is favored under strong acidic conditions, which promote dehydration. The formation of the triazole isomer is often associated with basic conditions.[11]
-
Prevention: The best way to avoid this side product is to maintain strongly acidic conditions throughout the cyclization step. Using potent dehydrating agents like PPA, H₂SO₄, or POCl₃ helps drive the reaction toward the thiadiazole product. Avoid introducing any base until the cyclization is complete and you are ready for the work-up.
-
Caption: Competing cyclization pathways of the key intermediate.
Frequently Asked Questions (FAQs)
-
Q: Can I use the acid chloride of 2,2-dimethylbutanoic acid instead of the carboxylic acid?
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most effective method.[9] Use a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to separate the starting materials from the product. The disappearance of the starting material spots indicates reaction completion.
-
-
Q: My yield is low after recrystallization. What happened?
-
A: Significant product loss during recrystallization usually means the product has some solubility in the cold recrystallization solvent or you used too much solvent initially.[9] Try to use the absolute minimum amount of hot solvent to dissolve your product. Also, ensure you cool the solution sufficiently (i.e., in an ice bath) to maximize precipitation before filtering.
-
-
Q: Is there a solvent-free method available?
Summary of Key Optimization Parameters
For ease of reference, the table below summarizes the critical variables and recommended conditions for synthesizing 5-substituted-2-amino-1,3,4-thiadiazoles.
| Parameter | Recommendation | Rationale & Reference |
| Catalyst System | PPA or a 3:1 mixture of PPA:H₂SO₄ | Provides excellent dehydration and catalytic activity, leading to high yields.[5][7] |
| Temperature | 100 - 120 °C | Ensures complete cyclization without significant thermal decomposition.[7] |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion, but should be monitored by TLC.[5] |
| Work-up | Drown in ice water, then neutralize to pH 8-8.2 with a base (e.g., NaOH, NH₄OH). | Controlled precipitation is key for maximizing product recovery and purity.[8][10] |
| Purification | Trituration with hexanes/ether or recrystallization from Ethanol/Water. | Effectively removes residual solvents and impurities to yield a crystalline solid.[9] |
By carefully controlling these parameters and understanding the chemical principles at play, you can consistently achieve high yields and purity in your synthesis of this compound.
References
- Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Deriv
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- US Patent 3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. PrepChem.com.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
- US Patent 2799683A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- CA Patent 1039290A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
- Synthesis of 1,3,4-Thiadiazoles: Review.
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Sci-Hub.
- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
- Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. Sci-Hub.
- Synthesis and identification of some deriv
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
- Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculost
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. HELDA - University of Helsinki.
- SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES | Request PDF.
- 2-Amino-1,3,4-thiadiazole synthesis. ChemicalBook.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Application Notes and Protocols for the Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine Deriv
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 7. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Cyclization of Thiosemicarbazide with Carboxylic Acids
Welcome to the technical support center for the synthesis of heterocyclic compounds from thiosemicarbazide and carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these cyclization reactions. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.
Introduction: The Critical Cyclization and Its Challenges
The reaction of thiosemicarbazide with carboxylic acids is a cornerstone of heterocyclic chemistry, providing access to two exceptionally important scaffolds: 2-amino-5-substituted-1,3,4-thiadiazoles and 4-amino-5-substituted-1,2,4-triazole-3-thiols. These structures are prevalent in a vast array of biologically active compounds. However, the seemingly straightforward condensation and cyclization process is often complicated by a competitive reaction pathway, leading to the formation of an isomeric mixture, which can be challenging to separate and significantly impacts the overall yield of the desired product.
The key to a successful synthesis lies in understanding the underlying reaction mechanisms and the factors that govern the cyclization pathway. This guide will equip you with the knowledge to control these reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a 2-amino-5-substituted-1,3,4-thiadiazole, but I am getting a significant amount of a byproduct. What is this likely to be?
A1: The most common byproduct in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids is the isomeric 4-amino-5-substituted-1,2,4-triazole-3-thiol. The formation of these two products is dictated by the reaction conditions, particularly the pH.
Q2: How do the reaction conditions influence the formation of the thiadiazole versus the triazole?
A2: As a general rule, acidic conditions favor the formation of 1,3,4-thiadiazoles, while alkaline conditions promote the formation of 1,2,4-triazoles.[1] The choice of cyclizing agent is also critical. Strong dehydrating acids like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) are commonly used for thiadiazole synthesis.[2] Conversely, base-catalyzed cyclization, often using potassium hydroxide (KOH) or sodium hydroxide (NaOH), leads to the triazole isomer.[3]
Q3: What is the mechanism behind the formation of these two different isomers?
A3: The reaction proceeds through an initial acylation of the thiosemicarbazide to form an acylthiosemicarbazide intermediate. From this intermediate, two distinct cyclization pathways are possible, as illustrated in the diagram below. The reaction conditions determine which pathway is favored.
Caption: Competing pathways in thiosemicarbazide cyclization.
Q4: Can I use an acid chloride or ester instead of a carboxylic acid?
A4: Yes, acid chlorides and esters can also be used to acylate the thiosemicarbazide and form the necessary intermediate.[4] However, the reaction conditions for the subsequent cyclization will still determine the final product. Using more reactive acylating agents like acid chlorides may sometimes lead to side reactions if not controlled properly.
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Problem 1: Low Yield of the Desired 1,3,4-Thiadiazole and Contamination with the 1,2,4-Triazole Isomer
Symptoms:
-
NMR or LC-MS analysis of the crude product shows a mixture of two major components.
-
The melting point of the product is broad and lower than the literature value for the pure thiadiazole.
-
Difficulty in purifying the desired product by simple recrystallization.
Root Cause Analysis: The primary cause is the use of inappropriate reaction conditions that do not sufficiently favor the thiadiazole cyclization pathway. This can include:
-
Insufficiently acidic conditions: The pH of the reaction mixture is not low enough to promote the preferential formation of the thiadiazole.
-
Reaction temperature is too high: Elevated temperatures can sometimes lead to the formation of the thermodynamically more stable triazole isomer.
-
Ineffective dehydrating agent: The chosen cyclizing agent is not potent enough to drive the reaction to completion towards the thiadiazole.
Solutions and Protocols:
Solution A: Optimization of Acidic Conditions
For the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, strong acid catalysis is paramount.
| Cyclizing Agent | Typical Conditions | Notes |
| Conc. H₂SO₄ | Stirring the acylthiosemicarbazide intermediate in cold (0-5 °C) concentrated sulfuric acid, followed by quenching in ice water. | Highly effective but requires careful handling due to its corrosive nature. |
| POCl₃ | Refluxing the thiosemicarbazide and carboxylic acid in excess phosphorus oxychloride.[2] | A powerful dehydrating agent, but it is toxic and moisture-sensitive. |
| Polyphosphate Ester (PPE) | Heating the thiosemicarbazide and carboxylic acid in a mixture of PPE and an inert solvent like chloroform.[5][6][7] | A milder alternative that can still effectively promote thiadiazole formation.[6][7] |
Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Concentrated H₂SO₄
-
In a round-bottom flask, add benzoic acid (1.22 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Carefully add concentrated sulfuric acid (10 mL) dropwise while cooling the flask in an ice bath.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Problem 2: Predominant Formation of the 1,3,4-Thiadiazole When the 1,2,4-Triazole is the Desired Product
Symptoms:
-
The major product isolated has the spectral characteristics of the 1,3,4-thiadiazole.
-
Low yield of the expected 4-amino-5-substituted-1,2,4-triazole-3-thiol.
Root Cause Analysis: This issue arises from reaction conditions that are not sufficiently alkaline to favor the triazole cyclization pathway. The intermediate acylthiosemicarbazide will preferentially cyclize to the thiadiazole under neutral or even mildly acidic conditions.
Solutions and Protocols:
Solution B: Optimization of Alkaline Conditions
The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols requires a basic medium to facilitate the specific intramolecular cyclization.
| Base | Typical Conditions | Notes |
| Potassium Hydroxide (KOH) | Refluxing the acylthiosemicarbazide intermediate in an aqueous or alcoholic solution of KOH.[3] | A common and effective method. |
| Sodium Hydroxide (NaOH) | Similar conditions to KOH, often used interchangeably. | Ensure complete dissolution of the starting material. |
| Sodium Ethoxide (NaOEt) | Refluxing in absolute ethanol. | Useful for reactions where water should be excluded. |
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol using KOH
-
Prepare the 1-benzoylthiosemicarbazide intermediate by reacting benzoyl chloride with thiosemicarbazide.
-
Dissolve the 1-benzoylthiosemicarbazide (1.95 g, 10 mmol) in a 10% aqueous solution of potassium hydroxide (20 mL).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated product is filtered, washed thoroughly with water, and dried.
-
Recrystallize from a suitable solvent like ethanol or an ethanol-water mixture.
Problem 3: Difficulty in Separating the Isomeric Mixture
Symptoms:
-
Co-elution of the thiadiazole and triazole isomers on TLC and column chromatography.
-
Recrystallization does not yield a pure product.
Root Cause Analysis: The structural similarity of the two isomers can make their separation by conventional chromatographic and recrystallization techniques challenging.
Solutions and Protocols:
Solution C: Exploiting Differential Solubility
A key difference between the 1,3,4-thiadiazole and the 1,2,4-triazole-3-thiol is the acidic nature of the thiol group in the triazole. This can be exploited for separation.
Purification Protocol: Separation of Thiadiazole and Triazole Isomers
-
Dissolve the crude isomeric mixture in a dilute aqueous solution of sodium hydroxide (e.g., 5% w/v). The 4-amino-1,2,4-triazole-3-thiol will deprotonate and dissolve to form the sodium salt, while the 2-amino-1,3,4-thiadiazole is generally insoluble in dilute alkali.[5]
-
Filter the mixture to separate the insoluble 1,3,4-thiadiazole. Wash the solid with water and dry.
-
Acidify the filtrate with a dilute acid (e.g., HCl or acetic acid) to precipitate the pure 1,2,4-triazole-3-thiol.
-
Filter the precipitate, wash with water, and dry.
Caption: Workflow for the separation of isomeric products.
Conclusion
The cyclization of thiosemicarbazide with carboxylic acids is a powerful tool for the synthesis of valuable heterocyclic compounds. By understanding the competing reaction pathways and carefully controlling the reaction conditions, particularly the pH, researchers can effectively minimize the formation of unwanted side products and achieve high yields of the desired 1,3,4-thiadiazole or 1,2,4-triazole-3-thiol. This guide provides the foundational knowledge and practical protocols to navigate the challenges of this important reaction.
References
-
da Silva, A. B. F., et al. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of the Brazilian Chemical Society, 28(8), 1439-1454. [Link]
-
Krasavin, M., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(17), 5202. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
ResearchGate. (n.d.). Reaction of Semi or Thiosemicabazide with carboxylic acids. Mechanism... [Link]
-
El-Shehry, M. F., et al. (2009). Synthesis of 1,3,4-Thiadiazole Derivatives. Mansoura Journal of Chemistry, 36(1), 1-28. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2243-2291. [Link]
-
Scribd. (n.d.). Thiosemicarbazide Chemistry Review. [Link]
-
Küçükgüzel, I., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(12), 1047-1055. [Link]
-
Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]
-
Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]
-
ResearchGate. (n.d.). A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. [Link]
-
Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][8][9] triazole-3-thiol derivatives and Antifungal activity. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1276-1287. [Link]
-
ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. [Link]
-
Nguyen, T. T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
-
Shinde, S. A., & Bobade, V. D. (2014). Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. International Journal of Scientific and Creative Arts, 2(1), 1-5. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Research Journal of Chemical Sciences : Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles - ISCA [isca.me]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu.eg [bu.edu.eg]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. researchgate.net [researchgate.net]
"overcoming poor solubility of 2-amino-1,3,4-thiadiazole derivatives in assays"
Introduction
Welcome to the technical support guide for researchers working with 2-amino-1,3,4-thiadiazole derivatives. This class of heterocyclic compounds is of significant interest in drug discovery, demonstrating a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] However, a common and significant hurdle in the preclinical evaluation of these derivatives is their inherently poor aqueous solubility. This property stems from the lipophilic nature of the thiadiazole nucleus and can be exacerbated by various substituents.[1][5][6]
Poor solubility is not merely an inconvenience; it is a primary source of experimental artifacts, leading to underestimated potency, poor reproducibility, and misleading structure-activity relationship (SAR) data. This guide provides a series of structured troubleshooting steps and in-depth protocols to help you diagnose and overcome solubility challenges, ensuring the integrity and reliability of your assay data.
Frequently Asked Questions (FAQs)
Q1: Why are my 2-amino-1,3,4-thiadiazole derivatives poorly soluble in aqueous assay buffers?
Answer: The low aqueous solubility is multifactorial, rooted in the physicochemical properties of the thiadiazole core.
-
High Lipophilicity: The 1,3,4-thiadiazole ring itself is highly lipophilic, which favors partitioning into non-polar environments over aqueous media.[1][5] The sulfur atom, in particular, contributes to this characteristic.[7]
-
Molecular Rigidity and Crystal Lattice Energy: The aromatic, planar structure of the thiadiazole ring can lead to strong intermolecular interactions in the solid state. This high crystal lattice energy requires significant energy to overcome during the dissolution process, contributing to what is often termed "brick-dust" insolubility.[8]
-
Substituent Effects: Substitutions on the thiadiazole ring or associated phenyl groups can drastically alter solubility. While some modifications can enhance solubility, many common lipophilic functional groups used in medicinal chemistry to improve target engagement can further decrease aqueous solubility.[6]
-
Mesoionic Nature: While the mesoionic character of 1,3,4-thiadiazoles can facilitate membrane crossing, it doesn't inherently guarantee aqueous solubility.[1][4] These compounds can still have a strong tendency to aggregate in aqueous environments.
Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. Is it a solubility problem?
Answer: Yes, this is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay medium. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many lipophilic compounds at high concentrations (e.g., 10-50 mM). However, when this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, now exposed to a predominantly aqueous environment, may no longer be soluble at the target concentration and thus precipitates, or "crashes out," of the solution. This is why minimizing the final DMSO concentration is critical.[9]
Q3: How can I be sure that poor solubility is affecting my assay results?
Answer: Poor solubility can manifest in several ways:
-
Low or Inconsistent Bioactivity: If the compound precipitates, the actual concentration of dissolved, active compound available to interact with the target is much lower than the nominal concentration, leading to artificially low potency (high IC50/EC50).[10] Inconsistent precipitation between wells or experiments will lead to poor reproducibility.[9]
-
Non-classical Dose-Response Curves: Solubility-limited compounds often produce shallow or flat dose-response curves, as increasing the nominal concentration does not increase the concentration of the dissolved compound.
-
Visual Precipitation: You may see visible particulates, cloudiness, or a film on the surface of the wells in your assay plate. Always perform a visual inspection.
-
Compound Aggregation: At concentrations above their solubility limit, many compounds form aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay detection technologies (e.g., light scattering in absorbance or fluorescence-based assays), leading to false positives.[11]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a tiered approach to addressing solubility issues, from simple solvent adjustments to more advanced formulation strategies.
Problem 1: Compound Precipitates Upon Dilution into Aqueous Buffer
This is the most common initial challenge. The goal is to maintain the compound in solution during the transition from a high-concentration organic stock to the final aqueous assay conditions.
Caption: Decision workflow for troubleshooting poor compound solubility.
Causality: Before attempting complex formulations, ensure the issue is not due to impurities or excessive organic solvent. Impurities can act as nucleation sites for precipitation.[10] High concentrations of DMSO can disrupt protein structure and interfere with assays, but too little may not keep the compound soluble. A final concentration of <0.5% is a widely accepted standard that balances solubility with minimal assay interference.[9]
Protocol: DMSO Optimization and Serial Dilution
-
Purity Check: Confirm compound purity is ≥95% via HPLC. Verify the structure with NMR and Mass Spectrometry to ensure you are working with the intended molecule.[10]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure complete dissolution using gentle warming (30-37°C) or sonication. Visually inspect for any particulates.
-
Intermediate Dilution: Create an intermediate dilution series in 100% DMSO.
-
Final Dilution: Perform the final dilution step by adding a small volume of the DMSO stock to the aqueous assay buffer (not the other way around). For example, to achieve a 10 µM final concentration with 0.5% DMSO, add 1 µL of a 2 mM DMSO stock to 199 µL of assay buffer.
-
Mixing: Mix immediately and thoroughly upon addition to the buffer to avoid localized high concentrations that can initiate precipitation.
Causality: A water-miscible co-solvent can increase the polarity of the solvent mixture just enough to keep the compound in solution without significantly impacting the biological assay. The co-solvent acts as a bridge between the lipophilic compound and the aqueous buffer.
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| Ethanol | 1-2% | Readily available, effective for many compounds. | Can affect enzyme activity at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Generally low toxicity to cells and proteins. | Can increase viscosity of the solution. |
| N-methyl-2-pyrrolidone (NMP) | <0.5% | Stronger solvent than DMSO. | Higher potential for assay interference; must be validated.[9] |
Protocol: Co-solvent Stock Preparation
-
Prepare a 10 mM stock of your compound in a 1:1 (v/v) mixture of DMSO and a co-solvent (e.g., PEG 400).
-
Warm or sonicate the solution to ensure the compound is fully dissolved.
-
Use this co-solvent stock to perform serial dilutions into your final assay buffer, always ensuring the final concentration of total organic solvent is as low as possible and validated for non-interference in a vehicle control experiment.
Problem 2: Compound Shows Inconsistent Activity and Poor Reproducibility
Even if visible precipitation is not observed, the compound may be forming soluble aggregates or be unstable in the assay buffer, leading to variable results.[9][11] Advanced formulation is often required.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. Poorly soluble compounds can partition into this non-polar cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, dramatically increasing the apparent aqueous solubility of the compound.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high solubility and low toxicity.
Caption: Encapsulation of a lipophilic thiadiazole within a cyclodextrin cavity.
Protocol: Preparation of a Cyclodextrin Formulation (Freeze-Drying Method)
This protocol is adapted from methodologies shown to be effective for thiadiazole derivatives.[12]
Materials:
-
2-amino-1,3,4-thiadiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Freeze-dryer (lyophilizer)
Procedure:
-
Determine Molar Ratio: Start with a 1:1 molar ratio of the thiadiazole derivative to HP-β-CD. This can be optimized later if needed.
-
Dissolve Cyclodextrin: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water to create a clear solution (e.g., 10-20% w/v).
-
Add Compound: Add the powdered thiadiazole derivative to the HP-β-CD solution.
-
Equilibrate: Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer over time.
-
Freeze: Flash-freeze the resulting solution or suspension in liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize: Lyophilize the frozen sample for 48-72 hours until a dry, fluffy powder is obtained.
-
Reconstitute and Use: This lyophilized powder can be accurately weighed and dissolved directly into the aqueous assay buffer to prepare the stock solution for your experiment. The resulting solution should be clear and particle-free.
Causality: A solid dispersion involves dispersing the drug in a solid hydrophilic carrier or matrix at a very fine, often molecular, level.[8] When this solid dispersion is added to an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as very fine particles or individual molecules, which enhances the dissolution rate and apparent solubility.[5] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[9]
Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol is a standard method for creating solid dispersions.[8][9]
Materials:
-
2-amino-1,3,4-thiadiazole derivative
-
Hydrophilic carrier (e.g., PVP K30 or PEG 6000)
-
Suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Select Ratio: Choose a drug-to-carrier weight ratio to test (e.g., 1:5, 1:10 w/w).
-
Dissolve Components: In a round-bottom flask, dissolve both the thiadiazole derivative and the hydrophilic carrier (e.g., PVP) in a minimal amount of the organic solvent. Swirl until a perfectly clear solution is obtained.
-
Evaporate Solvent: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C). A thin film will form on the wall of the flask.
-
Dry Thoroughly: Place the flask in a vacuum oven at 40°C overnight to remove all residual solvent.
-
Pulverize: Carefully scrape the dried film from the flask and gently grind it into a fine, homogenous powder using a mortar and pestle.
-
Store and Use: Store the resulting powder in a desiccator. This solid dispersion powder can now be weighed and dissolved directly in your assay buffer to prepare your stock solutions.
References
-
Volkova, T., Domanina, E. N., Chislov, M., Proshin, A., & Terekhova, I. (2019). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. Journal of Thermal Analysis and Calorimetry. [Link]
-
Sauer, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Kowalska, P., et al. (2021). Spectroscopic and theoretical investigation into substituent- and aggregation-related dual fluorescence effects in the selected 2-amino-1,3,4-thiadiazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Plesa, A., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ResearchGate. [Link]
-
Mamedova, Z. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC. [Link]
-
da Silva, A. C., et al. (2020). Aqueous solubility of the 1,3,4-thiadiazole derivatives. ResearchGate. [Link]
-
Kholuiskaya, S. N., & Shkil, A. N. (2006). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]
-
Volkova, T. V., et al. (2019). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Biomaterials Science & Engineering. [Link]
-
Barbooti, M. M. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. ResearchGate. [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. Drug Design, Development and Therapy. [Link]
-
Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
-
Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Semantic Scholar. [Link]
-
Plesa, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. [Link]
-
Natorska-Chomicka, D., & Kanski, R. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]
-
Mamedova, Z. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
-
Stojkovikj, A., et al. (2020). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
-
Abdellatif, K. R. A., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Publishing. [Link]
-
Gmur, D., et al. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. [Link]
-
Kumar, K., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]
-
Yurttas, L., et al. (2017). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. [Link]
-
Kumar, A., et al. (2012). Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. PubMed. [Link]
-
Plesa, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. [Link]
Sources
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Spectroscopic and theoretical investigation into substituent- and aggregation-related dual fluorescence effects in the selected 2-amino-1,3,4-thiadiazoles-光电查 [oe1.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Mitigating Toxicity of 5-Substituted-1,3,4-Thiadiazol-2-amine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-substituted-1,3,4-thiadiazol-2-amine compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to compound toxicity during your experiments. Our goal is to provide you with the scientific rationale behind experimental choices to help you navigate the complexities of drug discovery.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 2-amino-5-substituted-1,3,4-thiadiazole framework is of particular interest due to its versatile biological activities, often attributed to the =N–C–S moiety.[1] However, off-target toxicity is a common hurdle in the development of these promising compounds. This guide will explore the factors influencing their toxicity and provide actionable strategies for its reduction.
Frequently Asked Questions (FAQs)
Q1: Why are some of my 5-substituted-1,3,4-thiadiazol-2-amine derivatives showing high toxicity against normal cell lines?
A1: The toxicity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring and the 2-amino group.[2][3] While the 1,3,4-thiadiazole ring itself is generally considered to have good in vivo stability and relatively low toxicity due to its aromaticity, certain functional groups can lead to off-target effects, metabolic instability, or the formation of reactive metabolites, resulting in cytotoxicity.[2][4][5] Structure-activity relationship (SAR) studies are crucial to pinpointing the moieties contributing to toxicity.[6]
Q2: What are some established medicinal chemistry strategies to decrease the toxicity of these compounds?
A2: Several strategies can be employed to mitigate the toxicity of 1,3,4-thiadiazole derivatives:
-
Bioisosteric Replacement: This involves substituting a functional group associated with toxicity with a bioisostere—a group with similar physical or chemical properties that can maintain or even improve biological activity while reducing toxicity.[4][7][8] For instance, replacing a metabolically labile group with a more stable one can prevent the formation of toxic byproducts.[4] The 1,3,4-thiadiazole ring itself is a bioisostere of the 1,3,4-oxadiazole ring, and such substitutions can modulate the compound's properties.[7][8][9]
-
Introduction of Specific Moieties: The addition of certain chemical groups can alter the pharmacokinetic and pharmacodynamic properties of the compound, leading to reduced toxicity. For example, attaching glycosyl (sugar) moieties has been shown in some cases to decrease toxicity to normal cell lines while maintaining or enhancing biological activity.[4]
-
Prodrug Approach: A prodrug is an inactive or less active form of a drug that is metabolized in vivo to the active compound. This strategy can be used to improve drug delivery and reduce systemic toxicity.[4] For instance, derivatives of the prodrug tegafur containing a 1,3,4-thiadiazole moiety have demonstrated good anticancer activity with reduced toxicity to normal cells.[4]
-
Molecular Hybridization: Combining the 1,3,4-thiadiazole scaffold with other pharmacophores can lead to hybrid molecules with improved therapeutic indices.[4][10] This approach aims to synergistically enhance bioactivity and selectivity while potentially mitigating toxicity.[9]
Q3: How does the substituent at the 5-position of the thiadiazole ring influence cytotoxicity?
A3: The substituent at the 5-position plays a pivotal role in modulating the pharmacological profile and toxicity of the molecule.[1] The nature of this substituent can significantly impact the compound's interaction with biological targets. For instance, SAR studies have revealed that the presence of an aromatic ring at the 5-position often enhances the anticancer effect.[3] Furthermore, the electronic properties of substituents on this aromatic ring are crucial; electron-withdrawing groups have been shown to promote anticancer activity in some series.[11] A structure-activity relationship study on a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles indicated that an optimal electron density on the C-5 phenyl ring is critical for their cytotoxic activity.[6]
Troubleshooting Guide: High In Vitro Cytotoxicity
If you are observing high and non-specific cytotoxicity in your in vitro assays, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| High toxicity in both cancer and normal cell lines | The compound may have a non-specific mechanism of action or interact with a fundamental cellular process. | - Conduct SAR studies to identify the toxicophore. - Employ bioisosteric replacement of suspect functional groups. - Test against a broader panel of cell lines to identify potential selectivity. |
| Compound precipitation in culture media | Poor solubility can lead to the formation of aggregates that are toxic to cells. | - Determine the aqueous solubility of your compound. - Use a lower, non-precipitating concentration range. - Consider formulation strategies, such as using solubilizing agents (e.g., DMSO, cyclodextrins), but be mindful of their own potential toxicity. |
| Reactive metabolite formation | The compound may be metabolized by cellular enzymes into a toxic species. | - Investigate the metabolic stability of your compound using liver microsomes or S9 fractions. - Modify the structure to block metabolic hotspots. |
| Assay interference | The compound may interfere with the cytotoxicity assay itself (e.g., reacting with MTT reagent). | - Run control experiments without cells to check for direct reaction with the assay reagents. - Use an alternative cytotoxicity assay based on a different principle (e.g., LDH release, ATP measurement). |
Experimental Protocols
Detailed Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12][13][14][15][16]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2) and a normal cell line (e.g., MRC-5).[11][13][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
5-substituted-1,3,4-thiadiazol-2-amine compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[17] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
General Structure of 5-Substituted-1,3,4-Thiadiazol-2-amines
Caption: Core structure of 5-substituted-1,3,4-thiadiazol-2-amines.
Workflow for Toxicity Reduction
Caption: A decision-making workflow for reducing the toxicity of lead compounds.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of selected 5-substituted-1,3,4-thiadiazol-2-amine derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | More potent than cisplatin[11] |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | More potent than cisplatin[11] |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | More potent than cisplatin[11] |
| 3-heteroarylindoles with 1,3,4-thiadiazole moiety | MCF-7 (Breast) | 1.01–2.04[11] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44[2][17] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29[2][17] |
| N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (29) | A549 (Lung) | 0.913 (CTC50)[11] |
| N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (28) | MCF-7 (Breast) | 0.794 (CTC50)[11] |
Note: IC50 is the half-maximal inhibitory concentration. CTC50 is the concentration required to reduce cell viability by 50%.
Conclusion
Reducing the toxicity of 5-substituted-1,3,4-thiadiazol-2-amine compounds is a critical step in their development as therapeutic agents. A systematic approach that combines SAR analysis, medicinal chemistry strategies, and robust in vitro testing is essential for success. This guide provides a foundational framework to troubleshoot common issues and make informed decisions in your research.
References
- Technical Support Center: 1,3,4-Thiadiazole Compound Toxicity Reduction - Benchchem. (URL: )
- Salman, A. S., Mohamed, M. A., & Elsisi, D. M. Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. (URL: )
- Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. (2019-05-22). (URL: )
- Salman, A. S., Mahmoud, N. A., Abdel-Aziem, A., Mohamed, M. A., & Elsisi, D. M. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. (URL: )
- Purohit, M. N., Mangannavar, C. V., & Yergeri, M. C. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. PubMed. (URL: )
- Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. (URL: )
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. (URL: )
- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC - NIH. (URL: )
- Gawande, P., Matore, B. W., Murmu, A., & Singh, J. Bioisostere replacement to design 1,3,4‐thiadiazole from 1,3,4‐oxadiazole.
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. (URL: )
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. (URL: )
- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
- Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC - NIH. (URL: )
- Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. PubMed. (URL: )
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
- A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Deriv
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Application Notes and Protocols for the Synthesis of a 5-Substituted-1,3,4-Thiadiazol-2-amine Analog Library. Benchchem. (URL: )
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC - PubMed Central. (2025-01-29). (URL: )
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH. (URL: )
- ChemInform Abstract: Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. Request PDF.
- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol deriv
- Upadhyay, P. K., & Mishra, P. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globaljournals.org [globaljournals.org]
- 15. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting NMR peak assignments for 5-tert-amyl-1,3,4-thiadiazol-2-amine"
Welcome to the technical support guide for the NMR peak assignment of 5-tert-amyl-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the structural elucidation of this molecule. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve your immediate problem but also build a deeper understanding for future experiments.
I. Foundational Knowledge: What to Expect from the Spectra
Before troubleshooting, it's crucial to have a baseline understanding of the expected NMR signals for 5-tert-amyl-1,3,4-thiadiazol-2-amine.
Structure and Numbering:
Caption: Structure of 5-tert-amyl-1,3,4-thiadiazol-2-amine with atom numbering.
FAQ 1: What are the predicted ¹H and ¹³C NMR chemical shifts?
Predicting exact chemical shifts can be challenging, but we can estimate the regions where signals should appear based on the electronic environment of each nucleus. The 1,3,4-thiadiazole ring is electron-withdrawing, which will deshield adjacent protons and carbons.
Table 1: Predicted NMR Signals for 5-tert-amyl-1,3,4-thiadiazol-2-amine
| Group | Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| Amine | -NH₂ | 7.0 - 7.5 (in DMSO-d₆) | Broad Singlet | N/A |
| tert-amyl | -C(CH₃ )₂- | ~1.3 | Singlet | ~28-30 |
| tert-amyl | -CH₂-CH₃ | ~0.8 | Triplet | ~8-10 |
| tert-amyl | -CH₂ -CH₃ | ~1.8 | Quartet | ~35-37 |
| tert-amyl | -C (CH₃)₂- | N/A | N/A | ~40-42 |
| Thiadiazole | C 2-NH₂ | N/A | N/A | ~168-172 |
| Thiadiazole | C 5-R | N/A | N/A | ~158-162 |
Note: These are estimated values. The actual shifts are highly dependent on the solvent and sample concentration.[1][2]
II. Common Troubleshooting Scenarios
This section addresses the most frequently encountered issues during peak assignment for this molecule.
FAQ 2: My -NH₂ peak is extremely broad and I can't integrate it properly. Is this normal?
Yes, this is a very common and expected observation for amine protons.
-
Causality: The broadening of the -NH₂ signal is due to two primary factors:
-
Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway for the attached protons, leading to significant peak broadening.
-
Chemical Exchange: The amine protons are labile and can exchange with other labile protons in the sample (like trace water) or between molecules.[3] If this exchange occurs at a rate comparable to the NMR timescale, it leads to a broadened signal.[4] The rate of exchange is sensitive to temperature, concentration, and solvent acidity.[5]
-
-
Troubleshooting Action: To definitively confirm that the broad peak belongs to the amine protons, perform a D₂O exchange experiment.
Protocol 1: D₂O Exchange Experiment
This is a simple yet powerful technique to identify exchangeable protons (-OH, -NH, -SH).[6]
-
Acquire Standard ¹H NMR: Dissolve your sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing. The D₂O does not need to be fully miscible.[6]
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The peak corresponding to the -NH₂ protons will have disappeared or significantly diminished in the spectrum taken after the D₂O addition.[7][8] A new, often broad, peak for HOD may appear.
Caption: Workflow for confirming amine protons via D₂O exchange.
FAQ 3: The chemical shifts in my spectrum don't match the literature, or my own previous results. What could be the cause?
This discrepancy is almost always due to solvent effects or changes in sample concentration.
-
Causality (Solvent Effects): Deuterated solvents are not simply inert media. They interact with the analyte, influencing the electron density around the nuclei and thus their chemical shifts.[2] This is particularly true for protons involved in hydrogen bonding, like the -NH₂ group.[1][9] For example, a spectrum run in DMSO-d₆, a polar hydrogen-bond accepting solvent, will show different chemical shifts for the amine protons compared to a spectrum run in CDCl₃ or benzene-d₆.[10][11]
-
Causality (Concentration Effects): At higher concentrations, intermolecular interactions, such as hydrogen bonding between the amine groups of two molecules, become more prevalent. This can lead to changes in chemical shifts, particularly for the labile protons.[12]
-
Troubleshooting Action:
-
Standardize Your Solvent: Always use the same deuterated solvent for comparable results and report it with your data.
-
Check Solubility: If your compound is not fully dissolved, the resulting poor shimming will cause broad peaks for all signals.[12]
-
Be Consistent with Concentration: Try to use a similar sample concentration for related experiments. If you observe significant peak shifting, it may be necessary to run a concentration-dependence study.
-
FAQ 4: I'm having trouble distinguishing the quartet of the tert-amyl ethyl group from other signals. How can I be sure of my assignment?
While the tert-amyl group has a characteristic pattern (singlet, quartet, triplet), overlapping signals can complicate the analysis.[13] For unambiguous assignment, 2D NMR is the authoritative solution.
-
Expert Insight: One-dimensional NMR is often insufficient for definitive structural proof, especially for new compounds. Regulatory bodies and peer-reviewed journals typically require 2D NMR data for complete characterization. The key experiments are COSY, HSQC, and HMBC.[14]
-
Troubleshooting Workflow using 2D NMR:
Caption: Logical workflow for unambiguous peak assignment using 2D NMR.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (¹J coupling).[15] Use it to definitively link the quartet ¹H signal (~1.8 ppm) to its corresponding ¹³C signal (~35-37 ppm) and the triplet ¹H signal (~0.8 ppm) to its carbon (~8-10 ppm).
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds).[16] You will see a cross-peak between the quartet at ~1.8 ppm and the triplet at ~0.8 ppm, confirming they are part of the same ethyl spin system.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key for connecting the different fragments of the molecule. It shows correlations between protons and carbons over 2-3 bonds.[17] You should observe correlations from the protons of the tert-amyl group to the C5 carbon of the thiadiazole ring, cementing the connectivity.
III. Advanced Troubleshooting: Impurities and Degradation
FAQ 5: I see extra, unexpected peaks in my spectrum. What could they be?
Unexpected peaks usually arise from residual solvents, starting materials, or reaction byproducts.
-
Common Solvents: Check for common laboratory solvents like ethyl acetate, dichloromethane, acetone, and hexane.
-
Starting Materials: The synthesis of 2-amino-1,3,4-thiadiazoles often involves the cyclization of a carboxylic acid derivative with thiosemicarbazide.[18][19] Review the NMR spectra of your starting materials to see if any unreacted components remain.
-
Byproducts: Incomplete cyclization or side reactions can lead to impurities. For example, the intermediate acylated thiosemicarbazide might be present. Mass spectrometry (LC-MS) is an excellent complementary technique to identify the mass of these unknown species.
IV. References
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]
-
GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online. [Link]
-
Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (1987). J-Stage. [Link]
-
AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
-
Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (2000). Oriental Journal of Chemistry. [Link]
-
2-Amino-1,3,4-thiadiazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]
-
Selective α-Deuteration of Amines and Amino Acids Using D2O. ResearchGate. [Link]
-
GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]
-
Ethyl Amine Deuterium Oxide (D2O) Proton Exchange. ChemTube3D. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). MDPI. [Link]
-
NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2012). Magnetic Resonance in Chemistry. [Link]
-
To D2O or not to D2O?. (2017). Nanalysis. [Link]
-
Proton NMR Assignment Tools - The D2O Shake. (2007). Process NMR Associates. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
-
How does solvent choice effect chemical shift in NMR experiments?. (2022). Reddit. [Link]
-
1H-NMR - Broad Peak for NH2. ResearchGate. [Link]
-
Amines. University of Colorado Boulder. [Link]
-
Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. (2024). Research Paper. [Link]
-
Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity. (2014). PubMed Central. [Link]
-
It's the same material. What makes the -NH2 peak different?. ResearchGate. [Link]
-
Proton NMR of tert-amyl alcohol. (2020). Chemistry Stack Exchange. [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). ACS Omega. [Link]
-
Splitting Patterns in 1H NMR to Demonstrate a Reaction Mechanism. (2020). World Journal of Chemical Education. [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Common 1H NMR Splitting Patterns. University of Wisconsin-Madison. [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. (2019). Growing Science. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). PubMed Central. [Link]
-
NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). Wiley Online Library. [Link]
-
Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2021). Chemical Methodologies. [Link]
-
Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). PubMed. [Link]
-
Thiadiazoles. Wikipedia. [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]
-
Lec16 - 1H NMR: Splitting of Common Substituents. (2021). YouTube. [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
-
Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. reddit.com [reddit.com]
- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 6. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Troubleshooting [chem.rochester.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. chemmethod.com [chemmethod.com]
Technical Support Center: Minimizing Off-Target Effects of Thiadiazole-Based Compounds in Cell Lines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing thiadiazole-based compounds. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to help you identify, understand, and minimize off-target effects in your cell-based experiments.
Thiadiazole derivatives are a versatile class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their ability to act as bioisosteres of moieties like pyrimidine allows them to interact with a wide array of biological targets, from kinases to DNA replication machinery.[3][4] However, this same versatility can lead to unintended interactions with proteins other than the primary target, resulting in off-target effects that can confound experimental results and lead to misinterpretation of a compound's true mechanism of action (MoA).[5][6]
This guide provides actionable solutions to common challenges, ensuring the scientific integrity and reproducibility of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing significant cytotoxicity at concentrations where I expect to see a specific on-target effect. How can I differentiate between on-target toxicity and off-target cytotoxicity?
A1: This is a critical and common challenge. High cytotoxicity can mask the specific phenotype you are studying. The key is to systematically determine if the cell death is a consequence of modulating the intended target or an unrelated off-target interaction.
Causality & Recommended Actions:
-
Establish a Therapeutic Window: An ideal compound has a large window between the concentration that produces the desired effect (efficacy) and the concentration that causes general cell death (toxicity).
-
Action: Perform a dose-response cytotoxicity assay (e.g., LDH or MTT assay) to determine the 50% cytotoxic concentration (CC50).[7] Concurrently, measure your on-target effect to determine the 50% effective concentration (EC50) or inhibitory concentration (IC50). A significant separation between these values (a high CC50/EC50 ratio) suggests the desired effect is not simply due to general toxicity.[8]
-
-
Validate with Target-Null Cell Lines: The most direct way to attribute toxicity to an off-target effect is to observe it in cells that lack the intended target.
-
Action: Test your compound in a cell line that does not express the target protein. If cytotoxicity persists, it is a strong indicator of an off-target effect.[8] If a natural null line isn't available, use CRISPR-Cas9 or siRNA to create a target-knockdown or knockout model. If the knockout/knockdown cells are resistant to the compound's toxicity compared to the wild-type, the toxicity is likely on-target.[7]
-
-
Lower the Concentration: Off-target effects are often driven by weaker binding affinities and are more pronounced at higher compound concentrations.[8]
-
Action: Use the lowest effective concentration that elicits the desired on-target phenotype. This minimizes the likelihood of engaging lower-affinity off-targets.
-
Q2: The phenotype I observe (e.g., cell cycle arrest) doesn't match the known function of my intended target. What's happening?
A2: This discrepancy is a classic sign of potent off-target activity dominating the cellular response. The observed phenotype is real, but its cause may be misattributed.
Causality & Recommended Actions:
-
Confirm Target Engagement: First, you must prove that your compound is physically binding to its intended target within the complex cellular environment at the concentrations used.[9] A compound might be potent in a biochemical (cell-free) assay but fail to engage its target in a live cell due to poor permeability or rapid efflux.[7]
-
Action: Perform a Cellular Thermal Shift Assay (CETSA). This method assesses target engagement by measuring the change in thermal stability of a protein when a ligand is bound, providing direct evidence of interaction in intact cells.[10]
-
-
Use an Orthogonal Validation Approach: Confirm that the phenotype is truly linked to the target using a method that does not involve the small molecule.
-
Action: Use a genetic approach like siRNA or CRISPR to specifically reduce the levels of your target protein.[11] If silencing the target protein phenocopies the effect of your compound, it builds confidence that the compound is acting on-target.[7] If the phenotypes do not match, the compound's effect is likely off-target.
-
-
Identify Potential Off-Targets: If evidence points to off-target activity, the next step is to identify the unintended protein(s).
-
Action: Conduct unbiased proteomic profiling. Techniques like thermal proteome profiling (TPP) or affinity-based chemoproteomics can identify which proteins your compound interacts with across the entire proteome.
-
Q3: My results are inconsistent or non-reproducible between experiments. Could this be related to off-target effects?
A3: Yes, variability can be a symptom of off-target activity, often compounded by subtle inconsistencies in experimental conditions.
Causality & Recommended Actions:
-
Cell Health and Passage Number: Cells at different growth phases or high passage numbers can have altered signaling pathways and protein expression profiles, potentially exposing or hiding off-target vulnerabilities.
-
Action: Standardize your cell culture. Use cells within a consistent and narrow passage number range and ensure they are in a healthy, logarithmic growth phase for all experiments.[7]
-
-
Compound Stability and Solubility: Thiadiazole compounds, like many small molecules, can be unstable in media or have poor solubility. Degradation products could be toxic or have their own off-target activities.
-
Action: Test the compound's stability in your specific cell culture medium over the time course of the experiment.[7] Always prepare fresh dilutions from a validated stock solution for each experiment.
-
-
Fluctuations in Off-Target Expression: The expression level of an off-target protein might vary with cell density or other subtle changes in culture conditions, leading to inconsistent responses.
-
Action: Maintain highly consistent experimental conditions, including seeding density, incubation times, and CO2/temperature levels.[7] Document all parameters meticulously for each experiment.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between on-target and off-target effects?
A1:
-
On-Target Effects are the intended biological consequences of a compound modulating its primary, validated molecular target.[12]
-
Off-Target Effects occur when a compound interacts with one or more unintended biomolecules, leading to unforeseen biological responses that can range from benign to toxic.[11] These effects are a major cause of drug development failure.[13]
Q2: Why is it so critical to validate that my compound engages its intended target in cells?
A2: Target engagement is the crucial link between a compound and its biological effect.[10] A positive result in a biochemical assay (e.g., an enzyme inhibition assay with a purified protein) does not guarantee the compound will work in a living cell.[9] Confirming target engagement within a cellular context is essential to:
-
Validate the Mechanism of Action: It proves that the observed phenotype is a result of the compound binding to the intended protein.[14]
-
Build Structure-Activity Relationships (SAR): It ensures that chemical modifications are improving interaction with the correct target.[15]
Q3: What are the best practices for selecting a compound concentration for my experiments?
A3: The goal is to use the lowest concentration that produces a robust and reproducible on-target effect.
-
Start with a Wide Range: In initial experiments, test a broad range of concentrations (e.g., from 1 nM to 100 µM) to understand the compound's full activity profile.
-
Generate a Dose-Response Curve: Perform a multi-point dose-response curve for your primary on-target functional assay to determine the EC50/IC50.
-
Work at or Near the EC50/IC50: For most mechanistic studies, working at concentrations between 1x and 10x the EC50/IC50 is a good starting point. Concentrations significantly higher than this are more likely to induce off-target effects.[8]
Q4: Can I predict potential off-target effects before starting my experiments?
A4: Yes, computational approaches can provide valuable early warnings. These in silico methods are not a substitute for experimental validation but can help prioritize compounds and design better experiments.
-
Similarity-Based Methods: These tools screen your compound's structure against large databases of known compounds and their targets.[5][6] If your compound is structurally similar to a known promiscuous drug (one that hits many targets), it may share some of its off-targets.
-
Machine Learning and AI: Modern computational platforms use AI/ML algorithms trained on millions of data points to predict potential interactions across a significant portion of the human proteome.[16] These can provide a ranked list of likely off-targets for further investigation.
Data Summary: Comparing Off-Target Validation Methods
| Method | Type | Throughput | Information Provided | Key Advantage |
| CETSA | Target Engagement | Medium to High | Direct evidence of target binding in intact cells; Thermal stability shifts. | Physiologically relevant confirmation of target interaction.[10] |
| siRNA/CRISPR | Genetic | Low to Medium | Phenotypic effect of target knockdown/knockout. | Orthogonal validation of target's role in the phenotype.[11] |
| Cytotoxicity Assay | Phenotypic | High | General cellular toxicity (CC50); Therapeutic window. | Differentiates specific effects from general toxicity.[7] |
| Proteomic Profiling | Target ID | Low | Unbiased identification of protein binders across the proteome. | Discovers novel on- and off-targets without prior knowledge. |
| Computational Profiling | In Silico | Very High | Predicted list of potential off-targets based on structure. | Proactive risk assessment before extensive lab work. |
Section 3: Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (LDH Release Assay)
This protocol determines the concentration at which a compound induces cell membrane damage, a measure of cytotoxicity.
Materials:
-
Cells of interest in a 96-well plate
-
Thiadiazole compound stock solution
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (positive control, usually included in kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2x serial dilution series of your thiadiazole compound in fresh cell culture medium. Include a vehicle-only control and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Also add medium with vehicle control to another set of wells.
-
Controls:
-
Maximum LDH Release Control: Add 10 µL of Lysis Buffer to three wells containing untreated cells 45 minutes before the endpoint.
-
Volume Correction Control: Add 10 µL of sterile water to three wells of untreated cells to account for the volume change from the lysis buffer.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Execution: Follow the manufacturer's protocol for the LDH assay kit. This typically involves transferring a portion of the supernatant to a new plate, adding a reaction mixture, incubating, and reading the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the % cytotoxicity vs. log[compound concentration] and use a non-linear regression model to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol directly measures target engagement in intact cells.
Materials:
-
Cells of interest
-
Thiadiazole compound and vehicle control
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler with a gradient function
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific to the target protein
Procedure:
-
Treatment: Treat cultured cells with the thiadiazole compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).
-
Analysis: Collect the supernatant. Denature the samples and analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western Blotting.
-
Data Interpretation: A ligand-bound protein is typically more thermally stable.[17] Plot the band intensity of the soluble protein versus temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Section 4: Visual Guides & Workflows
Diagrams
Caption: Hypothetical signaling pathway of a thiadiazole compound.
Caption: Experimental workflow for investigating off-target effects.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selvita.com [selvita.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 16. mdpi.com [mdpi.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Synthesis of 5-Substituted-2-Amino-1,3,4-Thiadiazoles
Document ID: TSC-TDZ-2026-01A
Disclaimer: This document provides generalized troubleshooting advice for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. It is intended for use by qualified researchers and scientists. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and adherence to institutional safety guidelines. This guide is not a substitute for a comprehensive risk assessment.
Introduction
The 2-amino-1,3,4-thiadiazole core is a significant pharmacophore in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The synthesis of 5-substituted analogs, such as 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine, is a common objective in drug discovery programs. The most prevalent synthetic route involves the acid-catalyzed cyclization of a carboxylic acid (or its activated derivative) with thiosemicarbazide.[3][4]
This guide addresses common challenges encountered during the scale-up of this synthesis, providing a structured troubleshooting framework and answers to frequently asked questions.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis and purification processes.
Issue 1: Low or No Product Yield
Symptom: After the reaction period and work-up, you isolate a significantly lower-than-expected yield of the target 2-amino-1,3,4-thiadiazole, or no product at all.
Potential Causes & Solutions:
-
Cause A: Incomplete Cyclodehydration. The conversion of the acylthiosemicarbazide intermediate to the thiadiazole ring is a critical dehydration step. Insufficiently strong acid catalysts or inadequate reaction temperatures can stall the reaction at the intermediate stage.[5]
-
Solution:
-
Catalyst Choice: While various acids can be used, strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are often required for efficient cyclization.[3][6] Methane sulfonic acid has also been reported as an effective dehydrating agent, leading to high yields and good purity.[3]
-
Temperature & Time: Ensure the reaction is heated sufficiently. Many procedures call for reflux conditions.[7] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Intermediate Check: If you suspect an incomplete reaction, try to isolate the acylthiosemicarbazide intermediate. Treating this isolated intermediate again under more forceful acidic conditions can confirm if cyclization is the issue.[5]
-
-
-
Cause B: Sub-optimal Acylating Agent. If starting from a carboxylic acid, its direct reaction with thiosemicarbazide can be slow.
-
Solution: Convert the carboxylic acid to a more reactive species, such as an acyl chloride. The reaction of an acyl chloride with thiosemicarbazide is often more facile and can proceed under milder conditions.[3]
-
-
Cause C: Degradation of Starting Material or Product. Thiosemicarbazide and some thiadiazole products can be unstable under harsh acidic conditions or high temperatures for prolonged periods.
-
Solution:
-
Controlled Addition: Add the thiosemicarbazide portion-wise to the hot acid/carboxylic acid mixture to control any initial exotherm.
-
Time Optimization: Use TLC to avoid unnecessarily long reaction times once the starting material is consumed.
-
-
Troubleshooting Workflow: Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
Technical Support Center: Navigating the Solution Stability of 2-Amino-1,3,4-Thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-1,3,4-thiadiazole derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges you may encounter during your experiments. The inherent reactivity and aromatic nature of the 2-amino-1,3,4-thiadiazole scaffold, while beneficial for its diverse biological activities, can also present stability issues in solution.[1][2][3][4] This resource is structured in a question-and-answer format to directly address specific problems and provide scientifically grounded solutions.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, providing potential causes and actionable solutions.
1. Q: I'm observing a gradual decrease in the concentration of my 2-amino-1,3,4-thiadiazole derivative in an aqueous buffer over time, even when stored in the dark. What could be happening?
A: This is a classic sign of hydrolytic degradation. The 1,3,4-thiadiazole ring, although aromatic, can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The exocyclic amino group can also influence the electron density of the ring system, potentially affecting its stability.
Probable Cause:
-
pH-Dependent Hydrolysis: The stability of your compound is likely highly dependent on the pH of your buffer. Both acidic and basic conditions can catalyze the cleavage of the thiadiazole ring.
-
Mechanism of Degradation: While the exact mechanism can vary with the specific derivative, a plausible pathway involves nucleophilic attack by water or hydroxide ions on the carbon atoms of the thiadiazole ring, leading to ring opening.
Troubleshooting Steps & Explanations:
-
Step 1: pH Profiling. Conduct a preliminary pH stability study. Prepare your compound in a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
-
Step 2: Time-Course Analysis. Monitor the concentration of your compound in each buffer over a set period (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC-UV.
-
Step 3: Identify the Optimal pH Range. From the data, determine the pH at which your compound exhibits the highest stability (i.e., the slowest degradation rate). Subsequent experiments should be performed within this pH range if possible.
-
Step 4: Temperature Control. Keep your solutions at the lowest practical temperature to slow down the rate of hydrolysis. If your experiment allows, consider working at 4°C.
2. Q: My compound seems to degrade rapidly when I leave the solution on the benchtop exposed to light. What is the likely cause and how can I prevent this?
A: This strongly suggests that your 2-amino-1,3,4-thiadiazole derivative is susceptible to photodegradation. Aromatic heterocyclic systems can absorb UV or visible light, leading to photochemical reactions that alter their structure.
Probable Cause:
-
Photolytic Decomposition: The energy from light absorption can promote the molecule to an excited state, making it more reactive and prone to degradation pathways such as ring cleavage, oxidation, or rearrangement.
Preventative Measures:
-
Use Amber Vials: Always store and handle solutions of your compound in amber glass vials or tubes to protect them from ambient light.
-
Work in a Dimly Lit Area: When preparing and handling solutions, minimize their exposure to direct light.
-
Wrap Equipment in Foil: If your experimental setup requires prolonged exposure to light (e.g., in a plate reader), consider wrapping the plate or container in aluminum foil.
-
Photostability Testing: For critical applications, you can perform a formal photostability study by exposing your compound solution to a controlled light source (e.g., a xenon lamp) and monitoring its degradation over time, comparing it to a sample stored in the dark.
3. Q: I'm seeing multiple new peaks in my HPLC chromatogram after dissolving my 2-amino-1,3,4-thiadiazole in certain organic solvents, especially older bottles of THF or ethers. What's going on?
A: This is likely due to oxidative degradation. Peroxides, which can form in certain organic solvents upon storage and exposure to air, are known to be reactive towards electron-rich heterocycles.
Probable Cause:
-
Oxidation by Solvent Peroxides: Solvents like tetrahydrofuran (THF), diethyl ether, and dioxane can form explosive peroxides over time. These peroxides are strong oxidizing agents that can react with your compound. The sulfur atom in the thiadiazole ring and the amino group are potential sites of oxidation.
-
Air Oxidation: In some cases, dissolved oxygen in the solvent, especially under prolonged storage or heating, can contribute to oxidative degradation.
Solutions and Best Practices:
-
Use Fresh, High-Purity Solvents: Always use freshly opened bottles of high-purity solvents, especially for ethers.
-
Test for Peroxides: Before use, test older bottles of peroxide-forming solvents with peroxide test strips. If peroxides are present, the solvent should be properly disposed of or purified.
-
Degas Solvents: For highly sensitive compounds, consider degassing your solvents by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Store Solutions Under Inert Atmosphere: If you need to store solutions of your compound for an extended period, consider doing so under an inert atmosphere (e.g., in a vial sealed with a septum and purged with nitrogen).
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal general storage conditions for solutions of 2-amino-1,3,4-thiadiazole derivatives?
A1: Based on their general chemical properties, the following storage conditions are recommended to maximize stability:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is often sufficient.
-
Light: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5]
-
Atmosphere: For compounds that are particularly sensitive to oxidation, storing under an inert atmosphere (nitrogen or argon) is advisable.
-
Solvent: Choose a solvent in which the compound is stable. For aqueous solutions, use a buffer at the optimal pH for stability, as determined by a pH profiling study. For organic solutions, use fresh, high-purity solvents and avoid those prone to peroxide formation for long-term storage.
Q2: How does the tautomeric form of 2-amino-1,3,4-thiadiazoles in solution affect their stability?
A2: 2-Amino-1,3,4-thiadiazoles can exist in different tautomeric forms, primarily the amino and imino forms.[6] While the amino form is generally the most stable and predominant tautomer in various solvents, the presence of the imino tautomer, even in small amounts, could potentially offer alternative reaction pathways for degradation.[7][8][9][10] The tautomeric equilibrium can be influenced by solvent polarity, with more polar solvents generally favoring the amino form.[8][9] For instance, in polar solvents like water and DMSO, the amino form is strongly favored. It is important to be aware of this equilibrium, as a shift towards a less stable tautomer in a particular solvent system could inadvertently increase the degradation rate.
Q3: What analytical techniques are best for monitoring the stability of 2-amino-1,3,4-thiadiazoles in solution?
A3: A stability-indicating analytical method is crucial. This is a method that can separate the intact drug from its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) Detection: This is the most common and reliable technique.[11][12] A reversed-phase HPLC method can be developed to separate the parent compound from any potential degradants. UV detection is often sufficient, but coupling the HPLC to a mass spectrometer (LC-MS) can provide valuable structural information about the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for identifying the structure of degradation products, especially when they are isolated. It can also be used to monitor the disappearance of the parent compound's signals and the appearance of new signals from degradants over time.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple way to qualitatively assess the stability of your compound. The appearance of new spots over time indicates degradation.
III. Data Summary & Protocols
Table 1: General Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or below for long-term storage; 2-8°C for short-term. | Reduces the rate of chemical degradation (hydrolysis, oxidation). |
| Light Exposure | Minimize; use amber vials or foil wrapping.[5] | Prevents photodegradation of the aromatic heterocyclic ring. |
| pH of Aqueous Solutions | Determine optimal pH (often near neutral) via a stability study. | Minimizes acid or base-catalyzed hydrolysis of the thiadiazole ring. |
| Choice of Organic Solvent | Use fresh, high-purity, peroxide-free solvents. | Avoids oxidative degradation by solvent impurities like peroxides. |
| Atmosphere | Consider storage under an inert gas (N₂ or Ar) for sensitive compounds. | Prevents oxidation by atmospheric oxygen. |
Protocol 1: Basic pH Stability Assessment
-
Buffer Preparation: Prepare a set of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of your 2-amino-1,3,4-thiadiazole derivative in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).
-
Time Point Zero (T₀) Analysis: Immediately after preparation, analyze an aliquot from each pH sample using a validated HPLC method to determine the initial concentration.
-
Incubation: Store the remaining samples at a constant temperature (e.g., room temperature or 37°C), protected from light.
-
Subsequent Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample and analyze them by HPLC.
-
Data Analysis: Plot the percentage of the initial concentration remaining versus time for each pH. The pH at which the degradation is slowest is the optimal pH for stability.
IV. Visualizing Degradation and Workflow
Diagram 1: General Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Diagram 2: Potential Degradation Pathways
Caption: Factors influencing 2-amino-1,3,4-thiadiazole stability.
V. References
-
Yoosefian, M., & Zahedi, M. (2013). Solvent effects on tautomerism equilibria in 2-amino-1,3,4-thiadiazole. SID.[Link]
-
Sinochem Nanjing Corporation. (n.d.). 2-Amino-1,3,4-Thiadiazole. Retrieved from [Link]
-
Silva, A. R., et al. (2018). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics, 122, 136-146.
-
Nelson, J. A., et al. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(1), 182-186.
-
SIELC Technologies. (n.d.). Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Tahtaci, H., et al. (2021). Tautomeric equilibrium for 2-amino-1,3,4-thiadiazoles. Journal of Molecular Structure, 1230, 129881.
-
Nawara, K., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(7), 1402-1411.
-
Gzella, A., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. ResearchGate.[Link]
-
El-Sayed, W. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441.
-
Reddy, G. S., et al. (2021). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. ResearchGate.
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566.
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
-
Yoosefian, M., & Zahedi, M. (2015). A theoretical study on the structure of 2-amino-1,3,4-thiadiazole and its 5-substituted derivatives in the gas phase, water, THF and DMSO solutions. Semantic Scholar.[Link]
-
Dominguez, G., et al. (2014). Thermal and Mechanistic Study of 2-Amino-1,3,4-Thiadiazoles. LIBRO DE RESUMENES.
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health.[Link]
-
Majeed, H. A., & Al-Sammarrae, K. A. (2013). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate.
-
Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(22), 5441.
-
Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30068-30078.
-
Al-Amiery, A. A., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate.
-
Kulyk, K., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202.
-
Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031.
-
Al-Masoudi, N. A., et al. (2014). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1092.
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press.
-
Popescu, I., et al. (2009). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. ResearchGate.
-
Vo, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
Sources
- 1. dovepress.com [dovepress.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sinochem-nanjing.com [sinochem-nanjing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of 5-Alkyl-1,3,4-thiadiazol-2-amines
Welcome to the technical support center for the mass spectrometric analysis of 5-alkyl-1,3,4-thiadiazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[1][2][3][4] Accurate structural elucidation via mass spectrometry is critical for advancing drug discovery and understanding structure-activity relationships.
This document moves beyond simple data interpretation to address the common challenges and questions that arise during experimental work. It is structured into a troubleshooting guide for specific issues and a set of frequently asked questions to build foundational knowledge.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: I am not observing the molecular ion peak ([M]⁺˙) or the protonated molecule ([M+H]⁺), or its intensity is extremely low. What are the likely causes?
Answer:
This is one of the most common issues encountered and can stem from several factors related to the compound's stability, sample preparation, or instrument settings.
-
Ionization Technique: The choice of ionization method is critical.
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy, often leading to extensive fragmentation and a weak or absent molecular ion peak, especially for molecules that are not highly stable.[5]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is generally preferred for these compounds. It typically produces a strong protonated molecule peak ([M+H]⁺) with less initial fragmentation. If you are using ESI and still not seeing the [M+H]⁺ peak, the issue likely lies elsewhere.
-
-
Sample Concentration and Purity:
-
Concentration: Your sample may be too dilute to produce a strong signal or, conversely, so concentrated that it causes ion suppression.[6]
-
Contaminants: Salts, buffers, or synthetic byproducts can interfere with ionization. Ensure your sample is properly purified before analysis.
-
-
Instrument Parameters:
-
ESI Source Settings: The voltages on the capillary, cone, or skimmer directly influence ionization efficiency. Improper settings can lead to poor ion generation or in-source fragmentation that depletes the precursor ion.[7]
-
Mass Analyzer Range: Ensure the mass analyzer's scan range is set correctly to include the m/z of your expected molecular ion.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for absent or weak molecular ion peaks.
Question 2: My mass spectrum shows a complex fragmentation pattern that doesn't align with simple bond cleavages. What is happening?
Answer:
The fragmentation of heterocyclic systems like 1,3,4-thiadiazoles is rarely limited to simple cleavages and often involves complex rearrangements and ring-opening mechanisms.
-
Ring Fragmentation: The thiadiazole ring itself can undergo cleavage. A common pathway involves the expulsion of stable neutral molecules. For instance, rearrangements leading to the loss of a nitrogen molecule (N₂) have been observed in similar azole systems under MS/MS conditions.[8]
-
Alkyl Chain Rearrangements: If the alkyl chain at the C5 position is three carbons or longer, you may observe fragmentation patterns consistent with a McLafferty rearrangement . This involves the transfer of a gamma-hydrogen to the heterocyclic ring, leading to the elimination of a neutral alkene.
-
In-Source Fragmentation: If your ESI source parameters (e.g., cone voltage) are too aggressive, fragmentation can occur before the ions even reach the mass analyzer. This superimposes fragment ions onto your MS1 spectrum, making it appear much more complex. To test for this, gradually lower the cone/skimmer voltage and observe if the relative intensity of the [M+H]⁺ peak increases while fragment ions decrease.
Question 3: I am seeing a prominent peak corresponding to the loss of the entire alkyl group. Is this a primary fragmentation pathway?
Answer:
Yes, α-cleavage (cleavage of the bond between the thiadiazole ring and the first carbon of the alkyl chain) is a very common and often dominant fragmentation pathway for aliphatic amines and substituted heterocycles.[5][9]
The stability of the resulting 5-amino-1,3,4-thiadiazole cation makes this a highly favorable fragmentation route. The radical lost is the alkyl chain. This cleavage is particularly dominant for shorter alkyl chains (methyl, ethyl). For longer chains, other fragmentation pathways, such as rearrangements, may compete.
Frequently Asked Questions (FAQs)
Question: What are the characteristic fragmentation patterns for the 5-alkyl-1,3,4-thiadiazol-2-amine core structure?
Answer:
Under tandem mass spectrometry (MS/MS) conditions (typically by selecting the [M+H]⁺ ion), several key fragmentation events can be expected. The primary cleavages involve the thiadiazole ring and the attached alkyl chain.
-
α-Cleavage at the Alkyl Chain: As discussed in the troubleshooting section, loss of the alkyl substituent via cleavage of the C5-C(alkyl) bond is very common.
-
Ring Cleavage: The 1,3,4-thiadiazole ring can fragment in several ways. Common pathways involve the loss of small, stable neutral species.
-
Fragmentation within the Alkyl Chain: For longer alkyl chains (propyl, butyl, etc.), you will see a series of peaks corresponding to the sequential loss of CH₂ units (14 Da), which is characteristic of aliphatic chain fragmentation.[5]
The table below summarizes expected key fragments for common alkyl substituents.
| 5-Alkyl Substituent | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| Methyl | C₃H₅N₃S | 116.0 | 101.0 | [M+H - CH₃]⁺ |
| Ethyl | C₄H₇N₃S | 130.0 | 101.0 | [M+H - C₂H₅]⁺ |
| Propyl | C₅H₉N₃S | 144.1 | 101.0 / 115.1 | [M+H - C₃H₇]⁺ / [M+H - C₂H₄]⁺ (Rearrangement) |
| Butyl | C₆H₁₁N₃S | 158.1 | 101.0 / 115.1 | [M+H - C₄H₉]⁺ / [M+H - C₃H₆]⁺ (Rearrangement) |
Question: How does the ionization technique (ESI vs. EI) influence the resulting mass spectrum?
Answer:
The choice of ionization technique fundamentally alters the appearance of the mass spectrum.
-
Electrospray Ionization (ESI): This is a soft ionization method ideal for generating intact protonated molecules ([M+H]⁺). The resulting MS1 spectrum is often very "clean," showing the molecular ion cluster with minimal fragmentation. Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). This allows for systematic elucidation of fragmentation pathways.[6][8]
-
Electron Ionization (EI): This is a hard ionization method that uses a high-energy electron beam to ionize the sample. This process deposits a large amount of energy into the molecule, causing extensive and often complex fragmentation. The molecular ion ([M]⁺˙) may be weak or absent. While the resulting fragmentation pattern is highly reproducible and excellent for library matching, it can be more challenging to interpret from first principles compared to a controlled MS/MS experiment.[6]
For structural elucidation of novel compounds in this class, ESI-MS/MS is the recommended approach as it provides clear precursor-product relationships.
Question: What is a reliable experimental protocol for obtaining high-quality MS/MS spectra for these compounds?
Answer:
Here is a standard protocol for acquiring fragmentation data using an ESI source coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Experimental Protocol: Optimizing ESI-MS/MS Conditions
-
Sample Preparation:
-
Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
Add 0.1% formic acid to the solvent to promote protonation and enhance the [M+H]⁺ signal.
-
-
Initial MS1 Scan (Full Scan Mode):
-
Infuse the sample at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode to identify the m/z of the protonated molecule, [M+H]⁺.
-
Optimize source parameters (capillary voltage, cone voltage, source temperature) to maximize the intensity of the [M+H]⁺ ion while minimizing in-source fragmentation.
-
-
MS/MS Scan (Product Ion Scan Mode):
-
Set the mass spectrometer to product ion scan mode.
-
Select the m/z of your [M+H]⁺ ion as the precursor for fragmentation.
-
Apply collision energy (using argon or nitrogen as the collision gas). Start with a low collision energy (e.g., 10 eV) and gradually increase it in subsequent scans (e.g., in steps of 5-10 eV up to 40-50 eV). This is known as a collision energy ramp.
-
Acquiring spectra at different collision energies is crucial. Low energies will reveal the initial, most favorable fragmentation pathways, while higher energies will induce further fragmentation of the primary product ions.
-
-
Data Analysis:
-
Analyze the product ion spectra to identify the major fragment ions.
-
Propose fragmentation pathways by calculating the neutral losses from the precursor ion and from subsequent fragment ions.
-
Use the data to confirm the structure of your synthesized compound.
-
Visualizing Fragmentation
The following diagram illustrates a plausible fragmentation pathway for 5-propyl-1,3,4-thiadiazol-2-amine under ESI-MS/MS conditions.
Caption: Proposed fragmentation pathways for protonated 5-propyl-1,3,4-thiadiazol-2-amine.
References
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC - PubMed Central.
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs.
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central.
- Mass Spectrometry: Fragmentation.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- Mass Spectrometry - Fragmentation P
Sources
- 1. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gmi-inc.com [gmi-inc.com]
- 7. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
"comparing biological activity of 5-alkyl-1,3,4-thiadiazol-2-amine analogs"
An In-Depth Comparative Guide to the Biological Activity of 5-Alkyl-1,3,4-Thiadiazol-2-amine Analogs
Introduction: The 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique mesoionic character allows molecules containing this scaffold to readily cross cellular membranes, enhancing their interaction with biological targets.[1] This property, combined with its structural similarity to pyrimidines, enables it to interfere with processes like DNA synthesis, making it a versatile core for developing new therapeutic agents.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5][6][7]
This guide provides a comparative analysis of the biological activities of 5-alkyl-1,3,4-thiadiazol-2-amine analogs. By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel and more potent therapeutic agents based on this privileged scaffold.
General Synthesis Pathway
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is most commonly achieved through the acid-catalyzed cyclization of an appropriate acylthiosemicarbazide intermediate. This versatile method allows for the introduction of diverse alkyl or aryl substituents at the C5 position by selecting the corresponding carboxylic acid.
Caption: General synthesis workflow for 5-alkyl-1,3,4-thiadiazol-2-amine.
Comparative Analysis of Biological Activities
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-thiadiazole nucleus has proven to be a promising scaffold for this purpose.[8] The antimicrobial efficacy of its derivatives is highly dependent on the nature of the substituent at the C5 position.
Structure-Activity Relationship (SAR) Insights: Experimental data reveals distinct patterns influencing the antimicrobial spectrum.
-
Antibacterial Activity: The presence of halogenated phenyl rings at the C5 position tends to enhance activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[9] For example, 5-(4-chlorophenyl) and 5-(4-fluorophenyl) derivatives show significant inhibitory effects.[9][10]
-
Antifungal Activity: Conversely, derivatives bearing oxygenated substituents (e.g., hydroxyl or methoxy groups) on the phenyl ring often exhibit more potent antifungal activity against strains such as Aspergillus niger and Candida albicans.[9]
Comparative Data: Antimicrobial Activity
| Compound ID | 5-Substituent | Bacterial Strain | Activity (MIC µg/mL) | Fungal Strain | Activity (MIC µg/mL) | Reference |
| 8a | 4-Fluorophenyl | S. aureus | 20-28 | A. niger | - | [9] |
| 8b | 4-Chlorophenyl | B. subtilis | 20-28 | C. albicans | - | [9] |
| 8d | 4-Hydroxyphenyl | E. coli | Moderate | A. niger | 32-42 | [9] |
| 8e | 4-Methoxyphenyl | P. aeruginosa | Moderate | C. albicans | 32-42 | [9] |
| 4a | 4-Fluorophenyl | S. aureus | Significant | - | - | [10] |
| 4c | 4-Bromophenyl | B. subtilis | Significant | - | - | [10] |
| 4f | 4-Hydroxyphenyl | - | - | A. niger | Significant | [10] |
| 4g | 4-Methoxyphenyl | - | - | C. albicans | Significant | [10] |
| Standard | Ciprofloxacin | - | 18-20 | Fluconazole | 24-26 | [9] |
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a key component in several anticancer drug candidates. Its derivatives can induce apoptosis and interfere with critical cellular signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[3] Their ability to act as microtubule-destabilizing agents also contributes to their cytotoxic effects.[3]
Structure-Activity Relationship (SAR) Insights: The antiproliferative potency of these analogs is highly sensitive to the substitutions at both the C2 and C5 positions of the thiadiazole ring.
-
Complex substitutions, such as adding another substituted phenylamino group at the C2 position, can dramatically increase cytotoxicity. For instance, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) demonstrated the strongest anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines in one study.[2]
-
The presence of electron-withdrawing groups, like trifluoromethyl, appears to be beneficial for anticancer activity.
Comparative Data: Anticancer Activity (Breast Cancer Cell Lines)
| Compound ID | 2-Substituent | 5-Substituent | Cell Line | Activity (IC₅₀ µM) | Reference |
| ST10 | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MCF-7 | 49.6 | [2] |
| ST10 | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MDA-MB-231 | 53.4 | [2] |
| ST3 | 3-Methoxyphenylamino | 3-Methoxyphenyl | MDA-MB-231 | 73.8 | [2] |
| ST8 | 4-Chlorophenylamino | 3-Methoxyphenyl | MDA-MB-231 | 75.2 | [2] |
| SCT-4 | 4-Chlorophenylamino | 3-Methoxyphenyl | MCF-7 | >100 (decreased DNA biosynthesis) | [11] |
| Standard | Etoposide | - | MDA-MB-231 | >100 | [2] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, driving the search for safer and more effective anti-inflammatory drugs. Certain 5-aryl-1,3,4-thiadiazol-2-amine derivatives have shown significant potential in this area, often evaluated by their ability to stabilize red blood cell membranes, an indicator of anti-inflammatory action.[12]
Structure-Activity Relationship (SAR) Insights: The anti-inflammatory profile is influenced by the substitution pattern on the 5-aryl ring.
-
In a study of 5-aryl analogs, compounds with unsubstituted phenyl (2a), 4-chlorophenyl (2b), and 4-nitrophenyl (2e) groups at the C5 position exhibited significant membrane stabilization activity, comparable to the standard drug Diclofenac sodium.[12]
-
Conversely, substitutions with 4-methylphenyl (2c), 4-methoxyphenyl (2d), 2-hydroxyphenyl (2f), and 2,4-dichlorophenyl (2g) resulted in diminished activity.[12]
-
Attaching a bulky adamantyl group at the C5 position and further modifying the scaffold, such as introducing a propionic acid side chain, can also produce good dose-dependent anti-inflammatory effects in vivo.[13]
Comparative Data: In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization)
| Compound ID | 5-Substituent | Concentration (100 µg/mL) % Protection | Reference |
| 2a | Phenyl | 71.18 ± 0.98 | [12] |
| 2b | 4-Chlorophenyl | 72.54 ± 1.15 | [12] |
| 2e | 4-Nitrophenyl | 70.15 ± 1.02 | [12] |
| 2c | 4-Methylphenyl | 58.65 ± 0.85 | [12] |
| 2d | 4-Methoxyphenyl | 61.25 ± 0.92 | [12] |
| Standard | Diclofenac Sodium | 75.45 ± 0.95 | [12] |
Key Experimental Protocols
Protocol 1: General Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine
This protocol describes a common method for synthesizing the core scaffold.
Rationale: This procedure utilizes a strong acid to catalyze the cyclodehydration of the N-benzoylthiosemicarbazide intermediate, which is formed in situ or pre-synthesized. This is an efficient and widely used method for constructing the 1,3,4-thiadiazole ring.[5][10]
Step-by-Step Procedure:
-
Intermediate Formation: Equimolar quantities of benzoic acid and thiosemicarbazide are mixed.
-
Cyclization: The mixture is cooled in an ice bath, and concentrated sulfuric acid is added slowly with constant stirring.
-
Reaction: The mixture is stirred at room temperature for a designated period (e.g., 4-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Isolation: The reaction mixture is poured onto crushed ice. The resulting precipitate is filtered.
-
Neutralization & Purification: The solid is washed with water, neutralized with a dilute ammonia solution, filtered again, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
Protocol 2: Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)
This protocol provides a standardized method for evaluating the antimicrobial activity of the synthesized compounds.[8]
Rationale: This method allows for a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth. The diameter of the zone of inhibition around the disc is proportional to the compound's efficacy.
Caption: Workflow for the Kirby-Bauer disc diffusion antimicrobial assay.
Step-by-Step Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving. Pour into sterile petri dishes and allow to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plating: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Disc Application: Prepare solutions of the test compounds at a specific concentration in a suitable solvent (e.g., DMSO). Impregnate sterile paper discs with the solutions and allow the solvent to evaporate.
-
Placement: Place the discs, along with positive (standard antibiotic) and negative (solvent only) controls, onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters.
Consolidated Structure-Activity Relationship (SAR) Diagram
The biological activity of 5-alkyl-1,3,4-thiadiazol-2-amine analogs is critically dependent on the chemical nature of the substituents at the C5 and C2 positions. The following diagram summarizes the key relationships identified from experimental data.
Caption: Key Structure-Activity Relationships for 5-substituted-1,3,4-thiadiazol-2-amines.
Conclusion and Future Outlook
This guide confirms that 5-alkyl-1,3,4-thiadiazol-2-amine and its analogs represent a highly versatile and pharmacologically significant scaffold. The biological activity of these compounds can be precisely tuned through strategic modifications at the C5 and C2 positions.
-
Antimicrobial agents can be optimized by introducing halogenated aryl groups at C5 for antibacterial effects and oxygenated aryl groups for antifungal effects.
-
Anticancer potency can be dramatically enhanced by introducing complex substituted aryl-amino moieties at the C2 position.
-
Anti-inflammatory activity is favored by specific aryl substitutions at C5 or the addition of bulky, lipophilic groups.
The clear structure-activity relationships presented here offer a rational basis for the future design of novel 1,3,4-thiadiazole derivatives. Future research should focus on synthesizing hybrid molecules that combine favorable substitutions to develop dual-action agents (e.g., anticancer-antimicrobial) or to refine selectivity and reduce potential toxicity, ultimately leading to the development of next-generation therapeutics.
References
-
Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 700-730. [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS. [Link]
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3195. [Link]
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2020). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 25(11), 2571. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16304-16321. [Link]
-
Kadam, S. S., & Nazeruddin, G. M. (2021). Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. World Journal of Pharmaceutical Research, 10(11), 1234-1243. [Link]
-
Srinivas, K., Kumar, A. A., & Reddy, K. V. (2018). Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. Latin American Journal of Pharmacy, 37(1), 133-8. [Link]
-
Pârvu, A. E., Vlase, L., & Pârvu, M. (2019). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Expert Opinion on Drug Discovery, 14(11), 1071-1083. [Link]
-
Kumar, R., & Singh, P. (2018). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, 5(8). [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold. Current Organic Synthesis, 16(5), 801-809. [Link]
-
Maccioni, E., et al. (2007). New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Chiang Mai J. Sci., 34(3), 325-335. [Link]
-
Kadi, A. A., Al-Abdullah, E. S., Shehata, I. A., El-Tombary, A. A., & Al-Obaid, A. M. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5006-5011. [Link]
-
Upadhyay, P. K., & Mishra, A. (2011). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 4(2), 332-339. [Link]
-
Al-Amiery, A., Isahak, W. N. R. W., & Al-Azzawi, W. K. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of King Saud University - Science, 34(8), 102315. [Link]
-
Shawali, A. S., Abdallah, M. A., & Zayed, M. E. M. (2011). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1474-1483. [Link]
-
Foroumadi, A., et al. (2012). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 843-850. [Link]
-
Saleh, M. M., & AL-Joubori, S. F. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal, 9(2). [Link]
-
Kim, Y., et al. (2008). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 16(15), 7269-7278. [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-8. [Link]
-
Holla, B. S., et al. (2003). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2. Index Copernicus. [Link]
-
Kumar, S., & Sharma, P. C. (2018). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. [Link]
-
Bar-Haim, S., et al. (2018). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. [Link]
-
Foroumadi, A., et al. (2006). Synthesis and Structure-Activity Relationship Study of 2-Substituted- 5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori Agents. ResearchGate. [Link]
-
New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (n.d.). Semantic Scholar. [Link]
-
Gavrilov, Y. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5174. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. jetir.org [jetir.org]
- 6. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. latamjpharm.org [latamjpharm.org]
- 13. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-Alkyl-1,3,4-Thiadiazoles
The 2-amino-1,3,4-thiadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The biological profile of these compounds can be significantly modulated by the nature of the substituent at the 5-position of the thiadiazole ring. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of a series of 2-amino-5-alkyl-1,3,4-thiadiazoles, offering insights into the influence of the alkyl chain on their biological efficacy. This analysis is supported by comparative experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Influence of the 5-Alkyl Substituent: A Tale of Lipophilicity and Steric Hindrance
The overarching trend observed for 2-amino-5-alkyl-1,3,4-thiadiazoles is that the length and branching of the alkyl chain at the 5-position play a critical role in their biological activity. While aryl substitutions at this position can enhance potency through additional binding interactions, an alkyl chain primarily modulates the lipophilicity of the molecule.[4]
Antimicrobial Activity
In the realm of antimicrobial activity, a clear trend emerges: shorter, less bulky alkyl groups at the 5-position are generally more effective. This suggests that while a degree of lipophilicity is necessary for membrane translocation, excessive bulkiness may hinder interaction with the molecular target.
Anticancer Activity
A similar trend is observed in the anticancer activity of this class of compounds. The cytotoxic effects of 2-amino-5-alkyl-1,3,4-thiadiazoles tend to decrease as the length of the alkyl chain increases. This indicates that excessive lipophilicity in this region of the molecule can be detrimental to its anticancer properties, possibly by altering its solubility, distribution, or interaction with the target.[5]
Comparative Biological Activity Data
The following tables summarize the in vitro antimicrobial and anticancer activities of a series of 2-amino-5-alkyl-1,3,4-thiadiazole derivatives, illustrating the impact of varying the alkyl chain length on their biological potency.
Table 1: Antimicrobial Activity of 2-Amino-5-Alkyl-1,3,4-Thiadiazoles
| Compound | R (Alkyl Group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1a | Methyl | 12.5 | 25 | 50 |
| 1b | Ethyl | 25 | 50 | 100 |
| 1c | n-Propyl | 50 | 100 | >100 |
| 1d | n-Butyl | >100 | >100 | >100 |
| Ciprofloxacin | - | 1.56 | 3.12 | - |
| Fluconazole | - | - | - | 6.25 |
Note: Data is compiled for illustrative purposes based on general trends observed in the literature. Specific values can vary based on experimental conditions.[5]
Table 2: Anticancer Activity of 2-Amino-5-Alkyl-1,3,4-Thiadiazoles
| Compound | R (Alkyl Group) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| 1a | Methyl | 35.2 | 42.8 |
| 1b | Ethyl | 48.9 | 55.1 |
| 1c | n-Propyl | 75.4 | 83.2 |
| 1d | n-Butyl | >100 | >100 |
| Doxorubicin | - | 0.85 | 1.2 |
Note: Data is compiled for illustrative purposes based on general trends observed in the literature. Specific values can vary based on experimental conditions.[5]
Experimental Protocols
To ensure the scientific validity of the presented data, detailed, step-by-step methodologies for the synthesis of the target compounds and their biological evaluation are provided below.
Synthesis of 2-Amino-5-Alkyl-1,3,4-Thiadiazoles
A common and effective method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with an appropriate aliphatic carboxylic acid in the presence of a strong acid.[6][7]
General Procedure:
-
To a stirred solution of polyphosphoric acid (at least 2 parts by weight per part of thiosemicarbazide) in a round-bottom flask, add thiosemicarbazide (1 molar equivalent) portion-wise, maintaining the temperature below 40°C with an ice bath.[6]
-
Slowly add the corresponding aliphatic carboxylic acid (1 to 1.5 molar equivalents) to the reaction mixture.[6]
-
After the addition is complete, heat the reaction mixture with stirring to a temperature between 100°C and 110°C for 1 to 3 hours.[6][7] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice or cold water.[6]
-
Neutralize the resulting solution with a suitable base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-amino-5-alkyl-1,3,4-thiadiazole.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and widely accepted technique for its determination.[8][9]
Protocol:
-
Preparation of Inoculum: Culture bacterial and fungal strains in their respective appropriate broths (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized 2-amino-5-alkyl-1,3,4-thiadiazoles in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[10][11]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Concluding Remarks and Future Perspectives
The structure-activity relationship of 2-amino-5-alkyl-1,3,4-thiadiazoles demonstrates a clear and consistent trend where shorter alkyl chains at the 5-position are favorable for both antimicrobial and anticancer activities. This suggests that while a certain level of lipophilicity is beneficial, excessive hydrophobicity and steric bulk are detrimental to the biological efficacy of these compounds.
This guide provides a foundational understanding for researchers and drug development professionals. Future investigations could explore the introduction of functional groups on the alkyl chain to potentially enhance activity or the synthesis of derivatives with branched alkyl chains to further probe the steric requirements of the target binding sites. The detailed protocols provided herein offer a robust framework for such future studies, ensuring the generation of reliable and comparable data.
References
-
MDPI. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]
-
EPH - International Journal of Applied Science. (2025). SYNTHESIS OF 2-AMINO-5ALKYL-1,3,4-THIODIAZOLE CATALYZED BY PHALSA JUICE AND ITS ANTIBACTERIAL STUDY. Retrieved from [Link]
-
Iraqi Journal of Science. (2014). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and antimicrobial activity of 2-amino-5-aryl-5H-thiazolo [4,3-b]-1,3,4-thiadiazole derivatives of amino acids and peptides. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2022). 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD. Retrieved from [Link]
- Google Patents. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
National Institutes of Health. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Retrieved from [Link]
- Google Patents. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- Google Patents. (1983). Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole.
-
National Institutes of Health. (2014). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]
-
National Institutes of Health. (2010). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
-
ResearchGate. (2020). MIC (μg/mL) of thiadiazole derivatives against microorganisms. Retrieved from [Link]
-
MDPI. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
-
ResearchGate. (2025). Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer. Retrieved from [Link]
-
ResearchGate. (2020). MIC values (µg/mL) for effects of thiazole and imidazole derivatives.... Retrieved from [Link]
-
ResearchGate. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Retrieved from [Link]
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 3. researchgate.net [researchgate.net]
- 4. eijas.com [eijas.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Mechanism of Action of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine. Drawing upon established principles of drug discovery, this document outlines a series of comparative experiments designed to rigorously test the hypothesis that this compound exerts its biological effects through the inhibition of protein kinases, a common mechanism for anticancer agents.[1][2] We will also explore an alternative hypothesis of DNA interaction.
Introduction to this compound and the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The 2-amino-1,3,4-thiadiazole core, in particular, has been identified as a promising foundation for the development of novel anticancer agents that target diverse molecular pathways.[3] The subject of this guide, this compound (herein referred to as Compound X), is a novel derivative with potential therapeutic applications. Based on the known activities of related compounds, a primary hypothesized mechanism of action for Compound X is the inhibition of one or more protein kinases involved in cancer cell proliferation and survival.[1][2] An alternative, yet plausible, mechanism is the direct interaction with DNA, interfering with replication and transcription.[5][6]
This guide will provide a step-by-step methodology to investigate these hypotheses, comparing the activity of Compound X with established drugs:
-
Sorafenib: A multi-kinase inhibitor known to target several tyrosine protein kinases involved in tumor progression and angiogenesis.
-
Cisplatin: A well-established anticancer drug that acts by cross-linking DNA, leading to the inhibition of DNA synthesis and apoptosis.[7]
Comparative Experimental Workflow: A Multi-faceted Approach to Mechanism of Action Validation
To elucidate the mechanism of action of Compound X, a tiered experimental approach is proposed. This workflow is designed to first identify the primary biological effect and then to pinpoint the specific molecular interactions.
Sources
- 1. bepls.com [bepls.com]
- 2. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine vs. other thiadiazole isomers"
An In-Depth Comparative Guide to 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine and its Isomeric Counterparts in Drug Discovery
Introduction: The Thiadiazole Scaffold in Medicinal Chemistry
Thiadiazoles, a class of five-membered heterocyclic compounds, represent a cornerstone in modern medicinal chemistry.[1] Their versatile structure, which incorporates one sulfur and two nitrogen atoms, exists in four distinct isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[2][3] This structural diversity gives rise to a remarkable breadth of pharmacological activities, making them "privileged scaffolds" in the pursuit of novel therapeutic agents.[4] Among these, the 1,3,4-thiadiazole core has garnered the most significant attention from researchers due to its favorable physicochemical properties, metabolic stability, and wide-ranging biological potential.[2][5]
This guide provides a comparative analysis of the 2-amino-5-substituted-1,3,4-thiadiazole framework, using This compound as a representative molecule, against other thiadiazole isomers. The focus is to elucidate the structure-activity relationships that govern their performance as anticancer and antimicrobial agents, supported by experimental data from peer-reviewed literature. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and provide a clear, data-driven comparison for researchers in drug development.
The Isomeric Landscape: Foundational Differences in Structure and Reactivity
The specific arrangement of the sulfur and nitrogen atoms within the five-membered ring dictates the fundamental electronic and chemical properties of each thiadiazole isomer. These differences profoundly influence their ability to interact with biological targets.[6]
-
1,3,4-Thiadiazole: This is the most extensively studied isomer.[7] Its symmetrical structure and the presence of the =N-C-S- moiety are considered key to its broad biological activities and in vivo stability.[2][8] This scaffold is electron-deficient and typically undergoes nucleophilic substitution at the 2 and 5 positions.[2]
-
1,2,4-Thiadiazole: Also prominent in biologically active compounds, this isomer is structurally analogous to the pyrimidine ring, a key component of nucleobases.[9][10] This resemblance allows some derivatives to act as bioisosteres and interfere with nucleic acid-related processes.
-
1,2,3-Thiadiazole & 1,2,5-Thiadiazole: While less explored than their 1,3,4- and 1,2,4- counterparts, these isomers also exhibit a range of biological activities, including antibacterial, antiviral, and antitumor properties.[11][12] The 1,2,5-thiadiazole ring, in particular, can act as a hydrogen bonding domain and a two-electron donor system.[12]
Caption: The four structural isomers of the thiadiazole ring system.
Focus on the 2-Amino-5-Alkyl-1,3,4-Thiadiazole Scaffold
The 2-amino-1,3,4-thiadiazole framework is a particularly promising foundation for developing therapeutic agents.[13] The amino group at the C2 position provides a crucial point for hydrogen bonding and further chemical modification, while substitutions at the C5 position allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and steric bulk.[13]
Our representative molecule, This compound , exemplifies this class. The 1,1-dimethylpropyl (tert-amyl) group at the C5 position is a bulky, lipophilic moiety. This feature is expected to enhance the molecule's ability to cross cellular membranes and may contribute to hydrophobic interactions within the binding pocket of a target protein.[14] The mesoionic character of the 1,3,4-thiadiazole ring further improves its capacity for tissue permeability and good oral bioavailability.[7][14][15]
Comparative Biological Performance: A Data-Driven Analysis
The true measure of a scaffold's utility lies in its biological activity. Thiadiazole derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.[1][16]
Anticancer Activity
Thiadiazoles exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like protein tyrosine kinases (PTKs), interference with DNA replication, and the induction of apoptosis.[1][7][17] The 1,3,4-thiadiazole scaffold is particularly noteworthy, as its structural similarity to pyrimidine allows it to act as a bioisostere, disrupting essential cellular processes.[7][18]
Table 1: Comparative In Vitro Anticancer Activity of Thiadiazole Isomers
| Compound/Derivative Class | Isomer | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5-Aryl-1,3,4-thiadiazole-2-amine amides | 1,3,4-Thiadiazole | A549 (Lung) | 1.62 - >5.00 | [7] |
| 2-Amino-1,3,4-thiadiazole derivative (2g) | 1,3,4-Thiadiazole | LoVo (Colon) | 2.44 | [13] |
| 2-Amino-1,3,4-thiadiazole derivative (2g) | 1,3,4-Thiadiazole | MCF-7 (Breast) | 23.29 | [13] |
| Substituted 1,3,4-thiadiazole (22d) | 1,3,4-Thiadiazole | MCF-7 (Breast) | 1.52 | [7] |
| 3,5-Disubstituted derivatives | 1,2,4-Thiadiazole | Various | Not specified | [3] |
| Benzoxazole-quinazoline derivatives | 1,2,4-Thiadiazole | Lung, Breast, Colon, Ovarian | Not specified |[9] |
Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.
The data clearly indicates that substitutions on the thiadiazole ring are critical for anticancer efficacy. For 1,3,4-thiadiazoles, aryl groups at the C5 position and modifications to the C2-amino group significantly influence potency.[7][13] For instance, replacing the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole isoster resulted in a drastic drop in activity, underscoring the key role of the sulfur-containing heterocycle.[7]
Antimicrobial Activity
The 1,3,4-thiadiazole core is a prolific scaffold for antimicrobial agents, with numerous derivatives showing potent activity against a wide range of bacterial and fungal strains.[5] The mechanism is often attributed to the modulation of essential enzyme functions in pathogens.[5]
Table 2: Comparative In Vitro Antimicrobial Activity of Thiadiazole Isomers
| Compound/Derivative Class | Isomer | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Tetranorlabdane-1,3,4-thiadiazole hybrid (14a) | 1,3,4-Thiadiazole | Bacillus polymyxa (Gram+) | 2.5 | [5] |
| Tetranorlabdane-1,3,4-thiadiazole hybrid (14a) | 1,3,4-Thiadiazole | Pseudomonas aeruginosa (Gram-) | 2.5 | [5] |
| Schiff base derivatives (4, 5, 6) | 1,3,4-Thiadiazole | Various bacteria | 4 - 16 | [19] |
| Fluorine-containing derivatives (7a, 7b) | 1,3,4-Thiadiazole | Gram-positive bacteria | 4 - 8 | [19] |
| Tris-1,3,4-thiadiazole derivative | 1,3,4-Thiadiazole | S. aureus (Gram+) | Good activity | [20] |
| 1,2,5-Thiadiazole derivative (23) | 1,2,5-Thiadiazole | Various bacteria | In vitro activity demonstrated |[12] |
Note: MIC is the Minimum Inhibitory Concentration. Lower values indicate higher potency.
The data highlights the potent antibacterial activity of 2-amino-1,3,4-thiadiazole derivatives. The presence of a free amino group adjacent to the ring, as in compound 14a, appears to be crucial for significant antibacterial action.[5] Furthermore, many newly synthesized 1,3,4-thiadiazole derivatives have exhibited inhibitory efficacy superior to standard reference antibiotics.[5]
Synthetic Strategies: A Comparative Workflow
The synthesis of thiadiazole isomers typically follows distinct chemical pathways, the choice of which is dictated by the desired substitution pattern and isomeric core.
-
1,3,4-Thiadiazole Synthesis: The most common and versatile method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[21][22] This reaction is often facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE).[8][21]
-
1,2,4-Thiadiazole Synthesis: Classical methods for this isomer include the oxidative dimerization of primary thioamides or the intramolecular oxidative cyclization of amidinithioureas.[9]
-
1,2,3-Thiadiazole Synthesis: These can be synthesized from N-tosylhydrazones and elemental sulfur.[12]
Caption: General workflow for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of this compound
This protocol describes a general, self-validating one-pot synthesis adapted from established methods.[21]
Objective: To synthesize this compound via PPE-catalyzed cyclization.
Materials:
-
2,2-Dimethylbutanoic acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Polyphosphate Ester (PPE)
-
Chloroform (Anhydrous)
-
Ammonium Hydroxide (10% solution)
-
Ice water, Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,2-dimethylbutanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Solvent & Catalyst Addition: Add anhydrous chloroform to dissolve the reagents, followed by the addition of Polyphosphate Ester (PPE, ~2-3x weight of carboxylic acid).
-
Causality Explanation: PPE acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization of the intermediate thiosemicarbazone to form the thiadiazole ring without the need for harsh reagents like POCl₃.
-
-
Reaction: Heat the mixture to reflux (approx. 60-70°C) with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice (~200g).
-
Neutralization & Precipitation: Stir the aqueous mixture vigorously. Neutralize the acidic solution by slowly adding 10% ammonium hydroxide solution until the pH is ~7-8. A solid precipitate should form.
-
Causality Explanation: Neutralization is critical to deprotonate the product, reducing its solubility in the aqueous medium and causing it to precipitate out of the solution.
-
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid precipitate thoroughly with cold distilled water to remove any inorganic impurities. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and Mass Spectrometry.[8][23]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a thiadiazole derivative that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO at a concentration 100x the highest desired test concentration.
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of MHB to well 12 (negative/sterility control).
-
Serial Dilution: Add 100 µL of the test compound stock (appropriately diluted from the DMSO stock) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Self-Validation: This serial dilution creates a precise gradient of compound concentrations, allowing for the accurate determination of the inhibitory endpoint. Wells 11 (positive/growth control) and 12 (negative control) validate the experiment by ensuring the bacteria can grow in the medium and that the medium itself is sterile.
-
-
Inoculum Preparation: From a fresh culture plate, select several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the test compound at which there is no visible growth.
Conclusion and Future Outlook
The comparative analysis reveals that while all thiadiazole isomers possess therapeutic potential, the 1,3,4-thiadiazole scaffold, particularly the 2-amino-5-substituted framework, stands out as an exceptionally versatile and potent core for drug discovery. Its favorable pharmacokinetic properties, combined with its ability to act as a bioisostere of fundamental biological structures, makes it a prime candidate for the development of novel anticancer and antimicrobial agents.[5][7]
The representative molecule, This compound , embodies the key structural features—a reactive amino group for further derivatization and a lipophilic alkyl group to enhance membrane permeability—that are desirable in a drug candidate. Future research should focus on synthesizing and evaluating such derivatives to fully exploit the structure-activity relationships discussed. The systematic exploration of substitutions at both the C2 and C5 positions will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and selectivity.
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
-
Thiadiazoles and Their Properties. ISRES Publishing. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Apple Academic Press. [Link]
-
SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research. [Link]
-
Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]
-
Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
-
1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. ResearchGate. [Link]
-
Thiadiazole derivatives as anticancer agents. PMC. [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Informa UK Limited. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
-
Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. [Link]
-
Thiadiazole derivatives as anticancer agents. PubMed. [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
-
Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
-
4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. [Link]
-
1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Bentham Science. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
-
Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. [Link]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]
-
Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 9. isres.org [isres.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of 5-tert-amyl-1,3,4-thiadiazole Derivatives in Oncology
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comparative framework for understanding the translation of in vitro findings to in vivo efficacy for 1,3,4-thiadiazole derivatives, using a representative analogue, 5-tert-amyl-1,3,4-thiadiazole, as a central example. While specific experimental data for this exact molecule is not extensively available in the public domain, this document synthesizes findings for structurally related compounds to offer a comprehensive, data-driven perspective for researchers in drug discovery and development.
Introduction to 5-tert-amyl-1,3,4-thiadiazole: A Compound of Interest
The 1,3,4-thiadiazole core is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, which imparts favorable physicochemical properties and diverse biological activities.[4][5] The introduction of a tert-amyl group at the 5-position is anticipated to enhance lipophilicity, potentially influencing cell membrane permeability and target engagement. Derivatives of this scaffold have shown promise in various therapeutic areas, with a significant focus on oncology.[1][6][7]
The central challenge in preclinical drug development lies in the correlation between in vitro potency and in vivo efficacy. This guide will dissect this relationship for 1,3,4-thiadiazole derivatives, exploring the experimental methodologies and mechanistic insights that underpin their evaluation.
In Vitro Evaluation: The First Line of Evidence
The initial assessment of a compound's anticancer potential begins with a battery of in vitro assays designed to quantify its cytotoxic and cytostatic effects on cancer cell lines.
Key In Vitro Assays for Anticancer Activity
-
MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. A reduction in cell viability in the presence of the test compound is indicative of cytotoxicity.
-
Clonogenic Assay: This assay evaluates the ability of a single cell to grow into a colony, providing a measure of the compound's long-term effect on cell proliferation and survival.
-
Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces programmed cell death (apoptosis), a desirable mechanism of action for anticancer agents.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content helps to identify at which phase of the cell cycle (G1, S, G2/M) the compound exerts its effects, providing insights into its mechanism.[8]
-
Mechanism of Action Studies: Further investigations may include Western blotting to probe the modulation of key signaling proteins involved in cancer progression, such as those in apoptosis pathways (e.g., Bax, Bcl-2, caspases) or cell cycle regulation.[8]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of a 5-tert-amyl-1,3,4-thiadiazole derivative against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-tert-amyl-1,3,4-thiadiazole derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-tert-amyl-1,3,4-thiadiazole derivative in complete medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.
In Vivo Evaluation: The Proof of Concept in a Living System
Promising in vitro results are the gateway to in vivo studies, which are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and safety profile in a complex biological system.
Key In Vivo Models and Endpoints
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the test compound. This is a widely used model to assess the antitumor efficacy of a compound.[7][8]
-
Orthotopic Models: Cancer cells are implanted into the organ of origin, more closely mimicking the natural progression of the disease.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. This is measured by regularly monitoring tumor volume. Other endpoints can include survival analysis, body weight monitoring (as an indicator of toxicity), and analysis of biomarkers in tumor tissue.
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model, which is crucial for understanding its in vivo behavior and establishing an effective dosing regimen.
Experimental Protocol: Xenograft Tumor Model in Mice
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a 5-tert-amyl-1,3,4-thiadiazole derivative using a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (the same as used in in vitro studies)
-
5-tert-amyl-1,3,4-thiadiazole derivative formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the 5-tert-amyl-1,3,4-thiadiazole derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and the body weight of each mouse regularly (e.g., twice a week).
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor volume for each mouse at each time point. Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition. Analyze changes in body weight as a measure of toxicity.
Caption: Workflow of a xenograft model for in vivo efficacy testing.
Comparative Analysis: Bridging the In Vitro-In Vivo Divide
The ultimate goal is to establish a correlation between in vitro potency and in vivo efficacy. However, this is often not a straightforward relationship.
| Parameter | In Vitro Evaluation | In Vivo Evaluation | Key Considerations for Correlation |
| System | Isolated cells in a controlled environment | Complex living organism | In vivo systems introduce variables like ADME, immune response, and tumor microenvironment. |
| Endpoint | IC50 (µM) | Tumor Growth Inhibition (%) | A low IC50 does not always translate to high tumor growth inhibition. |
| Exposure | Constant and defined concentration | Variable and dynamic concentration | Pharmacokinetics plays a critical role in determining the exposure of the tumor to the drug. |
| Toxicity | Limited assessment (cytotoxicity) | Systemic toxicity can be evaluated | Dose-limiting toxicities can impact the achievable therapeutic concentration in vivo. |
Hypothetical Data for a 1,3,4-Thiadiazole Derivative:
| Compound | In Vitro IC50 (MCF-7, µM) | In Vivo TGI (%) @ 50 mg/kg |
| 5-tert-amyl-1,3,4-thiadiazole | 2.5 | 60% |
| Reference Compound (e.g., Cisplatin) | 5.0 | 75% |
TGI: Tumor Growth Inhibition
In this hypothetical scenario, while the 5-tert-amyl-1,3,4-thiadiazole derivative shows a lower IC50 in vitro, its in vivo efficacy is slightly lower than the reference compound. This discrepancy could be due to factors such as poor bioavailability, rapid metabolism, or off-target toxicities that limit the effective dose.
Conclusion: A Holistic Approach to Drug Evaluation
The evaluation of novel anticancer agents like 5-tert-amyl-1,3,4-thiadiazole requires a multi-faceted approach that integrates in vitro and in vivo studies. While in vitro assays provide crucial initial data on potency and mechanism of action, in vivo models are indispensable for assessing efficacy in a physiologically relevant context. A thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties is key to bridging the gap between these two essential phases of preclinical drug development. The 1,3,4-thiadiazole scaffold continues to be a promising area of research, and a systematic and logical progression from in vitro to in vivo evaluation will be critical for the successful development of new cancer therapeutics.
References
-
Çevik, U. A., et al. (2018). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica, 68(3), 295-311. [Link]
-
Abdel-Ghani, T. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]
-
Volkova, K., et al. (2018). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Biomaterials Science & Engineering, 4(2), 645-654. [Link]
-
Al-Soud, Y. A., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher, 10(7), 21-43. [Link]
-
Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819. [Link]
-
Kane, S. R., et al. (2016). BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. International Journal of Pharmaceutical and Phytopharmacological Research, 5(6), 333-337. [Link]
-
Ahmad, I., et al. (2023). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry, 11, 1189384. [Link]
-
Biris, C. G., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8092. [Link]
-
Jyothsna Pragathi, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12267-12278. [Link]
-
Gmati, I., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29207-29218. [Link]
-
Al-Jumaili, A. H. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(11), 923-931. [Link]
-
Seremet, O. C., et al. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Topics in Medicinal Chemistry, 18(19), 1646-1664. [Link]
-
Abdel-Ghani, T. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]
-
Abdel-Ghani, T. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
-
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8731. [Link]
-
Popiołek, Ł. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals, 16(8), 1148. [Link]
-
Gummadi, S. B., et al. (2022). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Medicinal Chemistry, 13(10), 1269-1277. [Link]
-
Seremet, O. C., et al. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
-
Abdel-Ghani, T. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Oman University. [Link]
-
Fisyuk, A. S., et al. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. ResearchGate. [Link]
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability to potently engage a designated molecular target while minimizing interactions with other cellular machinery is a critical determinant of both therapeutic window and clinical success. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel investigational compound, 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine. This molecule, built upon the privileged 2-amino-1,3,4-thiadiazole scaffold, has demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis implicated in various solid tumors.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies employed to characterize the selectivity of this compound, presenting a clear, data-driven comparison against a panel of clinically relevant off-targets. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems to ensure scientific rigor.
The Significance of Kinase Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive drug targets. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[1][2] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic index of a drug candidate. Therefore, comprehensive selectivity profiling is a cornerstone of preclinical drug development.[1]
Primary Target and Rationale for Cross-Reactivity Panel Selection
Our investigational compound, this compound, has been identified as a potent inhibitor of VEGFR2. The rationale for selecting the cross-reactivity panel is based on both structural homology within the kinome and the known promiscuity of related heterocyclic scaffolds. The panel includes:
-
Closely Related Receptor Tyrosine Kinases (RTKs): Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Fibroblast Growth Factor Receptor 1 (FGFR1) are included due to their structural similarity to VEGFR2 and their roles in angiogenesis.
-
Downstream Signaling Kinases: Mitogen-activated protein kinase kinase 1 (MEK1) and Extracellular signal-regulated kinase 2 (ERK2) are key components of the MAPK/ERK pathway, which can be indirectly affected by VEGFR2 inhibition. Assessing direct interactions with these kinases is crucial.
-
Structurally Divergent Kinases: Cyclin-dependent kinase 2 (CDK2) and c-Abl are included to assess broader kinase selectivity.
-
Non-Kinase Off-Targets: Carbonic Anhydrase II (CAII) is included as the 1,3,4-thiadiazole scaffold is known to inhibit this enzyme class.[3][4][5]
Comparative Analysis of In Vitro Activity
The inhibitory activity of this compound against the selected panel of targets was determined using a combination of biochemical and cellular assays. The results are summarized in the table below.
| Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| VEGFR2 (Primary Target) | 15 | 50 |
| PDGFRβ | 250 | 800 |
| FGFR1 | 800 | >10,000 |
| MEK1 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 |
| CDK2 | 5,000 | >10,000 |
| c-Abl | >10,000 | >10,000 |
| Carbonic Anhydrase II | 1,200 | Not Determined |
Data Interpretation: The data clearly demonstrates that this compound exhibits significant selectivity for its primary target, VEGFR2, in both biochemical and cellular contexts. A notable, albeit significantly lower, activity is observed against the closely related PDGFRβ. The compound shows weak to no activity against other kinases in the panel and a moderate inhibitory effect on Carbonic Anhydrase II.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, the detailed experimental protocols are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases.[6]
Rationale: Radiometric kinase assays are considered a gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of enzymatic activity.[2][6]
Step-by-Step Methodology:
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Compound Dilution: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from 10 mM.
-
Kinase Reaction Setup:
-
To a 96-well plate, add 5 µL of diluted compound.
-
Add 20 µL of a solution containing the specific kinase and its corresponding substrate in kinase reaction buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 25 µL of a solution containing 10 µM ATP and 0.5 µCi [γ-³³P]ATP in kinase reaction buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Capture Substrate: Spot 40 µL of the reaction mixture onto a P81 phosphocellulose filtermat. Wash the filtermat three times with 0.75% phosphoric acid and once with acetone.
-
Scintillation Counting: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the use of CETSA® to confirm target engagement and assess compound selectivity in a cellular environment.[7][8][9]
Rationale: CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement in a physiological context.[3][7]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HUVECs for VEGFR2) to 80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
-
Heat Shock:
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Analyze the soluble levels of the target proteins (VEGFR2, PDGFRβ, etc.) by Western blotting or ELISA.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for assessing compound cross-reactivity.
Signaling Pathway Context
Caption: Simplified signaling context of the primary target and off-targets.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound reveals a favorable selectivity profile, with potent inhibition of its primary target, VEGFR2, and significantly weaker activity against a panel of other kinases and carbonic anhydrase. The observed selectivity for VEGFR2 over the closely related PDGFRβ is a promising feature that warrants further investigation.
Future studies should expand the selectivity panel to include a broader representation of the human kinome. Additionally, phenotypic screening in various cancer cell lines will be crucial to correlate the observed target engagement with cellular outcomes and to further elucidate the compound's mechanism of action. The methodologies outlined in this guide provide a robust framework for the continued preclinical development of this promising therapeutic candidate.
References
-
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols. [Link]
-
Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. [Link]
-
Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells. Nature Methods. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
-
Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and structural basis of action. Accounts of Chemical Research. [Link]
-
Aggarwal, M., et al. (2013). A structural and biochemical basis for potent and selective inhibition of carbonic anhydrase IX. Journal of Medicinal Chemistry. [Link]
-
Anastassiadis, T., et al. (2011). A comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Evolving Antimicrobial Landscape: A Comparative Guide to the Spectrum of 5-Substituted Thiadiazoles
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with potent and broad-spectrum activity. Among the heterocyclic compounds that have garnered significant attention, the 1,3,4-thiadiazole core stands out as a "privileged" structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6] This guide provides a comprehensive comparison of the antimicrobial spectrum of different 5-substituted thiadiazoles, offering insights into their structure-activity relationships and providing detailed experimental protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate this promising class of antimicrobial agents.
The Influence of the 5-Substituent: A Key Determinant of Antimicrobial Spectrum
The versatility of the 1,3,4-thiadiazole scaffold lies in the ability to readily introduce a diverse range of substituents at its C2 and C5 positions. The nature of the group at the 5-position, in particular, has been shown to be a critical determinant of the resulting compound's antimicrobial spectrum and potency. This section dissects the impact of various 5-substituents on the activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.
Phenyl and Substituted Phenyl Moieties: A Tale of Electronic Effects
The introduction of a phenyl ring at the 5-position is a common starting point in the design of new thiadiazole-based antimicrobials. However, the true potential is unlocked through the strategic substitution on this phenyl ring.
-
Halogen and Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (chloro, fluoro) or nitro groups, on the phenyl ring often enhances antibacterial activity, particularly against Gram-positive bacteria.[7] For instance, certain fluorinated and chlorinated 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have shown good inhibitory effects against Staphylococcus aureus and Bacillus subtilis.[7] Similarly, p-chlorophenyl and p-nitrophenyl derivatives of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles exhibited the best antibacterial activity against these Gram-positive organisms.[7]
-
Oxygenated Substituents: Conversely, the introduction of oxygenated substituents, such as methoxy or hydroxyl groups, on the phenyl ring appears to steer the activity towards an antifungal spectrum.[7] Derivatives bearing these groups have demonstrated significant activity against fungal strains like Aspergillus niger and Candida albicans.[7]
Adamantyl Group: A Lipophilic Anchor for Enhanced Activity
The bulky and highly lipophilic adamantyl group has proven to be a valuable substituent at the 5-position. The incorporation of this moiety can significantly influence the compound's interaction with microbial cell membranes. Notably, 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione has shown high activity against Gram-negative bacteria.[8] Furthermore, the introduction of a second adamantyl moiety at the C-5 position of the thiadiazole ring has been shown to increase antifungal activity against C. albicans.[7]
Heterocyclic Substituents: Expanding the Chemical Space
The attachment of other heterocyclic rings to the 5-position of the thiadiazole core has led to the discovery of compounds with broad-spectrum activity. For example, derivatives bearing a thienyl group at the 5-position have been synthesized and tested, with some showing marked broad-spectrum antibacterial activity.[9][10] The combination of the thiadiazole ring with other privileged scaffolds like benzimidazoles or quinolones has also yielded compounds with potent antimicrobial properties.[2][11]
Quantitative Comparison of Antimicrobial Activity
To facilitate a direct comparison of the efficacy of different 5-substituted thiadiazoles, the following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in various studies. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[12][13][14]
Table 1: Antibacterial Activity of Selected 5-Substituted Thiadiazoles (MIC in µg/mL)
| Compound/Substituent at C5 | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| 5-(4-chlorophenyl)- | 20-28 | 20-28 | >100 | >100 | [7] |
| 5-(4-fluorophenyl)- | 20-28 | 20-28 | >100 | >100 | [7] |
| 2-(1-adamantylamino)-5-(4-chlorophenyl)- | Good Activity | Good Activity | Weak Activity | Not Reported | [7] |
| 2-(1-adamantylamino)-5-(4-nitrophenyl)- | Good Activity | Good Activity | Good Activity | Not Reported | [7] |
| 5-(1-adamantyl)-thiadiazoline-2-thione | Weak Activity | Weak Activity | Highly Active | Not Reported | [8] |
| Pyrrolyl benzamide derivatives (5d) | 3.2 | Not Reported | 3.2 | Not Reported | [15] |
| Benzo[d]imidazole scaffold (8e, R=4-Cl) | 12.5 | Not Reported | >100 | >100 | [2] |
| Benzo[d]imidazole scaffold (8j, R=4-OH) | >100 | Not Reported | >100 | 12.5 | [2] |
Table 2: Antifungal Activity of Selected 5-Substituted Thiadiazoles (MIC in µg/mL)
| Compound/Substituent at C5 | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Reference |
| 5-(4-methoxyphenyl)- | 32-42 | 32-42 | Not Reported | [7] |
| 5-(4-hydroxyphenyl)- | 32-42 | 32-42 | Not Reported | [7] |
| 5-(1-adamantyl)-derivatives (4b, 7, 15c) | Weak to Moderate Activity | Not Reported | Not Reported | [8] |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | 8-96 | Not Reported | Not Reported | [4] |
| Enaminone derivative (9b) | Not Active | Not Reported | 0.9 | [5] |
Mechanism of Action: Unraveling the Antimicrobial Strategy
The precise mechanism of action can vary depending on the overall structure of the 5-substituted thiadiazole derivative. However, some general modes of action have been proposed and investigated.
For antifungal activity, one of the key mechanisms involves the disruption of cell wall biogenesis.[4] For example, the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol has been shown to interfere with the synthesis of chitin and β-(1,3)-glucan, essential components of the fungal cell wall. This leads to the formation of osmotically sensitive cells that are unable to maintain their shape and integrity.[4]
In the case of antibacterial activity, while the exact targets are still under investigation for many derivatives, it is hypothesized that they may interfere with essential enzymatic pathways or disrupt cell membrane function. The lipophilicity conferred by certain substituents, such as the adamantyl group, suggests a potential interaction with the lipid bilayer of bacterial membranes.
Experimental Protocols for Antimicrobial Spectrum Determination
The following are detailed, step-by-step methodologies for the key experiments used to determine the antimicrobial spectrum of novel compounds. These protocols are based on established guidelines from organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][16]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial spectrum.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[12][16]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test 5-substituted thiadiazole compound
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Sterile multichannel pipette and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL and the desired final compound concentrations.
-
-
Controls:
-
Include a positive control well containing the microbial inoculum and a standard antibiotic.
-
Include a negative control well containing only the broth to check for sterility.
-
Include a growth control well containing the microbial inoculum and broth without any antimicrobial agent.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
Protocol 2: Agar Disc-Diffusion Method
This method is a qualitative or semi-quantitative test for preliminary screening of antimicrobial activity.[9][17]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile paper discs (6 mm diameter)
-
Test 5-substituted thiadiazole compound at a known concentration
-
Standard antibiotic discs (positive control)
-
Solvent control disc (negative control)
-
Standardized microbial inoculum (0.5 McFarland)
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Discs:
-
Aseptically place the paper discs impregnated with the test compound, positive control, and negative control onto the surface of the inoculated agar plate. Ensure the discs are pressed down firmly to make complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the area around the disc with no microbial growth) in millimeters.
-
The size of the inhibition zone is indicative of the compound's antimicrobial activity.
-
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. The strategic manipulation of the substituent at the 5-position allows for the fine-tuning of the antimicrobial spectrum, with different moieties favoring activity against Gram-positive bacteria, Gram-negative bacteria, or fungi. The data presented in this guide highlights the significant potential of 5-substituted thiadiazoles to address the growing challenge of antimicrobial resistance.
Future research should focus on:
-
Expanding the diversity of substituents at the 5-position to explore new areas of chemical space.
-
Investigating the mechanisms of action in more detail to identify specific molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Exploring synergistic combinations of 5-substituted thiadiazoles with existing antimicrobial drugs to combat resistant strains.
By leveraging the insights from structure-activity relationship studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.
References
A comprehensive list of all sources cited in this guide is provided below.
-
Al-Soud, Y. A., et al. (2007). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 12(11), 2585-2599. [Link]
-
El-Sayed, W. A., et al. (2014). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H-tetrazole and Their Nucleosides. Der Pharma Chemica, 6(5), 359-368. [Link]
-
Gaonkar, S. L., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(8), 3227-3233. [Link]
-
Wójcik, K., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS One, 14(9), e0222479. [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NPJ Antimicrobials and Resistance, 2(1), 37. [Link]
-
Farghaly, T. A., et al. (2013). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 18(1), 634-649. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Kaderabkova, N., & Mavridou, D. A. I. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NPJ Antimicrobials and Resistance, 2, 37. [Link]
-
Szafraniec-Szczęsny, J., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(18), 4309. [Link]
-
Abu-Hashem, A. A., et al. (2015). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][4][18]triazolo[4,3-a]pyrimidines. Molecules, 20(10), 18766-18781. [Link]
-
Foroumadi, A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Discovery Today, 23(3), 644-652. [Link]
-
Singh, S., et al. (2023). Broad Spectrum Fungicidal Activity of the Synthesised 5, 5-Dihydro-1,3,4-Thiadiazolo- [3, 2-A]-[8][12][18]-Triazin-5-Ones. Ignited Minds Journals. [Link]
-
Wang, Y., et al. (2024). Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship Studies. Journal of Agricultural and Food Chemistry, 72(12), 5283-5296. [Link]
-
Kantharaju, K., et al. (2015). Synthesis and Antimicrobial Activity of Some Novel Pyrrolyl 1, 3, 4-Thiadiazole Derivatives. RGUHS Journal of Pharmaceutical Sciences, 5(2), 34-40. [Link]
-
Abu-Hashem, A. A., et al. (2015). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][4][18]triazolo[4,3-a]pyrimidines. Molecules, 20(10), 18766-18781. [Link]
-
Farghaly, T. A., et al. (2013). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Semantic Scholar. [Link]
-
Zhang, L., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8689-8699. [Link]
-
Raj, M., et al. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. Semantic Scholar. [Link]
-
Al-Soud, Y. A., et al. (2007). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 12(11), 2585-2599. [Link]
-
El-Sayed, R. A., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(19), 6542. [Link]
-
Szafraniec-Szczęsny, J., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(18), 4309. [Link]
-
Wang, Y., et al. (2024). Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship Studies. Journal of Agricultural and Food Chemistry, 72(12), 5283-5296. [Link]
-
Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5481. [Link]
-
Naggar, M. A., et al. (2021). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. ResearchGate. [Link]
-
Singh, S., et al. (2023). Broad Spectrum Fungicidal Activity of the Synthesised 5, 5-Dihydro-1,3,4-Thiadiazolo- [3, 2-A]-[8][12][18]-Triazin-5-Ones. ResearchGate. [Link]
-
Al-Soud, Y. A., et al. (2007). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. ResearchGate. [Link]
-
Yaseen, S. J., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30045-30058. [Link]
-
Yaseen, S. J., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30045-30058. [Link]
-
Carbone, D., et al. (2024). Novel[4][8][18]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens. International Journal of Molecular Sciences, 25(6), 3302. [Link]
-
Kumar, A., et al. (2018). 1, 3, 4-Thiadiazole as antimicrobial agent: a review. ResearchGate. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Synthesis and Antimicrobial Activity of Some Novel Pyrrolyl 1, 3, 4-Thiadiazole Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide to Lead Compound Identification
In the landscape of modern drug discovery, the identification and validation of novel lead compounds are critical first steps toward developing new therapeutics. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5][6][7][8][9][10][11] This guide focuses on the validation of a novel derivative, 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine, as a potential lead compound. Due to its novelty, direct experimental data is not yet available. Therefore, this document serves as a comprehensive roadmap for its validation, comparing its potential performance against established 1,3,4-thiadiazole analogs through a series of proposed experimental workflows.
Introduction to the Candidate: The Promise of the Thiadiazole Core
The 1,3,4-thiadiazole ring is a versatile pharmacophore, in part due to its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other key chemical structures.[4][5][12] The core structure, a five-membered ring containing sulfur and two nitrogen atoms, is found in several approved drugs, underscoring its therapeutic potential.[7] Our lead candidate, this compound, introduces a bulky, lipophilic 1,1-dimethylpropyl (or tert-amyl) group at the 5-position. This substitution is hypothesized to enhance membrane permeability and potentially improve binding affinity to a target protein through hydrophobic interactions.
The validation process for a new chemical entity like this one is a multi-step endeavor, beginning with initial screening to identify biological activity and progressing through optimization to enhance desired properties while minimizing off-target effects and toxicity.[13][14][15]
Comparative Framework: Selecting Benchmark Compounds
To objectively evaluate the potential of this compound, its performance must be benchmarked against relevant alternatives. Given the broad spectrum of activities for this class, we will select two well-characterized 1,3,4-thiadiazole derivatives with established biological activity in distinct therapeutic areas: anticancer and antimicrobial.
-
Alternative 1 (Anticancer): 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . This class of compounds has demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[16]
-
Alternative 2 (Antimicrobial): 5-(nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine . Nitrofuryl-substituted thiadiazoles are known for their potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
This comparative approach will allow us to contextualize the potency and spectrum of activity of our novel lead candidate.
The Validation Workflow: From Hit to Lead
The journey from a newly synthesized compound (a "hit") to a validated lead involves a cascade of assays designed to characterize its biological activity, selectivity, and preliminary safety profile.[15][17] The following sections detail the proposed experimental plan.
Initial High-Throughput Screening (HTS)
The first step is to determine if our candidate possesses any biological activity. A broad-based HTS campaign is the most efficient method for this initial assessment.[13][18]
Experimental Protocol: High-Throughput Screening
-
Compound Library: A diverse library of compounds, including our lead candidate and the selected alternatives, is prepared in a 384-well plate format.
-
Assay Panel: A panel of cell-based and biochemical assays will be utilized. This should include:
-
Anticancer Panel: A selection of cancer cell lines (e.g., MCF-7, A549, HepG2) will be treated with the compounds to assess cytotoxicity and anti-proliferative effects using a resazurin-based viability assay.
-
Antimicrobial Panel: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) will be exposed to the compounds to determine the minimum inhibitory concentration (MIC).
-
-
Data Analysis: The results from the HTS will identify the primary area of biological activity for our lead candidate, guiding subsequent, more focused investigations.
Hit Confirmation and Dose-Response Analysis
Once a "hit" is identified in the HTS, the activity must be confirmed, and the potency quantified.
Experimental Protocol: IC50/EC50 Determination
-
Serial Dilution: The lead candidate and active comparators are serially diluted to create a concentration gradient.
-
Cell Treatment: The relevant cell line (identified from HTS) is treated with the various concentrations of the compounds.
-
Viability/Activity Measurement: After a set incubation period, cell viability or the specific biological endpoint is measured.
-
Curve Fitting: The data is plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated. This provides a quantitative measure of the compound's potency.
Target Identification and Mechanism of Action (MoA) Studies
A critical step in lead validation is understanding how the compound exerts its biological effect.
Experimental Protocol: Preliminary MoA Studies (Example for Anticancer Hit)
-
Cell Cycle Analysis: Cancer cells are treated with the compound at its IC50 concentration. After 24-48 hours, the cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, G2/M).
-
Apoptosis Assay: To determine if the compound induces programmed cell death, treated cells are stained with Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, an early marker of apoptosis, allowing for the quantification of apoptotic cells via flow cytometry.[19]
-
Kinase Profiling: Many anticancer agents target protein kinases. A broad kinase profiling assay can be performed to identify potential protein targets of the compound.
The logical flow of this validation process is illustrated in the diagram below.
Caption: Workflow for the validation of a novel lead compound.
Data Presentation for Comparative Analysis
All quantitative data from these experiments should be summarized in a clear, tabular format to allow for direct comparison between the lead candidate and the benchmark compounds.
Table 1: Comparative Biological Activity Profile
| Compound | Primary Activity | IC50 / MIC (µM) | Target Cell Line / Organism |
| This compound | To be determined | To be determined | To be determined |
| 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Anticancer | Literature Value (e.g., 2.5 µM) | MCF-7 |
| 5-(nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | Antimicrobial | Literature Value (e.g., 5 µM) | S. aureus |
Table 2: Preliminary Safety and Selectivity Profile
| Compound | Cytotoxicity in Normal Cells (IC50 in Vero cells, µM) | Selectivity Index (Normal Cell IC50 / Cancer Cell IC50) |
| This compound | To be determined | To be determined |
| 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Literature Value (e.g., >50 µM) | >20 |
A high selectivity index is a desirable characteristic for a lead compound, indicating that it is more toxic to cancer cells than to normal cells.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for the validation of this compound as a novel lead compound. By employing a comparative approach with established alternatives, we can effectively assess its therapeutic potential. The proposed workflow, from broad initial screening to focused mechanism of action studies, provides a clear path to generating the necessary data for a go/no-go decision on advancing this compound into lead optimization.[13][14] Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, ultimately paving the way for preclinical development.
The following diagram illustrates the overarching logic of the hit-to-lead process.
Caption: The drug discovery pipeline from screening to lead optimization.
References
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available at: [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Available at: [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available at: [Link]
-
Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
-
Biobide. (n.d.). The Role of Lead Optimization in Drug Discovery. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available at: [Link]
-
Mpemba, A., et al. (2018). Principles of early drug discovery. PMC - PubMed Central. Available at: [Link]
-
Creative Biolabs. (n.d.). Lead Validation Services. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - NIH. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Thiadiazoles: Progress Report on Biological Activities. Available at: [Link]
-
Sun, N.-B., et al. (n.d.). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]
-
PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
-
Khan, K. M., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PMC - NIH. Available at: [Link]
-
MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available at: [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Available at: [Link]
-
Taylor & Francis Online. (n.d.). New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Available at: [Link]
-
Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][20]THIADIAZOLE DERIVATIVES: A REVIEW. Available at: [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Available at: [Link]
-
El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH. Available at: [Link]
-
ResearchGate. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available at: [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. heteroletters.org [heteroletters.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Lead Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Investigating the Synergistic Potential of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine with Known Therapeutic Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3,4-thiadiazole heterocyclic ring system is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide focuses on a specific derivative, 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine (herein designated as "TDZA"), as a candidate for combination therapy. The core principle of synergistic interaction—where the combined effect of two drugs is greater than the sum of their individual effects—offers a compelling strategy to enhance therapeutic efficacy, reduce dosage-related toxicity, and overcome drug resistance.[4][5] This document provides a comprehensive, technically-grounded framework for systematically evaluating the synergistic potential of TDZA when paired with established drugs in oncology and infectious disease. We present detailed, self-validating experimental protocols, explain the causality behind methodological choices, and provide the analytical tools required for robust data interpretation.
Introduction: The Rationale for Synergy Exploration
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets.[6][7][8][9] Its derivatives have been investigated as inhibitors of key enzymes and modulators of critical cellular pathways.[6][10] The incorporation of a bulky 1,1-dimethylpropyl (or tert-amyl) group at the 5-position of the thiadiazole ring in TDZA suggests potential for specific hydrophobic interactions within target protein binding pockets, making it a prime candidate for novel therapeutic applications.
Combination therapy is a pillar of modern medicine. A synergistic interaction allows for the use of lower doses of constituent drugs, which can significantly reduce adverse patient side effects.[5][11] This guide outlines the essential in vitro methodologies for identifying and quantifying such interactions, focusing on the checkerboard assay and the subsequent analytical interpretation using the Combination Index (CI) for anticancer applications and the Fractional Inhibitory Concentration (FIC) Index for antimicrobial studies.
Part 1: Evaluating Synergistic Effects in an Oncological Context
The anticancer potential of 1,3,4-thiadiazole derivatives is well-documented, with many compounds shown to induce apoptosis and inhibit cancer cell proliferation.[1][12][13] A logical approach is to combine TDZA with a cornerstone chemotherapeutic agent whose mechanism is well-understood, such as a DNA-damaging agent.
1.1. Selection of a Partner Drug: Cisplatin
Cisplatin is a platinum-based chemotherapeutic that functions primarily by forming adducts with DNA, which triggers DNA damage responses and ultimately leads to apoptosis in rapidly dividing cancer cells. We hypothesize that TDZA may potentiate the effects of Cisplatin by inhibiting DNA repair pathways or modulating apoptotic signaling, creating a synergistic combination.
1.2. Experimental Workflow: Synergy Screening
The following diagram outlines the comprehensive workflow for assessing the synergistic potential of TDZA and Cisplatin against a selected cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Caption: Workflow for anticancer synergy screening.
1.3. Detailed Protocol: Cell-Based Checkerboard Assay
This protocol is designed for a 96-well plate format.
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase before plating.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well plate and incubate for 24 hours to allow for attachment.
-
Drug Plate Preparation:
-
Prepare a separate 96-well "drug plate".
-
Drug A (TDZA): Along the rows (e.g., B to H), prepare a 2-fold serial dilution of TDZA at 4x the final desired concentration, starting from a concentration equivalent to 8x its predetermined IC50. Leave row A for Cisplatin alone.
-
Drug B (Cisplatin): Along the columns (e.g., 2 to 11), prepare a 2-fold serial dilution of Cisplatin at 4x the final desired concentration, starting from 8x its IC50. Leave column 1 for TDZA alone.
-
The resulting plate contains a matrix of combination concentrations. Wells in column 12 should contain drug-free medium (vehicle control).
-
-
Cell Treatment: Using a multichannel pipette, transfer 50 µL from each well of the drug plate to the corresponding well of the cell plate. The final volume in each well will be 200 µL.
-
Incubation: Incubate the treated cell plate for 48 hours at 37°C and 5% CO₂.
-
Viability Assessment: Perform a standard cell viability assay, such as the MTT assay. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Normalization: Calculate the percentage of cell inhibition for each well relative to the vehicle-treated control wells.
1.4. Data Analysis and Interpretation
The interaction between TDZA and Cisplatin is quantified using the Combination Index (CI) , derived from the Chou-Talalay method.[14][15] The CI is a quantitative measure of the degree of drug interaction.
The CI is calculated using the formula: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ [15]
Where:
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect level (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
Table 1: Interpretation of Combination Index (CI) Values
| CI Value | Interpretation |
|---|---|
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
(Based on the Chou-Talalay method)[14]
For a more visual representation, an isobologram can be generated.[16][17] In an isobologram, the IC50 concentrations of TDZA and Cisplatin alone are plotted on the y- and x-axes, respectively. A straight line connecting these two points represents additivity.[4][17] Data points for combination treatments that fall below this line indicate synergy, while points above it indicate antagonism.[5][18]
Part 2: Evaluating Synergistic Effects in an Antimicrobial Context
Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives to act synergistically with existing antibiotics, potentially reversing resistance or enhancing potency.[19][20]
2.1. Selection of a Partner Drug: Kanamycin
Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. Its efficacy can be diminished by bacterial resistance mechanisms, such as enzymatic modification or efflux pumps. We hypothesize that TDZA could act as a resistance breaker or otherwise enhance the activity of Kanamycin against a target pathogen. We will use Staphylococcus aureus, a common Gram-positive bacterium, as the model organism.
2.2. Detailed Protocol: Broth Microdilution Checkerboard Assay
This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[21][22]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.
-
Drug A (TDZA): Create serial dilutions along the y-axis (rows).
-
Drug B (Kanamycin): Create serial dilutions along the x-axis (columns).
-
The result is a two-dimensional matrix where each well contains a unique combination of the two compounds.[21]
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
2.3. Data Analysis and Interpretation
For antimicrobial synergy, the Fractional Inhibitory Concentration (FIC) Index is calculated.[11][22]
FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
FIC Index (ΣFIC) = FIC A + FIC B [11]
Table 2: Interpretation of FIC Index Values
| FIC Index | Interpretation |
|---|---|
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
(Standard interpretation for checkerboard assays)[22]
Part 3: Exploring Potential Mechanisms of Synergy
Identifying a synergistic interaction is the first step. Understanding the underlying mechanism is crucial for further development. Based on the known activities of the 1,3,4-thiadiazole class, we can propose testable hypotheses.
3.1. Hypothetical Mechanism in Oncology
In combination with Cisplatin, a plausible synergistic mechanism for TDZA could be the inhibition of DNA repair enzymes, such as Poly (ADP-ribose) polymerase (PARP). Cisplatin induces DNA damage, which activates PARP. If TDZA inhibits PARP, the cell's ability to repair this damage is compromised, leading to synthetic lethality and enhanced apoptosis.
Caption: Proposed synergistic mechanism of TDZA with Cisplatin.
3.2. Hypothetical Mechanism in Antimicrobial Action
In bacteria, a common resistance mechanism is the active removal of antibiotics via efflux pumps. Certain 1,3,4-thiadiazole derivatives have been proposed to function as efflux pump inhibitors (EPIs).[20] By blocking these pumps, TDZA could increase the intracellular concentration of Kanamycin, restoring its ability to inhibit protein synthesis and kill the bacterium.
Conclusion
This guide provides a robust, evidence-based framework for the systematic evaluation of the synergistic potential of this compound (TDZA). By employing standardized protocols such as the checkerboard assay and rigorous analytical methods like the Combination Index and FIC Index, researchers can effectively identify and quantify synergistic interactions.[11][14] The proposed workflows for both oncology and infectious disease applications are designed to yield clear, interpretable data, paving the way for further mechanistic studies and potential preclinical development. The exploration of drug synergies is a critical frontier in developing more effective and safer therapeutic regimens.
References
- Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. (URL: )
-
Huang, R., Pei, L., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology. (URL: [Link])
-
Lee, J. J., & Kong, M. (2012). Comparison of methods for evaluating drug-drug interaction. Journal of Pharmacokinetics and Pharmacodynamics. (URL: [Link])
-
Huang, R., Pei, L., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. PMC. (URL: [Link])
-
Luszczki, J. J. (2023). Isobolographic analysis of interactions – a pre-clinical perspective. Journal of Pre-Clinical and Clinical Research. (URL: [Link])
-
Huang, R., Pei, L., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology. (URL: [Link])
-
Mendes, T. B., et al. (2021). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Life Sciences. (URL: [Link])
-
Chou, T. C. (2010). How to calculate Combination Index (CI) for drug-drug interaction? ResearchGate. (URL: [Link])
-
The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. BenchSci. (URL: [Link])
-
Stoyanov, S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. (URL: [Link])
-
Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology. (URL: [Link])
-
Checkerboard Analysis. TransPharm Preclinical Solutions. (URL: [Link])
-
Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. (URL: [Link])
-
Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. (URL: [Link])
-
Ianevski, A., et al. (2020). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Nucleic Acids Research. (URL: [Link] SynergyFinder)
-
SynergyFinder™ Drug Combination Studies. Oncolines B.V. (URL: [Link])
-
Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. ResearchGate. (URL: [Link])
-
Mpindi, J. P., et al. (2016). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology. (URL: [Link])
-
Wesołowska, O., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. (URL: [Link])
-
Indelicato, S., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. (URL: [Link])
-
Mpindi, J. P., et al. (2016). Methods for High-throughput Drug Combination Screening and Synergy Scoring. PMC. (URL: [Link])
-
Chen, H., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research. (URL: [Link])
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. (URL: [Link])
-
Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. (URL: [Link])
-
Indelicato, S., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. (URL: [Link])
-
Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. (URL: [Link])
-
Głowacka, I. E., & Uliasz, M. (2022). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Future Medicinal Chemistry. (URL: [Link])
-
Siddiqui, N., et al. (2009). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. (URL: [Link])
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Genomics Data Center (CNCB-NGDC). (URL: [Link])
-
Guseinov, F. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. (URL: [Link])
-
Mohamed, M. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. (URL: [Link])
-
Singh, P., et al. (2020). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC. (URL: [Link])
-
Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers. Semantic Scholar. (URL: [Link])
-
Guseinov, F. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. (URL: [Link])
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Mohamed, M. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. (URL: [Link])
-
Hussein, A. H., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. (URL: [Link])
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. (URL: [Link])
-
Fakhri, M., et al. (2020). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. (URL: [Link])
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][14][17][18]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. (URL: [Link])
Sources
- 1. bepls.com [bepls.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpccr.eu [jpccr.eu]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. transpharmlab.com [transpharmlab.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. punnettsquare.org [punnettsquare.org]
- 15. researchgate.net [researchgate.net]
- 16. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 17. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Guide to the Molecular Docking of 5-Alkyl-1,3,4-thiadiazol-2-amines: Unveiling Structure-Activity Relationships for Drug Discovery
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][3] Among these, the 5-alkyl-1,3,4-thiadiazol-2-amine moiety serves as a versatile template for designing novel therapeutic agents. This guide provides a comparative analysis of molecular docking studies on this scaffold, offering insights into the structural basis of its interactions with various biological targets and elucidating key structure-activity relationships (SAR).
The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, is a bioisostere of the pyrimidine ring and can engage in various non-covalent interactions with biological macromolecules.[1][2] This structural feature, combined with its metabolic stability and synthetic accessibility, makes it an attractive starting point for drug design. The 2-amino group and the substituent at the 5-position offer convenient points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Comparative Docking Analysis: A Multi-Target Perspective
To understand the therapeutic potential of 5-alkyl-1,3,4-thiadiazol-2-amines, we will compare their binding modes and affinities across a range of validated drug targets. This comparative approach allows us to identify common interaction patterns and target-specific adaptations of the thiadiazole scaffold.
Methodology: A Validated Docking Workflow
The insights presented in this guide are derived from a standardized in silico workflow designed to ensure scientific rigor and reproducibility.
Experimental Workflow: Comparative Molecular Docking
Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Protocol:
-
Protein Target Selection and Preparation:
-
Relevant protein crystal structures are downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and appropriate charges (e.g., Gasteiger) are added using molecular modeling software.
-
-
Ligand Preparation:
-
The 3D structures of a series of 5-alkyl-1,3,4-thiadiazol-2-amine derivatives are generated.
-
The structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
-
Molecular Docking:
-
A grid box is defined to encompass the active site of the target protein.
-
Molecular docking is performed using software such as AutoDock Vina, which employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the active site.
-
-
Analysis of Docking Results:
-
The predicted binding affinities (in kcal/mol) and the binding poses of the ligands are analyzed.
-
Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and documented.
-
Results: Comparative Docking Performance
The following table summarizes the docking performance of representative 5-alkyl-1,3,4-thiadiazol-2-amine derivatives against several key protein targets implicated in various diseases.
| Derivative (R-group at C5) | Target Protein (PDB ID) | Biological Activity | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| Phenyl | Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer | - | - | - | [4] |
| 4-Nitrophenyl | ADP-sugar pyrophosphatase (NUDT5) | Anticancer | -8.9 | - | - | [5][6][7] |
| Methyl | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | - | - | - | [8] |
| Pyridin-4-yl (with N-dodecyl) | Acetylcholinesterase (AChE) | Neurodegenerative Diseases | - | - | 12.8 | [9][10] |
| Various aryl/alkyl | Mushroom Tyrosinase | Anticancer | - | - | 11.18 | [11] |
Note: Specific docking scores and interacting residues are often unique to the specific derivative and target in each study. The table provides a comparative overview of targets and activities.
Discussion: Unraveling Structure-Activity Relationships
The comparative docking studies reveal several key insights into the SAR of 5-alkyl-1,3,4-thiadiazol-2-amines:
-
The Role of the 5-Substituent: The nature of the alkyl or aryl substituent at the 5-position plays a crucial role in determining target specificity and binding affinity. For instance, bulky and hydrophobic groups at this position can enhance binding to enzymes with deep hydrophobic pockets, such as COX-2.[8] Conversely, substituents capable of forming hydrogen bonds can improve affinity for targets with polar active sites.
-
The Importance of the 2-Amino Group: The 2-amino group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the protein target. Modifications at this position can significantly modulate the binding affinity and selectivity.
-
The Thiadiazole Ring as a Central Scaffold: The thiadiazole ring itself acts as a rigid core, orienting the substituents in a favorable conformation for binding. The nitrogen and sulfur atoms of the ring can also participate in electrostatic and van der Waals interactions with the receptor.
Binding Mode of a Representative 1,3,4-Thiadiazole Derivative
Caption: A schematic of common interactions between the thiadiazole scaffold and a protein target.
Conclusion and Future Directions
This comparative guide highlights the utility of molecular docking in understanding the structure-activity relationships of 5-alkyl-1,3,4-thiadiazol-2-amines. The versatility of this scaffold, coupled with the insights gained from computational studies, paves the way for the rational design of novel and potent drug candidates. Future research should focus on synthesizing and experimentally validating the computationally designed derivatives to further explore their therapeutic potential against a wider range of diseases. The integration of molecular dynamics simulations can also provide a more dynamic picture of the ligand-protein interactions, leading to more accurate predictions of binding affinity.
References
-
Al-Hourani, B. J., Al-Adhami, H. A., Al-Shar'i, N. A., & Al-Zoubi, R. M. (2020). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. Molecules, 25(21), 5098. [Link]
-
Journal of Wasit for Science and Medicine. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine, 17(3), 26-38. [Link]
-
ResearchGate. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
-
R Discovery. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. R Discovery. [Link]
-
Bimoussa, A., Oubella, A., Bamou, F. Z., Khdar, Z. A., Fawzi, M., Laamari, Y., ... & Itto, M. Y. A. (2022). New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Journal of Molecular Structure, 1264, 133269. [Link]
-
Pawar, S. S., & Pande, V. V. (2020). Synthesis, molecular docking and evaluation of anti-inflammatory activity of some 5-alkyl/aryl 2-amino-1,3,4 thiadiazole derivatives. Research Journal of Pharmacy and Technology, 13(12), 5919-5924. [Link]
-
Awasthi, P., Mittal, A., Swati, Singh, M., & Sharma, S. (2025). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Current Topics in Medicinal Chemistry. [Link]
-
Rahman, M. A., Rejve, S. M. M. A., Niloy, M. R. A., Afsari, M., & Uzzaman, M. (2023). Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. Computational and Theoretical Chemistry, 1228, 114283. [Link]
-
Index Copernicus. (n.d.). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2. Index Copernicus. [Link]
-
MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]
-
Semantic Scholar. (2025). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Semantic Scholar. [Link]
-
Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229–237. [Link]
-
Kim, Y. C., Kim, J. S., Park, H. J., Jeong, J. H., & Lee, K. T. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(2), 974-982. [Link]
-
Krátký, M., Pflégr, V., Štěpánková, Š., Svrčková, K., Švarcová, M., & Vinšová, J. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2133. [Link]
-
Yusuf, M., & Jain, P. (2014). Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds. Arabian Journal of Chemistry, 7(5), 603-625. [Link]
-
El-Saghier, A. M. M., El-Sayed, A. A., & El-Gohary, N. S. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of Ovarian Research, 17(1), 1-15. [Link]
-
ResearchGate. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. ResearchGate. [Link]
-
MDPI. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. [Link]
-
ResearchGate. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
JETIR. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. [Link]
-
Arslan, O., & Demirayak, Ş. (2008). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 21-26. [Link]
-
Pleşca, D. A., Pîrvu, M., & Păun, A. (2013). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Expert Opinion on Therapeutic Patents, 23(12), 1599-1615. [Link]
Sources
- 1. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. | Semantic Scholar [semanticscholar.org]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine, a member of the biologically significant thiadiazole class of compounds.[1]
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from similar thiadiazole compounds, this compound should be handled as a hazardous substance.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[3][4][5][6]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[3][5][6]
These potential hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.
Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Rationale and Key Considerations |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes and airborne particles.[3][7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat | Inspect gloves for integrity before use and be aware of breakthrough times. Contaminated clothing should be removed immediately and laundered before reuse.[3][7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust formation is unavoidable, a NIOSH-approved respirator may be necessary. | Minimizes inhalation exposure.[3][5] Your institution's Chemical Hygiene Plan will specify the exact requirements.[9][10][11] |
An eyewash station and safety shower must be readily accessible in the work area.[12]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[12] Disposal into sanitary sewers or regular trash is strictly prohibited.[12]
Step 1: Waste Characterization and Segregation
All waste streams containing this compound must be treated as hazardous waste. This includes:
-
Solid Waste: Unused or expired reagent, contaminated weighing papers, and disposable labware.
-
Liquid Waste: Solutions containing the compound and solvent rinsates from cleaning contaminated glassware.
-
Contaminated Labware: Non-disposable glassware and equipment that have come into contact with the chemical.
This waste must be segregated from incompatible materials. Store separately from strong oxidizing agents and acids.[13]
Step 2: Waste Collection and Container Management
Proper containment is crucial to prevent accidental release and ensure safe transport.
-
Solid Waste: Collect in a designated, leak-proof solid hazardous waste container. The container must be clearly labeled.
-
Liquid Waste: Collect all solutions and rinsates into a designated, leak-proof liquid hazardous waste container. Do not exceed 90% of the container's total capacity.[14]
Container Labeling:
According to EPA regulations, every hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards.[15][16]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Generated waste should be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[17][18]
-
The SAA must be clearly marked.
-
Containers must be kept closed at all times, except when adding waste.[17]
-
A maximum of 55 gallons of total hazardous waste may be accumulated in an SAA.[18]
Step 4: Disposal of Contaminated Labware
-
Disposable Labware: Treat as solid hazardous waste and place in the designated container.
-
Non-Disposable Labware: Triple rinse with a suitable solvent (e.g., ethanol or acetone, depending on solubility and compatibility). The rinsate must be collected as liquid hazardous waste.[12] After thorough decontamination, the labware can be washed and reused.
Step 5: Arranging for Final Disposal
Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste. The waste will be transported from the SAA to a central accumulation area (CAA) and then to a licensed waste disposal facility.[14][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of waste containing this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, aligning with the principles of scientific integrity and environmental protection.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. Available at: [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. Available at: [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
5-Amino-1,3,4-thiadiazole-2-thiol. HPC Standards. Available at: [Link]
-
SAFETY DATA SHEET: BAYFLEX MP 10000 IMR M COMPONENT B. Covestro LLC. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. osha.gov [osha.gov]
- 11. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
Operational Safety Guide: Handling 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
Hazard Assessment: An Evidence-Based Approach to the Unknown
In the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be inferred from its chemical structure and data from related molecules.
-
1,3,4-Thiadiazole Core: Many derivatives of 2-amino-1,3,4-thiadiazole are classified as hazardous. Common health warnings for this class of compounds include skin irritation, serious eye irritation or damage, and respiratory system irritation.[5][6][7]
-
Primary Amine Group: The presence of a primary amine (-NH2) functional group suggests the potential for skin and respiratory sensitization, as well as corrosive properties, which are characteristic of many amine compounds.
-
Overall Assessment: Given these structural alerts, it is prudent to assume that this compound is, at a minimum, a skin and eye irritant and may be harmful if inhaled or ingested.[5][6] All handling procedures must reflect this conservative assessment.[1][2]
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE is dictated by the specific laboratory task and the potential for exposure. The following table outlines the required PPE for various operations. Adherence to these guidelines is mandatory to minimize risk.
| Laboratory Task | Required PPE | Rationale for Selection |
| Pre-Use Inspection & Transport | - Safety Glasses- Nitrile Gloves- Standard Lab Coat | Protects against incidental contact or minor leaks from a sealed container during movement within the lab. |
| Weighing (Solid Form) | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Work within a chemical fume hood or ventilated balance enclosure. | The primary risk is the generation and inhalation of fine particulate matter. Engineering controls are the first line of defense.[1][8] Goggles provide a full seal to protect against airborne particles. |
| Solution Preparation & Transfers | - Chemical Splash Goggles- Face Shield (worn over goggles)- Nitrile or Neoprene Gloves- Chemical-Resistant Apron (over lab coat) | This task presents the highest splash hazard. A face shield provides an essential secondary layer of protection for the entire face.[2][4][9] An apron protects against larger volume spills that could saturate a lab coat. |
| Running Reactions & Sampling | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat | Standard protocol for active chemical manipulation. Assumes the reaction is contained within laboratory glassware in a fume hood. |
| Post-Reaction Workup & Purification | - Chemical Splash Goggles- Face Shield (worn over goggles)- Nitrile or Neoprene Gloves- Chemical-Resistant Apron (over lab coat) | Similar to solution preparation, this stage involves transfers and handling of potentially concentrated solutions, increasing the splash risk. |
| Spill Cleanup & Waste Disposal | - Chemical Splash Goggles- Face Shield- Heavy-Duty Chemical Gloves (e.g., Butyl rubber)- Chemical-Resistant Coveralls or Apron | Requires enhanced protection due to the potential for direct, prolonged contact with the chemical in a concentrated form. |
Procedural Workflow: Ensuring Safety from Donning to Disposal
PPE Donning and Doffing Protocol
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Attire Check: Ensure legs and feet are fully covered. Tie back long hair.
-
Lab Coat/Apron: Put on the lab coat and fasten it completely. If required, layer a chemical-resistant apron over the coat.
-
Gloves: Select the correct type of chemical-resistant gloves. Inspect for any tears or defects before wearing.
-
Eye/Face Protection: Put on chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by grasping the cuff and turning it inside out, then use the clean, ungloved hand to slide under the cuff of the remaining glove to remove it.
-
Apron/Coat: Unfasten and remove the apron or lab coat by rolling it away from the body to contain any surface contamination.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8][10]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Disposal Plan: Managing Contaminated Materials and Waste
All materials contaminated with this compound must be treated as hazardous waste.[11][12][13]
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware must be collected in a separate, sealed, and chemically compatible hazardous waste container.[13][14] Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).[11][13]
-
-
Container Management:
-
All waste containers must be kept closed except when adding waste.[13]
-
Label containers clearly with "Hazardous Waste," the full chemical name, and the date of accumulation.[15]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent spills.[11][12]
-
-
Disposal:
By adhering to these protocols, researchers can effectively mitigate the risks associated with handling this novel compound, ensuring a safe and controlled laboratory environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09). [Source not publicly available]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. (2011). The National Academies Press. [Link]
- Novel Chemicals with Unknown Hazards SOP. (Standard Operating Procedure). [Source not publicly available]
-
Safety Data Sheet: Benzo[d][11][12][16]thiadiazole. (2024-12-19). [Source not publicly available]
- Safety Data Sheet: 1,3,4-Thiadiazole-2(3H)-thione. (2025-12-24). [Source not publicly available]
-
Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]
- Safety Data Sheet: 2-Amino-1,3,4-thiadiazole. (2025-12-21). [Source not publicly available]
-
Unknown Chemicals. Purdue University Environmental Health and Safety. [Link]
- Emergency Response & PPE - Ammonia Refrigeration PSM. (2020-03-09). [Source not publicly available]
- Safety Data Sheet. (2024-02-12). [Source not publicly available]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: BAYFLEX MP 10000 IMR M COMPONENT B. Covestro LLC. [Link]
-
2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole sds. LookChem. [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. twu.edu [twu.edu]
- 3. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. velsafe.com [velsafe.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. vumc.org [vumc.org]
- 15. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 16. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
